molecular formula C15H28 B1240927 Guaiane

Guaiane

Katalognummer: B1240927
Molekulargewicht: 208.38 g/mol
InChI-Schlüssel: QAQCPAHQVOKALN-RMEBNNNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Guaiane is a bicyclic sesquiterpene hydrocarbon (C15H28) that serves as a fundamental structural skeleton for a vast array of biologically active natural products . Sesquiterpenoids based on the this compound framework are extensively studied in pharmacological research due to their diverse mechanisms and significant bioactivities. These include potent cytotoxic effects, with certain this compound sesquiterpenes like Englerin A demonstrating selective and powerful growth inhibition against human renal cancer cell lines . Other research areas explore their anti-inflammatory properties, such as the inhibitory effects on nitric oxide production, as well as neuroprotective activity against NMDA-induced toxicity, making them targets for investigations in neuroscience . The complex polycyclic and functionalized structures of these molecules also make them attractive targets for methodological development in organic synthesis, driving innovations in enantioselective and catalytic reactions . This product provides researchers with the core this compound structure for use in analytical studies, as a reference standard, and in biosynthetic pathway investigations. It is supplied for laboratory research applications only.

Eigenschaften

Molekularformel

C15H28

Molekulargewicht

208.38 g/mol

IUPAC-Name

(1S,3aS,4S,7R,8aS)-1,4-dimethyl-7-propan-2-yl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulene

InChI

InChI=1S/C15H28/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h10-15H,5-9H2,1-4H3/t11-,12-,13+,14-,15-/m0/s1

InChI-Schlüssel

QAQCPAHQVOKALN-RMEBNNNOSA-N

SMILES

CC1CCC(CC2C1CCC2C)C(C)C

Isomerische SMILES

C[C@H]1CC[C@H](C[C@@H]2[C@H]1CC[C@@H]2C)C(C)C

Kanonische SMILES

CC1CCC(CC2C1CCC2C)C(C)C

Synonyme

guaiane

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Natural Sources of Guaiane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of guaiane sesquiterpenoids, a diverse class of bicyclic sesquiterpenes with a characteristic 5/7 fused ring system. Renowned for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, these compounds are of significant interest to the pharmaceutical and nutraceutical industries. This document details their primary natural origins, presents quantitative data on their occurrence, outlines experimental protocols for their isolation, and illustrates their biosynthetic pathway.

Principal Natural Sources

This compound sesquiterpenoids are widely distributed in the plant kingdom, and are also found in fungi and marine organisms.

1.1. Plants:

The primary plant sources of this compound sesquiterpenoids belong to several families, with the Asteraceae (Compositae) family being the most prolific producer.

  • Asteraceae (Compositae) Family: This family is a rich source of guaianolides, a subclass of this compound sesquiterpenoids containing a lactone ring. Genera such as Artemisia, Saussurea, and Inula are well-known for producing these compounds. For instance, various species of Artemisia are known to contain a variety of this compound-type sesquiterpenoids.

  • Lamiaceae (Labiatae) Family: Species within the Teucrium genus have been shown to contain this compound sesquiterpenes.

  • Thymelaeaceae Family: The genus Daphne is a notable source of diverse this compound-type sesquiterpenoids.

  • Zingiberaceae Family: Plants in the Curcuma genus, such as Curcuma wenyujin, are known to produce this compound-type sesquiterpenes.

  • Annonaceae Family: The genus Xylopia, for example Xylopia vielana, has been identified as a source of this compound sesquiterpenoid dimers.

  • Apiaceae (Umbelliferae) Family: The genus Ferula is recognized for producing a variety of sesquiterpenes, including those of the this compound type.[1]

1.2. Fungi:

Endophytic fungi, which reside within plant tissues, are a significant and increasingly explored source of novel this compound sesquiterpenoids.

  • Xylaria species: Several species of the endophytic fungus Xylaria have been found to produce a variety of this compound sesquiterpenoids. These fungi can be isolated from various host plants.

  • Biscogniauxia species: Fungi from this genus are also known producers of this compound-type sesquiterpenoids.

1.3. Marine Organisms:

A diverse array of marine life produces this compound sesquiterpenoids, often with unique structural modifications.

  • Gorgonians: These soft corals are a known source of this compound sesquiterpenes.

  • Soft Corals: Various other soft corals also synthesize these compounds.

  • Sponges: Marine sponges have been identified as producers of this compound sesquiterpenoids.

  • Seaweeds: Certain species of seaweed have been found to contain this compound sesquiterpenes.

Quantitative Data of this compound Sesquiterpenoids

The concentration of this compound sesquiterpenoids can vary significantly depending on the species, geographical location, time of harvest, and the specific plant part or organism analyzed. The following tables summarize quantitative data from various studies, primarily obtained through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of essential oils and extracts.

Plant SpeciesFamilyPlant PartThis compound SesquiterpenoidConcentration (% of Essential Oil/Extract)Reference
Pogostemon cablinLamiaceaeLeavesα-guaiene3.0 - 18.1
Pogostemon cablinLamiaceaeLeavesα-bulnesene> 3.0
Curcuma wenyujinZingiberaceaeRhizomeWenyujinolide A & BNot specified
Teucrium persicumLamiaceaeAerial PartsGuaiasistanolNot specified[2]
Ferula penninervisApiaceaeRootsOlgin, Laferin, etc.Not specified[3][4]
Salcedoa mirabaliarumAsteraceaeAerial PartsDihydroestafiatone10.9 mg from 2.53 g extract[5]
Salcedoa mirabaliarumAsteraceaeAerial PartsZaluzanin C2.6 mg from 2.53 g extract[5]
Fungal SpeciesHost PlantThis compound SesquiterpenoidYieldReference
Xylaria sp. Z184Not specifiedXylaguaianols, etc.Not specified[6]

Experimental Protocols

The isolation and purification of this compound sesquiterpenoids involve a series of extraction and chromatographic techniques. The specific protocol can be adapted based on the source material and the target compounds.

3.1. General Extraction Protocols from Plant Material:

3.1.1. Hydrodistillation for Essential Oils:

This method is suitable for the extraction of volatile this compound sesquiterpenoids.

  • Material Preparation: The plant material (e.g., leaves, rhizomes) is air-dried and ground into a coarse powder.

  • Distillation: The powdered material is placed in a distillation flask with water and heated. The steam carries the volatile compounds, which are then condensed and collected in a receiving vessel.

  • Separation: The essential oil, which is immiscible with water, is separated from the aqueous layer.

3.1.2. Solvent Extraction:

This is a common method for extracting a broader range of sesquiterpenoids, including less volatile compounds.

  • Material Preparation: Air-dried and powdered plant material is used.

  • Extraction: The material is macerated or percolated with a suitable organic solvent (e.g., methanol, ethanol, ethyl acetate, or hexane) at room temperature for several days. The process is typically repeated multiple times to ensure complete extraction.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.3. Supercritical Fluid Extraction (SFE):

This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is an environmentally friendly method that is particularly effective for thermolabile compounds.

  • System Setup: An SFE system consists of a pump for the supercritical fluid, an extraction vessel, a pressure and temperature control system, and a collection vessel.

  • Extraction: The ground plant material is placed in the extraction vessel. Supercritical CO2 is then passed through the material, dissolving the target compounds.

  • Separation: The pressure is reduced in the separator, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate and be collected.

3.2. Isolation and Purification from Fungal Cultures:

  • Fermentation: The endophytic fungus (e.g., Xylaria sp.) is cultured on a suitable medium, such as potato dextrose agar (PDA) for seed culture, followed by solid-state fermentation on a rice medium or liquid fermentation in potato dextrose broth (PDB).[6][7] Incubation is typically carried out at around 28°C for several weeks.[6]

  • Extraction: The fermented culture (including mycelia and medium) is extracted with an organic solvent like ethyl acetate or methanol.[6] The solvent is then evaporated to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to various chromatographic techniques for purification.

3.3. Chromatographic Purification:

Column chromatography and High-Performance Liquid Chromatography (HPLC) are standard methods for isolating individual this compound sesquiterpenoids from crude extracts.

  • Column Chromatography (CC):

    • Stationary Phase: Silica gel is commonly used as the stationary phase.

    • Mobile Phase: A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate mixture) is used to elute the compounds from the column. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Reversed-phase columns (e.g., C18) are frequently used.

    • Mobile Phase: A mixture of solvents like methanol-water or acetonitrile-water is used for elution.

    • Detection: A UV detector is commonly employed for detecting the separated compounds.

Biosynthesis of this compound Sesquiterpenoids

The biosynthesis of this compound sesquiterpenoids begins with the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP). The pathway involves a series of enzymatic cyclizations and subsequent oxidative modifications.

Diagram of the Biosynthetic Pathway of Guaianolides:

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA Germacrene A Synthase Germacranolide Germacranolide Intermediate GermacreneA->Germacranolide Germacrene A Oxidase (e.g., CYP71AV2) Guaianolide Guaianolide Germacranolide->Guaianolide Costunolide Synthase & further modifications

Caption: Biosynthesis of guaianolides from farnesyl pyrophosphate.

The initial step is the cyclization of FPP to form the germacrane skeleton, specifically germacrene A. This reaction is catalyzed by the enzyme germacrene A synthase. Subsequently, germacrene A undergoes a series of oxidative reactions, often catalyzed by cytochrome P450 monooxygenases such as germacrene A oxidase, to form germacranolide intermediates. These intermediates are then further cyclized and modified by enzymes like costunolide synthase to yield the characteristic 5/7 fused ring structure of guaianolides. The vast structural diversity of this compound sesquiterpenoids arises from various subsequent enzymatic modifications, including hydroxylations, acetylations, and epoxidations.

References

The intricate Pathway of Guaiane Biosynthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of guaiane biosynthesis in plants, providing a comprehensive overview of the enzymatic machinery, metabolic intermediates, and regulatory aspects. This document is designed to be a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery, offering detailed experimental methodologies and quantitative data to facilitate further investigation and metabolic engineering efforts.

Introduction to this compound Sesquiterpenoids

Guaianes are a significant class of bicyclic sesquiterpenoids characterized by a 5/7 fused ring system. They are widely distributed throughout the plant kingdom and exhibit a remarkable diversity of structures and biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The biosynthesis of these complex natural products originates from the ubiquitous isoprenoid pathway, branching off at the C15 intermediate, farnesyl pyrophosphate (FPP). The cyclization of FPP, catalyzed by specific terpene synthases, marks the committed step towards the formation of the characteristic this compound skeleton. Understanding this biosynthetic pathway is crucial for the potential biotechnological production of high-value guaianes for pharmaceutical and other applications.

The Core Biosynthetic Pathway

The biosynthesis of this compound sesquiterpenes from the central precursor farnesyl pyrophosphate (FPP) is a multi-step enzymatic process. The key transformation involves a complex cyclization cascade catalyzed by a class of enzymes known as sesquiterpene synthases, specifically this compound synthases.

The generally accepted mechanism proceeds through the following key steps:

  • Ionization of FPP: The process initiates with the departure of the pyrophosphate group from FPP, generating a farnesyl carbocation.

  • C1-C10 Cyclization: The carbocation undergoes an initial cyclization between C1 and C10, forming a macrocyclic germacrene-like intermediate, such as a germacradienyl cation.[1][2][3]

  • Second Cyclization (C2-C6): A subsequent intramolecular cyclization occurs between C2 and C6 of the germacrene intermediate. This step is crucial for the formation of the characteristic 5/7 fused ring system of the this compound skeleton, leading to a guaianyl carbocation.[1][2][3]

  • Deprotonation/Hydroxylation: The final step involves the quenching of the carbocation through deprotonation to yield various this compound olefins (e.g., δ-guaiene, α-guaiene) or by the addition of a water molecule to produce hydroxylated this compound derivatives.

This core pathway can be further elaborated by the action of other enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, which introduce additional functional groups and modifications to the basic this compound scaffold, leading to the vast diversity of naturally occurring guaianolides and other derivatives.

This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Ionization (-OPP) Germacrene_Intermediate Germacrene-like Intermediate (e.g., Germacradienyl Cation) Farnesyl_Cation->Germacrene_Intermediate C1-C10 Cyclization (Sesquiterpene Synthase) Guaianyl_Cation Guaianyl Cation Germacrene_Intermediate->Guaianyl_Cation C2-C6 Cyclization Guaianes This compound Sesquiterpenes (e.g., δ-guaiene, α-guaiene) Guaianyl_Cation->Guaianes Deprotonation Hydroxylated_Guaianes Hydroxylated Guaianes Guaianyl_Cation->Hydroxylated_Guaianes +H2O

Caption: Core biosynthetic pathway of this compound sesquiterpenes from FPP.

Quantitative Data on this compound Biosynthesis

The efficiency and product specificity of this compound biosynthesis are determined by the kinetic properties of the involved enzymes, primarily the sesquiterpene synthases. The following tables summarize key quantitative data from studies on δ-guaiene synthases from cultured cells of Aquilaria species, which are known for producing these compounds.

Clone NameTotal Products (%)α-Guaiene (%)α-Humulene (%)δ-Guaiene (%)
AcC2 10018.10.781.2
AcC3 10044.61.753.7
AcC4 10020.90.978.2
AcL154' 10020.80.778.5
M42 10034.11.364.6

Table 1: Product Distribution of δ-Guaiene Synthase Clones from Aquilaria crassna. Data represents the relative percentage of each major sesquiterpene product from the enzymatic reaction with FPP.

Clone Namekcat (s⁻¹)Km (µM)kcat/Km (s⁻¹·µM⁻¹)
AcC2 4.99 × 10⁻³2.711.84 × 10⁻³
AcC3 9.72 × 10⁻⁵0.511.91 × 10⁻⁴
AcC4 7.34 × 10⁻³3.052.41 × 10⁻³
AcL154' 1.58 × 10⁻⁵0.453.51 × 10⁻⁵
M42 1.25 × 10⁻²3.863.24 × 10⁻³

Table 2: Kinetic Parameters of δ-Guaiene Synthase Clones from Aquilaria crassna. The kinetic parameters were determined using FPP as the substrate.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound biosynthesis.

RNA Isolation and cDNA Library Construction

Objective: To isolate high-quality RNA from plant tissue for downstream applications such as cDNA library construction and gene expression analysis.

Protocol:

  • Tissue Homogenization: Freeze approximately 1-2 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Lysis Buffer Addition: Transfer the powdered tissue to a pre-chilled tube containing 10 mL of extraction buffer (e.g., CTAB buffer: 2% (w/v) CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 2% (w/v) PVP, and 2% (v/v) β-mercaptoethanol added just before use).

  • Extraction: Vortex vigorously and incubate at 65°C for 30 minutes with occasional mixing.

  • Phase Separation: Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion for 15 minutes. Centrifuge at 12,000 x g for 20 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube and add 1/10 volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold absolute ethanol. Mix gently and incubate at -20°C for at least 2 hours.

  • Pelleting and Washing: Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the RNA. Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.

  • Drying and Resuspension: Air-dry the RNA pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.

  • cDNA Library Construction: The quality and quantity of the isolated RNA should be assessed by spectrophotometry and gel electrophoresis. For cDNA library construction, a commercial kit (e.g., CloneMiner™ II cDNA Library Construction Kit, Invitrogen) can be used following the manufacturer's instructions. This typically involves reverse transcription of mRNA using an oligo(dT) primer, second-strand synthesis, and ligation into a suitable vector.

Heterologous Expression and Purification of Sesquiterpene Synthases

Objective: To produce and purify recombinant sesquiterpene synthase for in vitro characterization.

Protocol:

  • Cloning: The full-length open reading frame of the target sesquiterpene synthase gene is amplified by PCR and cloned into an appropriate expression vector (e.g., pET-28a(+) for E. coli expression with an N-terminal His-tag).

  • Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction: A single colony is used to inoculate a starter culture (e.g., 5 mL of LB medium with appropriate antibiotic) and grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of culture medium (e.g., 1 L of LB). The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (e.g., to a final concentration of 0.5 mM) and the culture is incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 16-20 hours).

  • Cell Lysis: Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice.

  • Purification: The lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C). The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The recombinant protein is then eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis. The purity of the protein should be assessed by SDS-PAGE.

In Vitro Enzyme Assays and Product Analysis by GC-MS

Objective: To determine the enzymatic activity and product profile of a purified sesquiterpene synthase.

Protocol:

  • Enzyme Assay: The assay is typically performed in a glass vial with a Teflon-lined cap. The reaction mixture (e.g., 100 µL total volume) contains assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT), the purified enzyme (e.g., 1-5 µg), and the substrate, farnesyl pyrophosphate (FPP) (e.g., 10-50 µM).

  • Incubation: The reaction is initiated by the addition of FPP. The mixture is overlaid with a layer of an organic solvent (e.g., 200 µL of n-hexane or pentane) to trap volatile products. The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Extraction: The reaction is stopped by vigorous vortexing. The organic layer containing the sesquiterpene products is carefully collected.

  • GC-MS Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS).

    • GC Conditions: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used. The oven temperature program can be set, for example, to start at 50°C for 2 min, then ramp to 250°C at 10°C/min, and hold for 5 min.

    • MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range is typically scanned from m/z 40 to 400.

  • Product Identification: The products are identified by comparing their mass spectra and retention times with those of authentic standards and by searching against mass spectral libraries (e.g., NIST, Wiley).

Experimental_Workflow cluster_gene_discovery Gene Discovery and Cloning cluster_protein_expression Protein Expression and Purification cluster_functional_characterization Functional Characterization Plant_Tissue Plant Tissue RNA_Isolation RNA Isolation Plant_Tissue->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis Gene_Cloning Gene Cloning into Expression Vector cDNA_Synthesis->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., E. coli) Gene_Cloning->Heterologous_Expression Cell_Lysis Cell Lysis Heterologous_Expression->Cell_Lysis Purification Protein Purification (e.g., Ni-NTA) Cell_Lysis->Purification Purified_Enzyme Purified Enzyme Purification->Purified_Enzyme Enzyme_Assay In Vitro Enzyme Assay with FPP Purified_Enzyme->Enzyme_Assay Product_Extraction Product Extraction Enzyme_Assay->Product_Extraction GCMS_Analysis GC-MS Analysis Product_Extraction->GCMS_Analysis Data_Analysis Data Analysis (Product Identification & Quantification) GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for the discovery and characterization of this compound synthases.

Conclusion

The biosynthesis of this compound sesquiterpenoids in plants is a fascinating and complex process with significant implications for the production of valuable bioactive compounds. This technical guide has provided a detailed overview of the core biosynthetic pathway, supported by quantitative data and comprehensive experimental protocols. The elucidation of the enzymatic steps and regulatory mechanisms involved in this compound formation opens up exciting possibilities for metabolic engineering and synthetic biology approaches to enhance the production of these important natural products in microbial or plant-based systems. Further research into the structure-function relationships of this compound synthases and the broader regulatory networks will undoubtedly pave the way for the sustainable production of these valuable molecules for pharmaceutical and other industrial applications.

References

A Technical Guide to the Discovery, Isolation, and Evaluation of Novel Guaiane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the discovery and isolation of novel guaiane sesquiterpenoid derivatives. It details experimental protocols for their extraction from natural sources, purification, and structural elucidation. Furthermore, this guide explores the significant biological activities of these compounds, with a focus on their cytotoxic, anti-inflammatory, and neuroprotective effects, supported by quantitative data and an examination of the underlying signaling pathways.

Introduction to this compound Sesquiterpenoids

This compound-type sesquiterpenes are a class of bicyclic sesquiterpenoids characterized by a hydroazulene skeleton.[1] They are predominantly found in plants, particularly from the Asteraceae family, but have also been isolated from fungi and marine organisms.[2][3][4] The unique seven-membered ring fused to a five-membered ring structure of guaianes allows for a wide range of chemical modifications, leading to a rich diversity of naturally occurring derivatives with significant biological activities.[1] These activities include anti-inflammatory, cytotoxic, neuroprotective, and antimicrobial effects, making them promising candidates for drug discovery and development.[3][5][6][7]

Discovery and Isolation of Novel this compound Derivatives

The discovery of novel this compound derivatives begins with the collection and extraction of biological material, followed by a systematic process of isolation and purification.

General Experimental Workflow

The isolation of this compound derivatives typically follows a multi-step process designed to separate these compounds from a complex mixture of natural products. The general workflow is outlined below.

Experimental Workflow for Isolation of this compound Derivatives cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification cluster_3 Structure Elucidation Start Biological Material (Plant, Fungus, Marine Organism) Extraction Solvent Extraction (e.g., MeOH, EtOH, CHCl3) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., EtOAc/H2O) CrudeExtract->Partitioning ColumnChromatography1 Column Chromatography (Silica Gel, ODS) Partitioning->ColumnChromatography1 Fractions Bioactive Fractions ColumnChromatography1->Fractions HPLC Preparative HPLC (Normal or Reverse Phase) Fractions->HPLC PureCompound Pure this compound Derivative HPLC->PureCompound Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV, CD) PureCompound->Spectroscopy

Figure 1: General experimental workflow for the isolation of this compound derivatives.
Detailed Experimental Protocols

  • Preparation of Plant Material: The air-dried and powdered plant material (e.g., roots, leaves, or whole plant) is subjected to extraction.

  • Solvent Extraction: The powdered material is typically extracted with methanol (MeOH) or ethanol (EtOH) at room temperature. This process is often repeated multiple times to ensure complete extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.[8]

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Fungal Fermentation: The endophytic fungus is cultured in a suitable medium (e.g., rice medium) for several weeks to allow for the production of secondary metabolites.[9]

  • Extraction: The fermented culture is extracted with a solvent like ethyl acetate. The organic solvent is then evaporated to yield a crude extract.[9]

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., ethyl acetate/methanol) to separate the extract into fractions.[9]

  • Collection and Extraction: The marine organism (e.g., gorgonian) is collected and immediately frozen. The frozen material is then homogenized and extracted with an organic solvent.[4][10]

  • Chromatographic Separation: The resulting extract is fractionated using a combination of chromatographic techniques, such as silica gel column chromatography and Sephadex LH-20 column chromatography.[10]

Fractions showing promising activity in preliminary biological screens are further purified using preparative high-performance liquid chromatography (HPLC) to isolate the pure this compound derivatives.[11]

Structure Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of modern spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy are crucial for determining the planar structure and relative stereochemistry of the molecule.[2][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.[12]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups and chromophores present in the molecule.

  • Circular Dichroism (CD): Electronic circular dichroism (ECD) is often used to determine the absolute configuration of chiral molecules by comparing experimental spectra with calculated spectra.[2]

Biological Activities of Novel this compound Derivatives

Newly isolated this compound derivatives are often screened for a variety of biological activities. The following sections detail the experimental protocols for assessing their cytotoxic, anti-inflammatory, and neuroprotective potential.

Cytotoxic Activity against Cancer Cell Lines

The ability of novel this compound derivatives to inhibit the growth of cancer cells is a key area of investigation.

  • Cell Seeding: Cancer cell lines (e.g., A549, SK-OV-3, HCT15, HL-60, U-937) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[8][15]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).[13][15]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated.[16]

Compound NameCancer Cell LineIC50 (µM)Reference
DeoxycynaropicrinTHP-1 (human leukemia)2.5 µg/mL[13]
Chlorohyssopifolin AHL-60, U-937, SK-MEL-1< 10[16]
Chlorohyssopifolin CHL-60, U-937, SK-MEL-1< 10[16]
Chlorohyssopifolin DHL-60, U-937, SK-MEL-1< 10[16]
Linichlorin AHL-60, U-937, SK-MEL-1< 10[16]
TorilinA549, SK-OV-3, SK-MEL-2, HCT15Not specified[8]
1β-hydroxytorilinA549, SK-OV-3, SK-MEL-2, HCT15Not specified[8]
1α-hydroxytorilinA549, SK-OV-3, SK-MEL-2, HCT15Not specified[8]

Some this compound derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR/PI3K/Akt pathway.[13][17]

EGFR_PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation This compound This compound Derivative (e.g., guai-2-en-10α-ol) This compound->EGFR Inhibition

Figure 2: Inhibition of the EGFR/PI3K/Akt signaling pathway by a this compound derivative.
Anti-inflammatory Activity

The potential of this compound derivatives to mitigate inflammation is often evaluated using lipopolysaccharide (LPS)-stimulated macrophage cell lines.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.[18][19]

  • Compound and LPS Treatment: Cells are pre-treated with the this compound derivatives for a short period, followed by stimulation with LPS to induce an inflammatory response.[3]

  • Nitrite Measurement: The production of nitric oxide (NO), a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[18]

  • Cytokine Analysis: The levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the culture supernatant can be measured using enzyme-linked immunosorbent assay (ELISA) kits.[20]

Compound NameBioassayIC50 (µM) or InhibitionCell LineReference
Kwangsiensis ANO Production27.4RAW 264.7[21]
Kwangsiensis BNO Production35.1RAW 264.7[21]
Tanguticatin ENO ProductionMore potent than minocyclineBV2
Tanguticatin KNO ProductionMore potent than minocyclineBV2[22]
Biscogniauxiaol ANO Production20.00RAW 264.7
Biscogniauxiaol BNO Production4.60RAW 264.7[3]
Biscogniauxiaol GNO Production15.30RAW 264.7[3]

The anti-inflammatory effects of many natural products, including this compound derivatives, are often mediated through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses.[5][7][23]

NF_kB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_R LPS Receptor (TLR4) IKK IKK Complex LPS_R->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound Derivative This compound->IKK Inhibition InflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->InflammatoryGenes Transcription

Figure 3: Inhibition of the NF-κB signaling pathway by a this compound derivative.
Neuroprotective Activity

The potential of this compound derivatives to protect neuronal cells from damage is an emerging area of research.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are commonly used as an in vitro model for neuronal studies.[21][24]

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a stressor, such as hydrogen peroxide (H₂O₂), to mimic oxidative stress.[6][21]

  • Compound Treatment: Cells are pre-treated with the this compound derivatives before the addition of the neurotoxic agent.[21]

  • Cell Viability Assessment: Cell viability is measured using the MTT assay to determine the protective effect of the compounds against the induced neurotoxicity.[21]

Compound NameBioassayProtection (%)Concentration (µM)Cell LineReference
Daphne AH₂O₂-induced neurotoxicity78.4225SH-SY5Y[6]
Daphne DH₂O₂-induced neurotoxicity79.3425SH-SY5Y[6]

Conclusion

The discovery and isolation of novel this compound derivatives from diverse natural sources continue to provide a rich pipeline of bioactive compounds with significant therapeutic potential. The methodologies outlined in this guide provide a framework for the systematic exploration of these fascinating molecules. The potent cytotoxic, anti-inflammatory, and neuroprotective activities exhibited by many this compound derivatives, often through the modulation of critical cellular signaling pathways, underscore their importance in modern drug discovery and development. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

The Biological Activity of Guaiane-Type Sesquiterpenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the therapeutic potential of guaiane-type sesquiterpenes, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This guide provides a comprehensive overview of quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

This compound-type sesquiterpenes, a diverse class of bicyclic sesquiterpenoids with a characteristic 5/7 fused ring system, have emerged as a significant area of interest in natural product research.[1] Predominantly isolated from plants of the Asteraceae family, these compounds exhibit a remarkable breadth of pharmacological activities, making them promising candidates for the development of novel therapeutic agents.[1] This technical guide offers a detailed examination of their biological activities, supported by quantitative data, explicit experimental protocols, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in this field.

Chemical Diversity and Classification

This compound sesquiterpenes are biosynthesized from farnesyl pyrophosphate (FPP) and are characterized by a hydroazulene skeleton.[1] The core structure can be extensively modified through various enzymatic reactions, leading to a wide array of derivatives.[1] These are broadly categorized into several subtypes, including guaianolides, which possess a lactone ring, chlorinated guaianolides, and dimeric this compound sesquiterpenes.[1]

Quantitative Overview of Biological Activities

The therapeutic potential of this compound-type sesquiterpenes is underscored by their potent biological effects across various in vitro and in vivo models. The following tables summarize the quantitative data from numerous studies, offering a comparative perspective on their efficacy.

Anticancer Activity

The cytotoxic effects of numerous this compound sesquiterpenes have been extensively evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this activity.

CompoundCancer Cell LineIC50 (µM)Reference
Chlorohyssopifolin AHL-60 (Leukemia)1.2[1]
Chlorohyssopifolin AU-937 (Leukemia)2.9 ± 1.2
Chlorohyssopifolin ASK-MEL-1 (Melanoma)3.4 ± 0.6
Chlorohyssopifolin CHL-60 (Leukemia)4.1 ± 2.1
Chlorohyssopifolin CU-937 (Leukemia)5.2 ± 2.5
Chlorohyssopifolin DHL-60 (Leukemia)4.9 ± 1.8
Chlorohyssopifolin DU-937 (Leukemia)3.9 ± 1.4
Linichlorin AHL-60 (Leukemia)1.2 ± 0.6
Linichlorin AU-937 (Leukemia)1.9 ± 0.5
DeoxycynaropicrinTHP-1 (Leukemia)7.5[2]
Guai-2-en-10α-olMDA-MB-231 (Breast Cancer)Not specified, dose-dependent[3]
Anti-inflammatory Activity

The anti-inflammatory potential of this compound sesquiterpenes is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

CompoundCell LineIC50 (µM) for NO InhibitionReference
Undulatumoside ARAW 264.716.4[4]
5-guaien-11-olRAW 264.78.1[4]
4-guaien-11-olRAW 264.77.2[4]
IndicanoneRAW 264.79.3[5]
Biscogniauxiaol ARAW 264.74.60 ± 0.42[6]
Biscogniauxiaol BRAW 264.720.00 ± 1.54[6]
Biscogniauxiaol GRAW 264.718.38 ± 1.12[6]
Miganoid CNot specifiedIC50 = 19.4 µM (against TNF-α mRNA)[7]
Miganoid GNot specifiedIC50 = 14.5 µM (against TNF-α mRNA)[7]
Antimicrobial Activity

This compound sesquiterpenes have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of this activity.

Compound(s)MicroorganismMIC (µg/mL)Reference
Various this compound sesquiterpenesCandida albicans32 - 256[8]
Various this compound sesquiterpenesHormodendrum compactum32 - 256[8]
4α,9α,10α-Trihydroxyguaia-11(13)en-12,6α-olideCandida albicans0.21[9]
4α,9α,10α-Trihydroxyguaia-11(13)en-12,6α-olideStaphylococcus aureus2.3[9]
8-O-[3'-Hydroxy-2'-methylpropionate]Staphylococcus aureus500[9]
Unnamed this compound sesquiterpenesEscherichia coli125[9]
Unnamed this compound sesquiterpenesPseudomonas aeruginosa46.88[9]
Biscogniauxiaol ACandida albicans1.60 (µM)[6]
Biscogniauxiaol BCandida albicans6.25 (µM)[6]
Biscogniauxiaol GCandida albicans6.30 (µM)[6]
Neuroprotective Activity

The neuroprotective effects of this compound sesquiterpenes have been investigated in various in vitro models of neuronal damage, such as hydrogen peroxide (H2O2)-induced oxidative stress in human neuroblastoma SH-SY5Y cells.

CompoundCell LineTreatmentCell Viability (%)Reference
α-cyperone (15 µM)SH-SY5YH2O2 (200 µM)Increased vs H2O2 alone[10]
α-cyperone (30 µM)SH-SY5YH2O2 (200 µM)Increased vs H2O2 alone[10]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound-type sesquiterpenes are attributed to their ability to modulate critical cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory and, in part, the anticancer effects of many this compound sesquiterpenes is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][11] The α-methylene-γ-lactone moiety present in many of these compounds is thought to directly alkylate the p65 subunit of NF-κB.[1][12] This covalent modification prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[1]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates to NFkB_IkB->NFkB Releases Ub Ubiquitination & Degradation p_IkB->Ub Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces Nucleus Nucleus This compound This compound Sesquiterpenes This compound->NFkB Alkylates p65 (Inhibits Translocation)

Caption: NF-κB signaling pathway and its inhibition by this compound sesquiterpenes.

Induction of Apoptosis

The anticancer activity of many this compound sesquiterpenes is strongly linked to their ability to induce apoptosis, or programmed cell death.[1] This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Some guaianolides have been shown to trigger the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that execute the apoptotic program.[1][13]

Apoptosis_Pathway This compound This compound Sesquiterpenes Extrinsic Extrinsic Pathway (Death Receptors) This compound->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial Stress) This compound->Intrinsic Casp8 Caspase-8 Extrinsic->Casp8 Activates Mitochondrion Mitochondrion Intrinsic->Mitochondrion Induces Casp3 Caspase-3 (Executioner Caspase) Casp8->Casp3 Activates CytC Cytochrome c Release Mitochondrion->CytC Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Leads to

Caption: Intrinsic and extrinsic apoptosis pathways modulated by this compound sesquiterpenes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the biological evaluation of this compound-type sesquiterpenes.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[14][15]

  • Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[14]

  • Materials:

    • 96-well microplates

    • Cancer cell line of interest (e.g., HL-60, A549)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound sesquiterpene stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the this compound sesquiterpene in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (cells with medium only). Incubate for 24-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Add this compound Sesquiterpene Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.[16]

  • Principle: The Griess reagent reacts with nitrite to form a purple azo compound, the absorbance of which is proportional to the nitrite concentration.

  • Materials:

    • RAW 264.7 macrophage cell line

    • 96-well plates

    • Complete DMEM medium

    • Lipopolysaccharide (LPS) from E. coli

    • This compound sesquiterpene stock solution (in DMSO)

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the this compound sesquiterpene for 2 hours.

    • LPS Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control. Incubate for 24 hours.

    • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.

Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[17]

  • Principle: Serial dilutions of the compound are incubated with a standardized inoculum of the microorganism. The MIC is the lowest concentration that inhibits visible growth.

  • Materials:

    • 96-well microplates

    • Bacterial or fungal strain of interest

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

    • This compound sesquiterpene stock solution (in DMSO)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

    • Serial Dilution: Perform a two-fold serial dilution of the this compound sesquiterpene in the broth medium in the wells of a 96-well plate.

    • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration in which no growth is observed.

Neuroprotective Activity: H2O2-Induced Oxidative Stress Assay

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H2O2).[10]

  • Principle: Cell viability is assessed after exposing the cells to H2O2 in the presence or absence of the test compound. The MTT assay is commonly used to quantify cell viability.

  • Materials:

    • SH-SY5Y human neuroblastoma cell line

    • 96-well plates

    • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

    • This compound sesquiterpene stock solution (in DMSO)

    • Hydrogen peroxide (H2O2) solution

    • MTT assay reagents (as described in section 4.1)

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to attach and differentiate if required.

    • Compound Pre-treatment: Treat the cells with various concentrations of the this compound sesquiterpene for 2-24 hours.

    • Oxidative Stress Induction: Add H2O2 (e.g., 200 µM final concentration) to the wells and incubate for an additional 24 hours.

    • Cell Viability Assessment: Perform the MTT assay as described in section 4.1 to determine the percentage of viable cells.

    • Data Analysis: Compare the cell viability in the compound-treated groups to the H2O2-only treated group to determine the neuroprotective effect.

Conclusion and Future Perspectives

This compound-type sesquiterpenes represent a rich and diverse source of bioactive natural products with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, coupled with an increasing understanding of their mechanisms of action, make them attractive lead compounds for drug discovery and development. Further research, including in vivo studies and structure-activity relationship (SAR) analyses, is warranted to fully elucidate their therapeutic potential and to develop novel and effective treatments for a range of human diseases.

References

The Pharmacological Potential of Guaiane Sesquiterpenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Guaiane sesquiterpenes, a diverse class of bicyclic sesquiterpenoids built upon a hydroazulene skeleton, have emerged as a significant area of interest in pharmacology and drug discovery. Predominantly isolated from plant families such as Asteraceae, these natural products exhibit a remarkable breadth of biological activities. Their intricate chemical structures, often featuring a 5/7 fused ring system and various oxygenated functional groups, contribute to their potent pharmacological effects. This technical guide provides an in-depth overview of the pharmacological potential of this compound sesquiterpenes, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways are presented to support researchers and drug development professionals in this promising field.

Pharmacological Activities: A Quantitative Overview

This compound sesquiterpenes have demonstrated significant potential across several therapeutic areas. The following sections and tables summarize the quantitative data from various studies, offering a comparative look at their efficacy.

Anticancer Activity

The cytotoxic effects of numerous this compound sesquiterpenes have been rigorously evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing this activity.

CompoundCancer Cell LineIC50 (µM)Reference
Chlorohyssopifolin AHL-60 (Leukemia)5.9[1][2]
Chlorohyssopifolin AU-937 (Leukemia)2.9[1][2]
Chlorohyssopifolin ASK-MEL-1 (Melanoma)3.4[1][2]
Chlorohyssopifolin CHL-60 (Leukemia)4.1[1][2]
Chlorohyssopifolin CU-937 (Leukemia)5.2[1][2]
Chlorohyssopifolin CSK-MEL-1 (Melanoma)6.9[1][2]
Chlorohyssopifolin DHL-60 (Leukemia)4.9[1][2]
Chlorohyssopifolin DU-937 (Leukemia)3.9[1][2]
Linichlorin AHL-60 (Leukemia)1.2[1][2]
Linichlorin AU-937 (Leukemia)1.9[1][2]
DeoxycynaropicrinTHP-1 (Leukemia)7.5[3]
Molestin EHeLa (Cervical Cancer)5.26[4]
Molestin EHCT-116 (Colon Cancer)8.37[4]
Anti-inflammatory Activity

The anti-inflammatory potential of this compound sesquiterpenes is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

CompoundAssayIC50 (µM)Reference
Undulatumoside ANO Inhibition (RAW 264.7)16.4[5]
5-guaien-11-olNO Inhibition (RAW 264.7)8.1[5]
4-guaien-11-olNO Inhibition (RAW 264.7)7.2[5]
Biscogniauxiaol ANO Inhibition (RAW 264.7)4.60[6]
Biscogniauxiaol BNO Inhibition (RAW 264.7)20.00[6]
Biscogniauxiaol GNO Inhibition (RAW 264.7)18.38[6]
IndicanoneNO Inhibition (RAW 264.7)9.3[7]
Miganoid CTNF-α mRNA Inhibition19.4[8]
Miganoid GTNF-α mRNA Inhibition14.5[8]
Antimicrobial Activity

The antimicrobial activity of this compound sesquiterpenes is determined by their minimum inhibitory concentration (MIC) against various pathogens.

CompoundMicroorganismMIC (µM)Reference
Biscogniauxiaol ACandida albicans1.60[6]
Biscogniauxiaol BCandida albicans6.25[6]
Biscogniauxiaol GCandida albicans6.30[6]
Neuroprotective Activity

The neuroprotective effects of this compound sesquiterpenes are often assessed in vitro by their ability to protect neuronal cells from oxidative stress-induced damage.

CompoundCell LineTreatment Concentration (µM)Cell Viability (%)Reference
Genkwanoid (Compound 9)SH-SY5Y12.579.34[9]
Genkwanoid (Compound 10)SH-SY5Y12.579.94[9]
Genkwanoid (Compound 16)SH-SY5Y12.575.64[9]
Stelleraguaianone BSH-SY5Y12.571.62[10]
Daphnane A (Compound 1)SH-SY5Y2578.42[11]
Daphnane D (Compound 4)SH-SY5Y2579.34[11]

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of this compound sesquiterpenes are attributed to their ability to modulate key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Many sesquiterpene lactones, including guaianolides, have been shown to inhibit this pathway.[12] The proposed mechanism involves the direct alkylation of the p65 subunit of NF-κB by the α-methylene-γ-lactone moiety present in many of these compounds.[13][14] This modification prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[15]

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive inhibits NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory mediators) NFkB_active->Transcription induces This compound This compound Sesquiterpenes This compound->IkB prevents degradation This compound->NFkB_inactive alkylates p65

NF-κB signaling pathway and its inhibition by this compound sesquiterpenes.
Induction of Apoptosis

The anticancer activity of many this compound sesquiterpenes is linked to their ability to induce apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some guaianolides have been shown to induce the release of cytochrome c from mitochondria, leading to the activation of caspases and subsequent apoptosis.[16]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound Sesquiterpenes This compound->Mitochondrion induces stress

Intrinsic and extrinsic apoptosis pathways modulated by this compound sesquiterpenes.
Modulation of PI3K/Akt and MAPK Signaling Pathways

Emerging evidence suggests that this compound sesquiterpenes may also exert their effects through the modulation of other critical signaling cascades, such as the PI3K/Akt and MAPK pathways, which are central to cell survival, proliferation, and differentiation. While the precise molecular targets within these pathways are still under investigation for many this compound sesquiterpenes, their inhibition is a plausible mechanism contributing to the observed anticancer and anti-inflammatory activities.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the isolation, characterization, and biological evaluation of this compound sesquiterpenes.

Bioassay-Guided Isolation of this compound Sesquiterpenes

Bioassay-guided fractionation is a common strategy to isolate active compounds from natural sources.

Bioassay_Guided_Isolation PlantMaterial Plant Material (e.g., leaves, roots) Extraction Extraction (e.g., with methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Bioassay1 Bioassay (e.g., cytotoxicity, anti-inflammatory) CrudeExtract->Bioassay1 Fractionation Fractionation (e.g., solvent partitioning) CrudeExtract->Fractionation Fractions Fractions (e.g., hexane, ethyl acetate) Fractionation->Fractions Bioassay2 Bioassay of Fractions Fractions->Bioassay2 ActiveFraction Active Fraction Bioassay2->ActiveFraction Chromatography Chromatographic Separation (e.g., CPC, HPLC) ActiveFraction->Chromatography PureCompounds Pure Compounds Chromatography->PureCompounds Bioassay3 Bioassay of Pure Compounds PureCompounds->Bioassay3 ActiveCompound Active this compound Sesquiterpene Bioassay3->ActiveCompound StructureElucidation Structure Elucidation (NMR, MS) ActiveCompound->StructureElucidation

Bioassay-guided isolation workflow for this compound sesquiterpenes.

1. Extraction:

  • Dried and powdered plant material is extracted with a suitable solvent, typically methanol, at room temperature.

  • The solvent is evaporated under reduced pressure to yield the crude extract.

2. Fractionation:

  • The crude extract is suspended in a methanol-water mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Each fraction is concentrated, and its biological activity is assessed.

3. Isolation:

  • The most active fraction is subjected to further chromatographic separation, which may include techniques like Centrifugal Partition Chromatography (CPC) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.[17]

4. Structure Elucidation:

  • The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Viability and Cytotoxicity Assays (MTT/XTT)

Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound sesquiterpene for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT/XTT Addition: Add MTT (to a final concentration of 0.5 mg/mL) or XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

Principle: This assay measures the ability of a compound to inhibit the production of NO in macrophages stimulated with an inflammatory agent like LPS. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound sesquiterpene for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at around 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition and the IC50 value.

Antimicrobial Assays: MIC and MBC Determination

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that kills 99.9% of the initial bacterial inoculum.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound sesquiterpene in a suitable broth medium in a 96-well plate or test tubes.

  • Inoculation: Inoculate each well or tube with the microbial suspension.

  • Incubation: Incubate the plates or tubes under appropriate conditions for the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate without the compound. After incubation, the number of colony-forming units (CFU) is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining:

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (like FITC), is used to detect apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Methodology:

    • Treat cells with the this compound sesquiterpene.

    • Harvest and wash the cells.

    • Resuspend the cells in a binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry.

2. Caspase Activity Assay:

  • Principle: Caspases are a family of proteases that are activated during apoptosis. Their activity can be measured using specific substrates that are cleaved by the active caspases, releasing a fluorescent or colorimetric molecule.

  • Methodology:

    • Treat cells with the this compound sesquiterpene.

    • Lyse the cells to release their contents.

    • Incubate the cell lysate with a caspase-specific substrate (e.g., a substrate for caspase-3, -8, or -9).

    • Measure the fluorescence or absorbance of the cleaved product.

3. Cytochrome c Release Assay:

  • Principle: The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic pathway of apoptosis.

  • Methodology:

    • Treat cells with the this compound sesquiterpene.

    • Fractionate the cells to separate the mitochondrial and cytosolic fractions.

    • Detect the presence of cytochrome c in both fractions using Western blotting.

Western Blot Analysis for NF-κB Pathway

Principle: Western blotting is used to detect specific proteins in a sample. To investigate the effect of a compound on the NF-κB pathway, the levels of key proteins such as p65, IκBα, and their phosphorylated forms can be measured in the cytoplasmic and nuclear fractions of treated cells.

Methodology:

  • Protein Extraction and Quantification: Treat cells with the this compound sesquiterpene and/or a stimulant (e.g., LPS), then lyse the cells to extract total protein or separate nuclear and cytoplasmic fractions. Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Perspectives

This compound sesquiterpenes represent a rich and diverse source of bioactive natural products with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, coupled with an increasing understanding of their mechanisms of action, make them attractive lead compounds for drug discovery and development. The methodologies outlined in this guide provide a framework for the continued exploration and evaluation of these promising molecules. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships through medicinal chemistry, and evaluating their efficacy and safety in preclinical and clinical studies.

References

A Comprehensive Review of the Ethnobotanical Uses of Plants Containing Guaiane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiane sesquiterpenoids are a large and structurally diverse class of bicyclic sesquiterpenes characterized by a 5/7 fused ring system. These natural products are widely distributed in the plant kingdom, particularly within the Asteraceae (sunflower), Lamiaceae (mint), and Zingiberaceae (ginger) families. For centuries, traditional medicine systems across various cultures have utilized plants rich in guaianes to treat a wide array of ailments, ranging from inflammatory conditions and infections to gastrointestinal disorders and even cancer. This extensive history of ethnobotanical use has spurred significant scientific interest in isolating and characterizing these compounds to validate their traditional applications and explore their potential as novel therapeutic agents.

This technical guide provides a comprehensive review of the ethnobotanical uses of plants containing this compound sesquiterpenoids. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the traditional knowledge surrounding these compounds, the scientific validation of their biological activities, and the experimental methodologies employed in their study. The guide summarizes quantitative ethnobotanical data, details key experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of the therapeutic potential of this important class of natural products.

Ethnobotanical Uses of this compound-Containing Plants

The traditional use of plants containing this compound sesquiterpenoids is geographically and culturally widespread. The Asteraceae family, in particular, is a rich source of these compounds and features prominently in various traditional medicine systems.[1][2] Genera such as Artemisia and Curcuma are well-documented for their medicinal properties, many of which can be attributed to their guaianolide content.[3][4][5][6][7][8][9]

The following table summarizes the ethnobotanical uses of a selection of plants known to contain this compound sesquiterpenoids. The data has been compiled from various ethnobotanical surveys and studies. Quantitative ethnobotany, which involves the statistical analysis of traditional knowledge, utilizes indices such as the Informant Consensus Factor (ICF), Use Value (UV), and Fidelity Level (FL) to assess the cultural significance and potential efficacy of medicinal plants.[10][11][12][13][14][15][16] While specific quantitative data for each use is not always available in the literature, the frequency of citation and the range of applications provide a strong indication of their importance in traditional healthcare.

Plant FamilyGenus and SpeciesCommon Name(s)Plant Part UsedTraditional PreparationEthnobotanical Use (Ailment Treated)
Asteraceae Artemisia argyiArgy Wormwood, MugwortLeavesDecoction, Infusion, PoulticeEczema, diarrhea, hemostasis, irregular menstruation, pain, inflammation[4][5][17]
Asteraceae Artemisia afraAfrican WormwoodLeaves, StemsDecoction, Infusion, InhalationCoughs, colds, headaches, chills, colic, asthma, malaria, diabetes, fever, rheumatism[18]
Asteraceae Artemisia cinaWormseedSeedsBoiled with other ingredientsAsthma, bronchitis, inflammatory diseases, lung diseases[3]
Asteraceae Artemisia rupestrisRock WormwoodAerial partsInfusionGastrointestinal and liver diseases, cancer, skin and mucous membrane diseases[3]
Pittosporaceae Pittosporum undulatumSweet Pittosporum, CheesewoodSticky substance around the seedTopical applicationInsect stings[19]
Thymelaeaceae Wikstroemia indicaTie Bush, Indian StringbushRoots, Leaves, StemsDecoction, PoulticeAntipyretic, detoxicant, expectorant, vermifuge, abortifacient, sores, coughs[11][12][20][21]
Zingiberaceae Curcuma longaTurmericRhizomeDecoction, Powder, PasteInflammation, pain, digestive problems, infections, skin diseases, liver disorders, wound healing[6][7][8][22]
Zingiberaceae Curcuma zedoariaZedoary, White TurmericRhizomeDecoction, PowderDigestive disorders, inflammation, liver ailments, menstrual cramps[8]
Lamiaceae Glechoma hederaceaGround Ivy, Creeping CharlieAerial partsTea, SaladDigestive, pulmonary, skeletal, and inflammatory conditions[13]
Lamiaceae Marrubium vulgareWhite HorehoundLeaves, StemsInfusion, SyrupCoughs, colds, sore throat, digestive issues[13]

Experimental Protocols

The scientific investigation of this compound-containing plants and their isolated constituents relies on a variety of in vitro and in vivo assays to determine their biological activities. Below are detailed methodologies for key experiments frequently cited in the literature.

Extraction and Isolation of this compound Sesquiterpenoids

A general procedure for the extraction and isolation of this compound sesquiterpenoids from plant material is as follows:

  • Drying and Pulverization: The plant material (e.g., leaves, rhizomes) is air-dried or oven-dried at a low temperature (around 40-50°C) to prevent degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Maceration with methanol or ethanol at room temperature for several days is a common method.[23] Alternatively, heat-assisted extraction (e.g., Soxhlet extraction) can be employed, though care must be taken to avoid degradation of the target compounds.[24]

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure using a rotary evaporator. The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol.[24] This step helps to separate compounds based on their polarity, with sesquiterpenoids typically concentrating in the less polar fractions (e.g., dichloromethane and ethyl acetate).

  • Chromatographic Separation: The fractions enriched with this compound sesquiterpenoids are then subjected to various chromatographic techniques for further purification.

    • Column Chromatography: Silica gel column chromatography is a standard method for the initial separation of compounds. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

    • Preparative Thin-Layer Chromatography (TLC): This technique can be used for the separation of smaller quantities of compounds.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., with a C18 column) is often used for the final purification of individual this compound sesquiterpenoids.[22]

  • Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography.[2][16][25]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO2 atmosphere.[26]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.[4]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated with the compounds for 1-2 hours.

  • Stimulation: LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response and NO production. A set of wells without LPS serves as a negative control.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • An equal volume of the cell culture supernatant is mixed with the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader.[6][27][28]

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HepG2) or normal cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.[29][30]

  • Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound. A control group receives only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: A solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[18] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.[18]

  • Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound sesquiterpenoids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals like LPS, the IκK complex phosphorylates IκB, leading to its ubiquitination and degradation. This releases NF-κB, which then translocates to the nucleus and activates the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS). Many this compound sesquiterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[17]

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_IkB->IkB IκB degradation NFkB_nuc NF-κB (Active) NFkB_IkB->NFkB_nuc releases Nucleus Nucleus NFkB_nuc->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_genes activates This compound This compound Sesquiterpenoids This compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound sesquiterpenoids.

Modulation of the EGFR/PI3K/Akt Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. Some this compound sesquiterpenoids have been shown to exert anticancer effects by inhibiting this pathway.

EGFR_PI3K_Akt EGF EGF EGFR EGFR EGF->EGFR binds PI3K PI3K EGFR->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) Proliferation Cell Proliferation & Survival Akt->Proliferation promotes mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) This compound This compound Sesquiterpenoids This compound->EGFR inhibits Akt_GSK3b_B_catenin Akt Akt (Active) GSK3b_active GSK-3β (Active) Akt->GSK3b_active phosphorylates (inactivates) GSK3b_inactive p-GSK-3β (Inactive) B_catenin β-catenin GSK3b_active->B_catenin phosphorylates Degradation Degradation B_catenin->Degradation leads to B_catenin_nuc β-catenin (Nuclear) B_catenin->B_catenin_nuc accumulates & translocates TCF_LEF TCF/LEF B_catenin_nuc->TCF_LEF binds Gene_transcription Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->Gene_transcription activates This compound This compound Sesquiterpenoids This compound->Akt modulates

References

Methodological & Application

Total Synthesis of Bioactive Guaiane Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of three prominent guaiane natural products: (+)-Mikanokryptin, (-)-Dehydrocostus Lactone, and Englerin A. These compounds have garnered significant interest due to their complex molecular architectures and promising biological activities.[1][2][3] This guide is intended to serve as a comprehensive resource, offering insights into synthetic strategies, detailed experimental procedures for key transformations, and quantitative data to facilitate reproducibility and further research.

Introduction to this compound Sesquiterpenoids

This compound sesquiterpenoids are a large and diverse class of natural products characterized by a bicyclic [5.7.0] hydroazulene carbon skeleton.[3] They are predominantly found in plants of the Asteraceae family and exhibit a wide spectrum of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[1][4] The intricate stereochemistry and densely functionalized core of many guaianolides, a subclass of guaianes featuring a lactone ring, present formidable challenges and opportunities for synthetic chemists.[5]

I. Total Synthesis of (+)-Mikanokryptin via a Double Allylation Strategy

The total synthesis of (+)-Mikanokryptin, a trans-fused 8,12-guaianolide, was achieved by the Maimone group utilizing a convergent double allylation strategy.[4][6] This approach allows for the gram-scale production of the natural product, starting from the readily available chiral pool starting material, (+)-carvone.[4][6]

Retrosynthetic Analysis

The retrosynthetic analysis for (+)-Mikanokryptin highlights a key double allylation disconnection to construct the core guaianolide ring system from two simpler fragments.

G Mikanokryptin (+)-Mikanokryptin Intermediate1 Allylic Oxidation Mikanokryptin->Intermediate1 Intermediate2 Selective Reduction Intermediate1->Intermediate2 Intermediate3 SnCl2-mediated Cyclization Intermediate2->Intermediate3 Intermediate4 Double Allylation Product Intermediate3->Intermediate4 Fragment1 Aldehyde Fragment Intermediate4->Fragment1 Fragment2 Allylic Bromide Fragment Intermediate4->Fragment2 Carvone (+)-Carvone Fragment1->Carvone

Caption: Retrosynthetic analysis of (+)-Mikanokryptin.

Key Experimental Protocols and Data

1. Synthesis of Chloro-cis-carveol (5):

A one-pot procedure starting from (+)-carvone enables the large-scale synthesis of the key chloro-cis-carveol intermediate.

  • Protocol: To a solution of (+)-carvone (30 g) in a suitable solvent, sulfuryl chloride (SO₂Cl₂) and sodium carbonate (Na₂CO₃) are added for allylic chlorination. This is followed by a Luche reduction in the same pot to afford chloro-cis-carveol (5).[6]

  • Quantitative Data:

    • Yield: ~80%[6]

2. Indium-Mediated Double Allylation:

This crucial step unites the two key fragments through a highly chemoselective indium-mediated allylation.

  • Protocol: Allylic bromide 8 is chemoselectively activated with indium in the presence of allylic chloride 7 and an aldehyde moiety to yield the double allylation product 9 . The reaction is performed on a 14-gram scale.[6]

  • Quantitative Data:

    • Yield: 67%[6]

    • Diastereomeric Ratio (at C-6): 2:1[6]

3. SnCl₂-Mediated Cyclization:

The seven-membered ring of the guaianolide skeleton is efficiently formed using a tin(II) chloride-mediated cyclization.

  • Protocol: A mixture of the allylic iodide precursor (formed in situ from 10 via Finkelstein reaction), sodium iodide (NaI), and tin(II) chloride (SnCl₂) in DMF is heated at 60 °C.[6]

  • Quantitative Data:

    • Yield: 90% (as a single diastereomer)[6]

4. Final Allylic Oxidation:

The synthesis is completed by a chemoselective allylic oxidation to install the final functionality of (+)-Mikanokryptin.

  • Protocol: The precursor is treated with freshly activated manganese dioxide (MnO₂) to furnish (+)-Mikanokryptin (1 ).[6]

  • Quantitative Data:

    • Yield: Near quantitative[6]

    • Overall Yield (from (+)-carvone): 6% (on a gram scale)[6]

Summary of Quantitative Data for (+)-Mikanokryptin Synthesis
StepKey ReagentsProductYield (%)Diastereomeric RatioScaleReference
Synthesis of Chloro-cis-carveolSO₂Cl₂, Na₂CO₃, CeCl₃, NaBH₄5 ~80-30 g[6]
Indium-Mediated Double AllylationIn, NaI9 672:1 (at C-6)14 g[6]
SnCl₂-Mediated CyclizationSnCl₂, NaI11 90Single diastereomer7 g[6]
Final Allylic OxidationMnO₂1 ~100--[6]

II. Total Synthesis of (-)-Dehydrocostus Lactone via Domino Metathesis

The asymmetric total synthesis of (-)-Dehydrocostus Lactone, a guaianolide with potential anticancer activity, has been accomplished by Metz and colleagues using a domino metathesis strategy.[2][7] This approach features a highly stereoselective aldol reaction to set the initial stereochemistry and a key ring-closing metathesis to construct the hydroazulene core.[2]

Synthetic Strategy Overview

The synthesis commences with a highly stereoselective asymmetric anti-aldol reaction to generate the enantiopure acyclic precursor for the key domino metathesis reaction. The resulting hydroazulene is then subjected to a series of functional group manipulations, including a triple hydroboration/oxidation, to complete the synthesis.[2][8]

G Start Acyclic Precursor Metathesis Domino Dienyne Metathesis Start->Metathesis Hydroazulene Hydroazulene Core Metathesis->Hydroazulene Hydroboration Triple Hydroboration/Oxidation Hydroazulene->Hydroboration Polyol Polyol Intermediate Hydroboration->Polyol Lactonization Lactonization & Olefination Polyol->Lactonization Target (-)-Dehydrocostus Lactone Lactonization->Target

Caption: Experimental workflow for the synthesis of (-)-Dehydrocostus Lactone.

Key Experimental Protocols and Data

1. Asymmetric anti-Aldol Reaction:

This step establishes the crucial stereocenters in the acyclic precursor.

  • Protocol: An asymmetric anti-aldol reaction is employed to couple two fragments, providing the enantiopure substrate for the domino metathesis.[2]

  • Quantitative Data: High stereoselectivity is achieved.[2]

2. Domino Dienyne Metathesis:

The hydroazulene core is constructed using a Grubbs catalyst-mediated domino metathesis.

  • Protocol: The dienyne precursor is treated with Grubbs I catalyst (5 mol%) in refluxing dichloromethane.[2]

  • Quantitative Data:

    • Yield: 86%[2]

3. Triple Hydroboration/Oxidation:

Three of the four stereogenic centers of the final product are installed in a single, highly diastereoselective step.

  • Protocol: The hydroazulene intermediate is subjected to hydroboration using BH₃ followed by oxidation with H₂O₂ and NaOH.[8]

  • Quantitative Data: This step proceeds with high diastereoselectivity.[8]

4. Late-Stage Double Carbonyl Olefination:

The final exocyclic double bonds are introduced via a double olefination reaction.

  • Protocol: After masking the γ-lactone as an acetal, a double carbonyl olefination is performed to complete the synthesis.[8]

  • Quantitative Data:

    • Overall Yield (enediyne route): 12% over 17 steps[7]

    • Overall Yield (dienyne route): 17% over 21 steps[7]

Summary of Quantitative Data for (-)-Dehydrocostus Lactone Synthesis
StepKey ReagentsProductYield (%)StereoselectivityReference
Asymmetric anti-Aldol ReactionChiral AuxiliaryAcyclic PrecursorHighHigh anti selectivity[2]
Domino Dienyne MetathesisGrubbs I CatalystHydroazulene86-[2]
Triple Hydroboration/OxidationBH₃, H₂O₂, NaOHPolyolHighHigh diastereoselectivity[8]
Late-Stage Double Carbonyl OlefinationWittig-type reagentsTarget Molecule--[8]

III. Total Synthesis of Englerin A

Englerin A is a this compound sesquiterpene that exhibits potent and selective growth inhibitory activity against renal cancer cell lines.[3][9] Its unique bridged tricyclic core and significant biological activity have made it a popular target for total synthesis. Several distinct synthetic strategies have been reported.

Synthetic Approach via [5+2] Cycloaddition (Nicolaou et al.)

One notable synthesis by the Nicolaou group features a key [5+2] cycloaddition reaction to construct the oxabicyclic core of Englerin A.[10][11]

  • Protocol: A reactive oxopyrylium species is generated in situ and undergoes a [5+2] cycloaddition with a chiral acrylate derivative.[10]

  • Quantitative Data:

    • Yield: 30-40%[10]

    • Diastereomeric Ratio: 2:1[10]

Biological Activity and Signaling Pathway of Englerin A

Englerin A's potent cytotoxicity in renal cancer cells is primarily mediated by its function as a potent and selective agonist of the Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5.[12][13] Activation of these channels leads to an influx of Ca²⁺ and Na⁺ ions, ultimately inducing cell death.[13][14]

EnglerinA Englerin A TRPC45 TRPC4/TRPC5 Channels EnglerinA->TRPC45 Agonist IonInflux Ca²⁺/Na⁺ Influx TRPC45->IonInflux Activation CellDeath Cell Death IonInflux->CellDeath Induces

Caption: Simplified signaling pathway of Englerin A.

Summary of Quantitative Data for Englerin A Synthesis (Nicolaou et al.)
StepKey ReagentsProductYield (%)Diastereomeric RatioReference
[5+2] CycloadditionOxopyrylium species, Chiral acrylateOxabicyclic Intermediate30-402:1[10]

Conclusion

The total syntheses of (+)-Mikanokryptin, (-)-Dehydrocostus Lactone, and Englerin A showcase the ingenuity and power of modern synthetic organic chemistry in accessing complex and biologically significant natural products. The strategies and protocols detailed herein provide a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery, paving the way for the development of novel therapeutic agents based on the this compound scaffold.

References

Application Notes & Protocols: Extraction and Isolation of Guaianolides from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guaianolides are a significant class of sesquiterpene lactones, characterized by a C15 backbone arranged into a bicyclic system of a five-membered and a seven-membered ring, typically containing a γ-lactone moiety.[1] Predominantly found in plants of the Asteraceae family, these compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antifungal effects.[2][3] Notable examples include dehydrocostus lactone from Saussurea lappa and the potent SERCA inhibitor thapsigargin from Thapsia garganica.[4][5][6] The therapeutic potential of guaianolides has made their efficient extraction and isolation from natural sources a critical focus for phytochemical research and drug discovery.

This document provides a comprehensive guide to the prevailing techniques for extracting and isolating guaianolides from plant material, offering detailed experimental protocols and quantitative data to assist researchers in this field.

General Experimental Workflow

The process of isolating pure guaianolides from a plant source is a multi-step procedure that begins with the preparation of the plant material, followed by extraction to obtain a crude mixture, and concluding with various chromatographic techniques for purification.[7] The structural elucidation of the isolated compounds is typically the final step, confirming their chemical identity.[7]

G cluster_prep Plant Material Preparation cluster_extract Extraction cluster_purify Isolation & Purification cluster_char Characterization p1 Collection of Plant Material (e.g., aerial parts, roots) p2 Drying (Air-dry or oven-dry) p1->p2 p3 Grinding (Fine powder) p2->p3 e1 Crude Extraction (Maceration, Soxhlet, etc.) p3->e1 Powdered Material e2 Filtration e1->e2 e3 Concentration (Rotary Evaporator) e2->e3 e4 Crude Extract e3->e4 i1 Fractionation (Liquid-Liquid Partition) e4->i1 Complex Mixture i2 Column Chromatography (CC) (e.g., Silica Gel) i1->i2 i3 Preparative HPLC (e.g., C18 Reversed-Phase) i2->i3 i4 Pure Guaianolide i3->i4 c1 Spectroscopic Analysis (NMR, MS) i4->c1 Isolated Compound c2 Structural Elucidation c1->c2 G Plant Saussurea lappa (Plant Source) Extract Crude Hexane Extract Plant->Extract Soxhlet Extraction CC Column Chromatography (Silica Gel) Extract->CC Initial Purification Compound Dehydrocostus Lactone (Pure Guaianolide) CC->Compound Isolation

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Guaiane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiane-type sesquiterpenoids are a large and diverse class of natural products characterized by a bicyclic [5.3.0] decane skeleton. These compounds, isolated from various plant species, exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug discovery and development.[1][2] Accurate structural elucidation and quantitative analysis are paramount for understanding their structure-activity relationships and mechanism of action. This document provides detailed application notes and protocols for the analysis of this compound compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopic Analysis of this compound Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of novel and known this compound sesquiterpenoids. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information about the carbon skeleton, the position and stereochemistry of substituents, and the relative configuration of the molecule.[3][4]

Quantitative NMR Data for Representative this compound Compounds

The following table summarizes the ¹H and ¹³C NMR data for selected this compound sesquiterpenoids. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

CompoundNucleusPositionChemical Shift (δ)MultiplicityJ (Hz)
Deoxycynaropicrin ¹H36.25d3.4
35.60d3.4
64.80t9.6
73.20m
¹³C154.2CH
234.5CH₂
3121.0CH₂
4139.5C
549.8CH
682.1CH
751.3CH
826.7CH₂
947.6CH₂
1038.9C
11139.8C
12170.1C
13120.2CH₂
1416.5CH₃
1520.3CH₃
Lancilimbnoid C ¹H12.65m
21.95, 1.65m
32.25, 2.05m
52.85m
61.85, 1.55m
82.15, 1.75m
92.00, 1.60m
122.10s
131.85s
141.05d7.0
¹³C148.5CH
228.9CH₂
335.4CH₂
4212.1C
555.6CH
626.7CH₂
742.1CH
836.9CH₂
930.1CH₂
10145.2C
11125.3C
1220.1CH₃
1321.3CH₃
1415.8CH₃

Data compiled from publicly available sources.[5][6] Actual values may vary depending on the solvent and instrument used.

Mass Spectrometry Analysis of this compound Compounds

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the identification and quantification of this compound compounds in complex mixtures, such as plant extracts.[7][8] High-resolution mass spectrometry (HRMS) provides accurate mass measurements for molecular formula determination, while tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns useful for structural elucidation.[9]

Characteristic Mass Fragmentation Patterns

The fragmentation of this compound sesquiterpenoids in the mass spectrometer is influenced by their specific functional groups. Common fragmentation pathways include neutral losses of water (H₂O), carbon monoxide (CO), and isoprene units, as well as rearrangements like the McLafferty rearrangement.[10][11] UPLC-Q-TOF-MS/MS analysis has been effectively used to characterize known this compound compounds and identify new analogues in crude extracts.[10][12]

Compound TypeIonization ModePrecursor Ion [M+H]⁺ / [M+Na]⁺Characteristic Fragment Ions (m/z)Fragmentation Pathway
Hydroxylated GuaianesESI+Varies[M+H-H₂O]⁺, [M+H-2H₂O]⁺Neutral loss of water
This compound LactonesESI+Varies[M+H-CO]⁺, [M+H-H₂O-CO]⁺Neutral loss of carbon monoxide and water
Oxygenated Bicyclic GuaianesESI+VariesVariesMcLafferty rearrangement, 1,2- and 1,3-rearrangements

This table provides a generalized summary. Specific fragmentation patterns can be found in the cited literature.[10]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh 1-10 mg of the purified this compound compound for ¹H NMR and a higher concentration for ¹³C NMR.[13]

    • Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a clean, dry vial.[13][14] The choice of solvent depends on the solubility of the compound.

    • Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[15]

    • The final solution in the NMR tube should be clear and have a height of approximately 40 mm in a standard 5 mm tube.[13]

    • Cap the NMR tube and wipe the outside clean with a lint-free tissue before inserting it into the spectrometer.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra, including DEPTQ or similar experiments to differentiate between CH, CH₂, and CH₃ groups.

    • Perform 2D NMR experiments such as COSY (to establish ¹H-¹H correlations), HSQC (to determine one-bond ¹H-¹³C correlations), HMBC (for long-range ¹H-¹³C correlations), and NOESY (to determine through-space proton-proton proximities for stereochemical assignments).

    • Process the acquired data using appropriate NMR software.

Protocol 2: LC-MS/MS Sample Preparation and Data Acquisition
  • Sample Preparation:

    • For crude extracts, perform a suitable extraction method (e.g., maceration with ethanol) followed by filtration.

    • For purified compounds, prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 1-10 µg/mL) with the mobile phase.

    • Filter the final sample solution through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Data Acquisition:

    • Use a UPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Select a suitable C18 column for chromatographic separation.

    • Develop a gradient elution method using mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Set the mass spectrometer to acquire data in both positive and negative ion modes.

    • Perform full scan MS analysis to determine the molecular weight of the compounds.

    • Conduct data-dependent MS/MS experiments to obtain fragmentation spectra for structural elucidation.

    • Process the acquired data using the instrument's software to identify compounds based on their retention times, accurate masses, and fragmentation patterns.

Visualizations

Experimental Workflow for this compound Compound Analysis

experimental_workflow start Plant Material / Crude Extract extraction Extraction & Fractionation start->extraction purification Purification (e.g., HPLC) extraction->purification pure_compound Isolated this compound Compound purification->pure_compound nmr_analysis NMR Analysis (1D & 2D NMR) pure_compound->nmr_analysis ms_analysis MS Analysis (LC-MS/MS) pure_compound->ms_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation bioactivity Biological Activity Testing structure_elucidation->bioactivity end Drug Development Candidate bioactivity->end

Caption: General workflow for the isolation and analysis of this compound compounds.

Signaling Pathway Inhibited by a this compound Compound

signaling_pathway This compound This compound Compound (e.g., guai-2-en-10α-ol) egfr EGFR This compound->egfr Inhibits pi3k PI3K egfr->pi3k akt Akt pi3k->akt cell_survival Cell Survival, Proliferation akt->cell_survival apoptosis Apoptosis akt->apoptosis Inhibits pten PTEN pten->pi3k Inhibits

Caption: Inhibition of the EGFR/PI3K/Akt signaling pathway by a this compound compound.

References

Application Notes and Protocols for Assessing the Anti-inflammatory and Cytotoxic Activity of Guaianolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaianolides are a class of sesquiterpene lactones characterized by a 5-7-5 fused ring system. These natural products, commonly found in plants of the Asteraceae family, have garnered significant attention for their diverse biological activities, including potent anti-inflammatory and cytotoxic effects. Their therapeutic potential has made them a subject of intense research in the fields of oncology and inflammatory diseases. This document provides a comprehensive overview of the anti-inflammatory and cytotoxic activities of various guaianolides, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Data Presentation

Anti-inflammatory Activity of Guaianolides

The anti-inflammatory properties of guaianolides are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways. A common metric to quantify this activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

Table 1: Anti-inflammatory Activity of Selected Guaianolides (Inhibition of Nitric Oxide Production)

CompoundCell LineStimulantIC50 (µM)Reference
8-deoxylactucinMurine Peritoneal CellsLPS + IFN-γ2.81[1]
9α-hydroxy-3-deoxyzaluzanin CNot SpecifiedNot Specified1.69 ± 0.11[2]
epi-8α-angeloyloxycichoralexinNot SpecifiedNot Specified1.08 ± 0.23[2]
8-O-methylsenecioylaustricinNot SpecifiedNot Specified1.67 ± 0.28[2]
LactucinNot SpecifiedNot Specified1.82 ± 0.27[2]
Unnamed Guaianolide 1RAW 264.7LPS1.4[3]
Unnamed Guaianolide 2RAW 264.7LPS9.7[3]
Unnamed Guaianolide 3RAW 264.7LPS3.2[3]
Unnamed Guaianolide 4RAW 264.7LPS5.6[3]
Unnamed Guaianolide 5RAW 264.7LPS2.1[3]
Unnamed Guaianolide 6RAW 264.7LPS4.8[3]
Unnamed Guaianolide 7RAW 264.7LPS6.3[3]
Unnamed Guaianolide 8RAW 264.7LPS8.5[3]
Unnamed Guaianolide 11RAW 264.7LPS7.2[3]
Cytotoxic Activity of Guaianolides

The cytotoxic effects of guaianolides against various cancer cell lines are well-documented. The α-methylene-γ-lactone moiety present in many of these compounds is believed to be a key structural feature for their activity, acting as a Michael acceptor and reacting with biological nucleophiles.

Table 2: Cytotoxic Activity of Selected Guaianolides (IC50 values in µM)

CompoundHL-60 (Leukemia)U-937 (Leukemia)SK-MEL-1 (Melanoma)HCT116 (Colon)HCT116 p53-/- (Colon)AGS (Gastric)Reference
Chlorohyssopifolin A1.1 ± 0.11.5 ± 0.22.3 ± 0.2---[4]
Chlorohyssopifolin B> 30> 30> 30---[4]
Chlorohyssopifolin C1.5 ± 0.22.0 ± 0.22.5 ± 0.3---[4]
Chlorohyssopifolin D1.8 ± 0.22.4 ± 0.33.1 ± 0.4---[4]
Linichlorin A1.2 ± 0.11.8 ± 0.22.8 ± 0.3---[4]
Salograviolide A---44.3 ± 2.142.1 ± 1.9-[5]
Salograviolide B---35.2 ± 1.533.8 ± 1.7-[5]
Derivative 2 of Salograviolide A/B---1.3 ± 0.11.2 ± 0.1-[5]
Derivative 4 of Salograviolide A/B---2.1 ± 0.21.9 ± 0.2-[5]
Derivative 6 of Salograviolide A/B---1.8 ± 0.11.6 ± 0.1-[5]
Derivative 8 of Salograviolide A/B---2.5 ± 0.32.3 ± 0.2-[5]
Guaianolide 1-----6.69[6]
Guaianolide 2-----8.73[6]
Guaianolide 3-----10.25[6]
Guaianolide 8-----9.86[6]

Experimental Protocols

Assessment of Cytotoxic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare various concentrations of the guaianolide compounds in the culture medium. After the initial 24-hour incubation, replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]

  • Formazan Formation: Incubate the microplate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[7]

  • Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[7] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used for background subtraction.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells (1 x 10⁶ cells) in a T25 culture flask and treat with the guaianolide compound for the desired time.[8]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them.[8]

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 670 x g for 5 minutes).[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 2 µL of PI (1 mg/mL).[8] Gently vortex the cells.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[9]

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

Assessment of Anti-inflammatory Activity

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells.

Principle: The assay measures the accumulation of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is measured colorimetrically.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the guaianolide compounds for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent 1 (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent 2 (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.[10]

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

Principle: The assay measures the peroxidase activity of COX, which is colorimetrically or fluorometrically assayed by monitoring the appearance of an oxidized product.[11]

Protocol (Fluorometric):

  • Reagent Preparation: Prepare all reagents, including COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and the COX-2 enzyme, according to the kit manufacturer's instructions. Dissolve the guaianolide inhibitor in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Plate Setup: In a black 96-well plate, add the assay buffer, enzyme solution, probe solution, and the test compound or vehicle.[8]

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.[9]

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., for 5-10 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the guaianolide and calculate the IC50 value.[9]

This assay measures the inhibition of 5-LOX, an enzyme that catalyzes the production of pro-inflammatory leukotrienes.

Principle: The assay spectrophotometrically measures the formation of hydroperoxides from a substrate like linoleic acid or arachidonic acid.

Protocol (Spectrophotometric):

  • Reagent Preparation: Prepare a suitable buffer (e.g., 0.2 M borate buffer, pH 9.0), a solution of 5-LOX enzyme, and a solution of the substrate (e.g., linoleic acid). Dissolve the test compounds in a suitable solvent.

  • Reaction Mixture: In a UV-transparent 96-well plate or cuvettes, set up the blank (buffer and substrate), control (buffer, enzyme, and solvent), and test samples (buffer, enzyme, and test compound).[8]

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a few minutes (e.g., 3-5 minutes) at room temperature.[12]

  • Reaction Initiation: Initiate the reaction by adding the substrate solution.[12]

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 3 minutes) at 25°C.[12]

  • Data Analysis: Calculate the rate of the reaction and the percentage of inhibition for each test compound concentration to determine the IC50 value.

Signaling Pathway Diagrams

Guaianolides exert their anti-inflammatory and cytotoxic effects by modulating key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

anti_inflammatory_pathway cluster_nfkb cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P IkB->IkB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes Transcription Guaianolides Guaianolides Guaianolides->IKK Inhibition Guaianolides->NFkB Inhibition of DNA binding Nucleus Nucleus

Caption: Guaianolides inhibit the NF-κB signaling pathway.

cytotoxic_pathway Guaianolides Guaianolides Mitochondria Mitochondria Guaianolides->Mitochondria Induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Active_Caspase9 Caspase-9 Caspase9->Active_Caspase9 Activation Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Activation Active_Caspase3 Caspase-3 Caspase3->Active_Caspase3 PARP PARP Active_Caspase3->PARP Cleavage Apoptosis Apoptosis Active_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP stat3_pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Target_Genes Target Genes (e.g., Bcl-2, Cyclin D1) pSTAT3_dimer->Target_Genes Transcription Guaianolides Guaianolides Guaianolides->JAK Inhibition Guaianolides->STAT3 Inhibition of Phosphorylation Nucleus Nucleus experimental_workflow Start Start: Guaianolide Compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Anti_inflammatory Anti-inflammatory Screening (NO, COX-2, LOX Assays) Start->Anti_inflammatory Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis If active Mechanism Mechanism of Action (Western Blot, etc.) Apoptosis->Mechanism Anti_inflammatory->Mechanism If active End Lead Compound Identification Mechanism->End

References

Application Notes and Protocols for the Use of Guaiane Sesquiterpenes as Insect Antifeedants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiane sesquiterpenes, a large and diverse class of bicyclic sesquiterpenoids, are secondary metabolites predominantly found in plants of the Asteraceae family. These compounds are characterized by a 5/7 fused ring system and exhibit a wide range of biological activities. Of particular interest to the fields of agriculture and pest management is their potent insect antifeedant properties. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound sesquiterpenes as insect antifeedants, intended to guide researchers in the screening, characterization, and potential development of novel, plant-derived insect control agents.

Data Presentation: Antifeedant Activity of this compound Sesquiterpenes

The following tables summarize the quantitative antifeedant activity of selected this compound sesquiterpenes against common insect pests. This data is crucial for comparing the efficacy of different compounds and for selecting promising candidates for further development.

Table 1: Antifeedant Activity of Guaianolides from Centaurea hololeuca against Spodoptera littoralis (No-Choice Leaf Disc Bioassay)

CompoundConcentration (ppm)Antifeedant Index (AI %)Feeding Stimulation/Deterrence
Cebellin J100SignificantDeterrent
Chlorojanerin100SignificantDeterrent
Cebellin G100-Stimulated Feeding
15-deschloro-15-hydroxychlorojanerin100-Stimulated Feeding

Data from a study on guaianolides from Centaurea hololeuca.[1] The Antifeedant Index (AI) is calculated using the formula: AI = [(C - T) / (C + T)] * 100, where C is the consumption of the control disc and T is the consumption of the treated disc.

Table 2: Antifeedant Activity of 3α-hydroxypelenolide against Leptinotarsa decemlineata

CompoundTarget InsectBioassay TypeActivity
3α-hydroxypelenolideLeptinotarsa decemlineataNot SpecifiedStrong Antifeedant

This information is based on a study of sesquiterpene lactones from Artemisia absinthium.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of the antifeedant properties of this compound sesquiterpenes.

Protocol 1: Bioassay-Guided Isolation of Antifeedant this compound Sesquiterpenes

This protocol outlines the general workflow for isolating and identifying bioactive this compound sesquiterpenes from plant material.[2][3]

1. Plant Material Extraction:

  • Dry and grind the plant material (e.g., aerial parts of Centaurea or Artemisia species) to a fine powder.
  • Perform sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol).
  • Concentrate the extracts under reduced pressure to obtain crude extracts.

2. Preliminary Antifeedant Screening:

  • Subject the crude extracts to a preliminary antifeedant bioassay (e.g., leaf disc no-choice assay with a generalist herbivore like Spodoptera littoralis).
  • Select the most active extract for further fractionation.

3. Fractionation of the Active Extract:

  • Perform column chromatography on the active extract using silica gel.
  • Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to obtain fractions with varying polarity.
  • Monitor the fractionation process using Thin Layer Chromatography (TLC).

4. Bioassay of Fractions:

  • Test each fraction for antifeedant activity using the same bioassay as in step 2.
  • Identify the most active fraction(s).

5. Purification of Active Compounds:

  • Subject the active fraction(s) to further chromatographic techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

6. Structure Elucidation:

  • Determine the chemical structures of the isolated pure compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Protocol 2: Leaf Disc Antifeedant Bioassay (No-Choice Method)

This method assesses the feeding deterrence of a compound when the insect has no alternative food source.

1. Preparation of Test Solutions:

  • Dissolve the purified this compound sesquiterpene in a suitable solvent (e.g., acetone or ethanol) to prepare a stock solution.
  • Prepare a series of dilutions from the stock solution to obtain the desired test concentrations (e.g., 10, 50, 100 ppm).
  • The solvent alone serves as the control.

2. Preparation of Leaf Discs:

  • Excise uniform leaf discs from fresh, untreated host plant leaves (e.g., cabbage for Spodoptera littoralis) using a cork borer.
  • Apply a known volume of each test solution or control solution evenly onto the surface of a leaf disc.
  • Allow the solvent to evaporate completely in a fume hood.

3. Experimental Setup:

  • Place a single treated or control leaf disc in the center of a Petri dish lined with moist filter paper to maintain humidity.
  • Introduce one pre-starved (e.g., 4-6 hours) insect larva (e.g., third instar of S. littoralis) into each Petri dish.
  • Use a sufficient number of replicates for each treatment and control.

4. Data Collection and Analysis:

  • After a set period (e.g., 24 hours), measure the area of the leaf disc consumed using a leaf area meter or image analysis software.
  • Calculate the Antifeedant Index (AI) or Feeding Inhibition (FI) percentage using the following formula:
  • AI (%) = [(C - T) / (C + T)] x 100
  • Where C = area consumed in the control and T = area consumed in the treatment.
  • Alternatively, calculate the Feeding Inhibition (FI %):
  • FI (%) = [1 - (T/C)] x 100
  • Where T = mass of treated leaf consumed and C = mass of control leaf consumed.
  • Determine the EC50 (Effective Concentration to inhibit feeding by 50%) or FI50 value through probit analysis.

Protocol 3: Leaf Disc Antifeedant Bioassay (Choice Method)

This method evaluates the feeding preference of an insect when given a choice between treated and untreated food.

1. Preparation of Test Solutions and Leaf Discs:

  • Follow steps 1 and 2 from Protocol 2.

2. Experimental Setup:

  • In each Petri dish lined with moist filter paper, place one treated leaf disc and one control leaf disc on opposite sides.
  • Introduce one pre-starved insect larva into the center of the Petri dish.
  • Use a sufficient number of replicates.

3. Data Collection and Analysis:

  • After 24 hours, measure the consumed area of both the treated and control leaf discs.
  • Calculate the Antifeedant Index (AI) as described in Protocol 2. A positive AI value indicates deterrence, while a negative value suggests phagostimulation.

Mandatory Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

Bioassay_Guided_Isolation plant_material Plant Material (e.g., Centaurea hololeuca) extraction Solvent Extraction (Hexane, EtOAc, MeOH) plant_material->extraction crude_extracts Crude Extracts extraction->crude_extracts preliminary_screening Antifeedant Bioassay (e.g., S. littoralis) crude_extracts->preliminary_screening active_extract Active Crude Extract preliminary_screening->active_extract fractionation Column Chromatography (Silica Gel) active_extract->fractionation fractions Fractions fractionation->fractions fraction_bioassay Antifeedant Bioassay of Fractions fractions->fraction_bioassay active_fraction Active Fraction(s) fraction_bioassay->active_fraction purification Purification (Prep. TLC, HPLC) active_fraction->purification pure_compounds Pure this compound Sesquiterpenes purification->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation

Bioassay-guided isolation workflow for antifeedant this compound sesquiterpenes.

Antifeedant_Assay_Workflow cluster_no_choice No-Choice Bioassay cluster_choice Choice Bioassay nc_prep Prepare Treated & Control Leaf Discs nc_setup Single Disc per Petri Dish nc_prep->nc_setup nc_insect Introduce One Larva nc_setup->nc_insect nc_data Measure Consumption after 24h nc_insect->nc_data nc_calc Calculate Antifeedant Index (AI) or Feeding Inhibition (FI) nc_data->nc_calc c_prep Prepare Treated & Control Leaf Discs c_setup One Treated & One Control Disc per Petri Dish c_prep->c_setup c_insect Introduce One Larva c_setup->c_insect c_data Measure Consumption of Both Discs after 24h c_insect->c_data c_calc Calculate Antifeedant Index (AI) c_data->c_calc

Workflow for No-Choice and Choice Leaf Disc Antifeedant Bioassays.

Hypothetical_Signaling_Pathway This compound This compound Sesquiterpene gustatory_receptor Gustatory Receptor Neuron (in sensilla) This compound->gustatory_receptor Contact receptor_binding Binding to Gustatory Receptor (Gr) gustatory_receptor->receptor_binding signal_transduction Signal Transduction Cascade (e.g., Ion Channel Activation) receptor_binding->signal_transduction cns Central Nervous System (CNS) signal_transduction->cns Nerve Impulse behavioral_response Behavioral Response: Feeding Deterrence cns->behavioral_response Motor Output Inhibition

Hypothetical signaling pathway for this compound sesquiterpene antifeedant action.

Mechanism of Action

The primary mechanism by which this compound sesquiterpenes and other antifeedants exert their effects is through the insect's gustatory system. These compounds are perceived by specialized gustatory receptor neurons located in sensilla on the insect's mouthparts, antennae, and tarsi.

The proposed mechanism involves the following steps:

  • Contact and Binding: The insect comes into contact with the plant material treated with the this compound sesquiterpene. The compound then binds to specific gustatory receptors (Grs) on the dendrites of the gustatory receptor neurons.

  • Signal Transduction: This binding event triggers a signal transduction cascade within the neuron, which may involve the opening of ion channels and subsequent depolarization of the cell membrane.

  • Nerve Impulse Generation: The depolarization generates a nerve impulse that travels along the axon of the gustatory receptor neuron to the insect's central nervous system (CNS).

  • CNS Integration and Behavioral Response: The CNS integrates this aversive signal, leading to an inhibition of the motor output for feeding, resulting in the insect ceasing to feed on the treated material.

Further research, including electrophysiological studies on insect gustatory neurons, is needed to fully elucidate the specific receptors and downstream signaling pathways involved in the antifeedant activity of this compound sesquiterpenes.

References

Application Notes and Protocols for Guaiane-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of guaiane-based sesquiterpenoids as potential agrochemicals. This document details their antifungal, herbicidal, and insecticidal activities, including quantitative data, experimental protocols for evaluation, and insights into their mechanisms of action.

Introduction to this compound Sesquiterpenoids

This compound-type sesquiterpenoids are a class of natural products characterized by a bicyclic[1][2] fused ring system.[3] Widely distributed in plants, fungi, and marine organisms, these compounds exhibit a broad range of biological activities, including anti-inflammatory, antibacterial, anticancer, and neuroprotective effects.[3] Their diverse chemical structures and biological activities have made them attractive candidates for the development of new agrochemicals. This document focuses on their potential as fungicides, herbicides, and insecticides.

Antifungal Activity of this compound Sesquiterpenoids

Several this compound sesquiterpenoids isolated from endophytic fungi have demonstrated notable antifungal properties against economically important plant pathogens.

Quantitative Antifungal Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound sesquiterpenoids against pathogenic fungi. Lower MIC values indicate higher antifungal activity.

CompoundFungal SpeciesMIC (µg/mL)Reference
Oxygenated this compound-type Sesquiterpenes (mixture of 9)Candida albicans32 - 256[4]
Oxygenated this compound-type Sesquiterpenes (mixture of 9)Hormodendrum compactum32 - 256[4]
Unnamed Diterpene (co-isolate)Candida albicans16[4]
Unnamed Diterpene (co-isolate)Pyricularia oryzae16[4]
Biscogniauxiaol ACandida albicans1.60 µM[5]
Biscogniauxiaol BCandida albicans6.25 µM[5]
Biscogniauxiaol GCandida albicans6.30 µM[5]
Patchouliguaiol CCandida albicans500 µM[6][7]
Patchouliguaiol FCandida albicans300 µM[6][7]
Mechanism of Antifungal Action

The primary proposed mechanism of antifungal action for many sesquiterpenoids is the disruption of the fungal cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for antifungal susceptibility testing and is suitable for screening natural products like this compound sesquiterpenoids.[8][9][10][11][12]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a this compound-based compound against a target fungal pathogen.

Materials:

  • 96-well microtiter plates

  • This compound sesquiterpenoid stock solution (dissolved in a suitable solvent like DMSO)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Fungal inoculum, adjusted to the appropriate concentration

  • Positive control antifungal agent (e.g., Fluconazole)

  • Negative control (medium only)

  • Solvent control (medium with the same concentration of solvent used for the test compound)

  • Spectrophotometer or a colorimetric indicator (e.g., resazurin)

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 – 2.5 x 10³ colony-forming units (CFU)/mL.

  • Prepare Serial Dilutions:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the test compound and control solutions.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungus.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader. Alternatively, a colorimetric indicator can be used where a color change indicates fungal viability.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Fungal Inoculum inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound Compound prep_dilutions->inoculate incubate Incubate at 35°C inoculate->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for the seed germination and seedling growth herbicidal bioassay.

Insecticidal Activity of this compound Sesquiterpenoids

The this compound sesquiterpene, guaiol, has shown promising insecticidal activity against several agricultural and public health pests.

Quantitative Insecticidal Data

The following table summarizes the lethal dose (LD50) and lethal concentration (LC50) values for guaiol against various insect species.

CompoundInsect SpeciesBioassay TypePotencyReference
GuaiolAphidsContactSignificant inhibition at 70 mg/L[13]
GuaiolMythimna separata (4th instar larvae)ContactLD50: 0.07 mg/larva[13]
GuaiolPlutella xylostella (3rd instar larvae)ContactLD50: 8.9 mg/larva[13]
GuaiolMythimna separata (4th instar larvae)FumigationLC50: 3.5 µL/L[13]
GuaiolMusca domestica (adults)FumigationLC50: 16.9 µL/L[13][14]
Mechanism of Insecticidal Action: GABA Receptor Antagonism

The insecticidal activity of some sesquiterpenoids is attributed to their ability to act as antagonists of the γ-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in the insect central nervous system. [1][15][16]By blocking the GABA-gated chloride channel, these compounds prevent the influx of chloride ions, leading to hyperexcitation of the nervous system, convulsions, and eventual death of the insect.

Signaling Pathway of GABA Receptor Antagonism by this compound Sesquiterpenoids

GABA_Pathway cluster_synapse Insect Synapse GABA GABA Neurotransmitter GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Binds to Cl_ion Chloride Ions (Cl-) GABA_R->Cl_ion Allows Influx This compound This compound Sesquiterpenoid (e.g., Guaiol) This compound->GABA_R Blocks Hyperexcitation Hyperexcitation (Uncontrolled Nerve Firing) This compound->Hyperexcitation Causes Hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) Cl_ion->Hyperpolarization Leads to

Proposed mechanism of insecticidal action via GABA receptor antagonism.

Experimental Protocol: Contact and Fumigant Insect Bioassays

These protocols are designed to evaluate the insecticidal activity of volatile and non-volatile this compound-based compounds. [17][18][19][20] Objective: To determine the contact and fumigant toxicity of a this compound compound against a target insect species.

4.3.1. Contact Toxicity Bioassay (Topical Application)

Materials:

  • Microsyringe or microapplicator

  • Acetone or other suitable solvent

  • This compound sesquiterpenoid test solutions at various concentrations

  • Target insects (e.g., houseflies, Musca domestica)

  • Holding cages with food and water

Procedure:

  • Prepare Test Solutions:

    • Dissolve the this compound compound in acetone to prepare a series of concentrations.

  • Insect Treatment:

    • Anesthetize the insects briefly with CO2 or by chilling.

    • Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

    • Treat a control group with solvent only.

  • Observation:

    • Place the treated insects in holding cages with access to food and water.

    • Record mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration.

    • Determine the LD50 value (the dose that causes 50% mortality).

4.3.2. Fumigant Toxicity Bioassay

Materials:

  • Glass jars or sealed containers of a known volume

  • Filter paper discs

  • This compound sesquiterpenoid test solutions

  • Target insects

Procedure:

  • Treatment Application:

    • Apply a specific amount of the this compound test solution onto a filter paper disc.

  • Exposure:

    • Place the treated filter paper inside the glass jar.

    • Introduce a known number of insects into the jar and seal it.

  • Observation:

    • Record the time to knockdown and mortality at regular intervals.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration and exposure time.

    • Determine the LC50 value (the concentration that causes 50% mortality).

Synthesis of this compound-Based Compounds

The development of efficient synthetic routes is crucial for producing sufficient quantities of promising this compound-based agrochemicals for further testing and potential commercialization. While total synthesis can be complex, semi-synthetic approaches starting from readily available natural products are often more feasible.

General Synthetic Strategy

A common strategy for the synthesis of this compound sesquiterpenes involves the construction of the hydroazulene core, followed by functional group manipulations to achieve the desired target molecule. Key reactions in the synthesis of guaianes include cycloadditions, ring-closing metathesis, and intramolecular aldol reactions. [21] Biosynthetic Pathway of this compound Sesquiterpenes

Biosynthesis_Pathway FPP Farnesyl Pyrophosphate GermacreneA Germacrene A FPP->GermacreneA Cyclization Guaianyl_Cation Guaianyl Cation GermacreneA->Guaianyl_Cation Protonation & Cyclization Guaianes This compound Sesquiterpenes (e.g., Guaiol, Guaiazulene) Guaianyl_Cation->Guaianes Rearrangement & Deprotonation/Hydration

Simplified biosynthetic pathway of this compound sesquiterpenes.

Representative Synthetic Protocol: Preparation of a this compound Precursor

Objective: To synthesize a hydroazulene precursor for further elaboration into various this compound sesquiterpenoids.

Reaction: Intramolecular [2+2] cycloaddition to form a bicyclic intermediate.

Materials:

  • Appropriately substituted acyclic precursor with a ketene and an alkene moiety

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating apparatus with temperature control

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Prepare the Precursor:

    • Synthesize the acyclic precursor containing both a ketene (or a ketene precursor) and an alkene functional group, separated by a suitable tether.

  • Set up the Reaction:

    • In a flame-dried flask under an inert atmosphere, dissolve the precursor in the anhydrous solvent.

  • Cycloaddition:

    • Heat the reaction mixture to the required temperature (e.g., 80-110°C) to promote the intramolecular [2+2] cycloaddition.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting bicyclic product by column chromatography on silica gel.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, and reaction time, will depend on the exact structure of the precursor.

Conclusion and Future Directions

This compound-based sesquiterpenoids represent a promising class of natural products for the development of novel agrochemicals. Their demonstrated antifungal, herbicidal, and insecticidal activities, coupled with their unique mechanisms of action, make them valuable lead compounds. Further research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the agrochemical potency and selectivity of this compound derivatives.

  • Mode of Action Elucidation: To gain a more detailed understanding of their molecular targets and biochemical effects.

  • Formulation Development: To enhance the stability and efficacy of these compounds in field applications.

  • Ecotoxicological and Mammalian Toxicity Studies: To assess their environmental impact and safety profile.

By addressing these areas, the full potential of this compound-based agrochemicals can be realized, contributing to the development of more sustainable and effective pest management strategies.

References

Application Notes and Protocols for the Semi-synthesis of Novel Guaiane Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the semi-synthesis of novel guaiane analogues, a class of sesquiterpenoid lactones with significant therapeutic potential. These compounds have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects. The following sections detail established semi-synthetic strategies starting from readily available natural products, present key quantitative data for synthesized analogues, and illustrate relevant biological pathways and experimental workflows.

Introduction to this compound Sesquiterpenoids

Guaianolides are a large and diverse group of naturally occurring sesquiterpene lactones characterized by a bicyclic [5.7.0] carbon skeleton. Their wide spectrum of biological activities, including anti-cancer and anti-inflammatory properties, has made them attractive targets for synthetic and semi-synthetic modifications to develop novel therapeutic agents.[1][2] Semi-synthesis, which utilizes abundant natural products as starting materials, offers an efficient approach to generate a library of novel analogues for structure-activity relationship (SAR) studies.[3]

Semi-synthesis Protocols

Two effective semi-synthetic strategies are detailed below, starting from the natural products α-santonin and Salograviolide-A/B.

Protocol 1: Semi-synthesis of seco-Guaianolides from α-Santonin via Photochemical Rearrangement

This protocol describes the conversion of commercially available α-santonin into seco-guaianolide analogues through a key photochemical rearrangement step.[1][3][4]

Materials:

  • α-Santonin

  • Methanol (or other suitable solvent)

  • Rose Bengal (or other sensitizer)

  • Oxygen gas

  • High-pressure mercury lamp

  • Photochemical reactor

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Prepare a solution of α-santonin (1.0 equivalent) and a sensitizer such as Rose Bengal in a suitable solvent like methanol. Place the solution in a photochemical reactor.[1]

  • Photochemical Reaction: Irradiate the solution with a high-pressure mercury lamp while continuously bubbling oxygen gas through the mixture.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material (α-santonin) is completely consumed.[1]

  • Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by silica gel column chromatography to isolate the intermediate hydroperoxide. This intermediate can then be used for further transformations to generate a variety of seco-guaianolide analogues.[1]

Protocol 2: Esterification of Natural Guaianolides (Salograviolide-A and Salograviolide-B)

This protocol details the modification of the hydroxyl groups of natural guaianolides, such as Salograviolide-A and Salograviolide-B, through esterification to produce novel analogues with potentially enhanced biological activity.[5]

Materials:

  • Salograviolide-A or Salograviolide-B

  • Carboxylic acid anhydride (e.g., acetic anhydride, isobutyric anhydride)

  • Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • Chloroform (or other suitable anhydrous solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting guaianolide (1.0 equivalent) in anhydrous chloroform.

  • Addition of Reagents: Add the corresponding carboxylic acid anhydride (e.g., acetic anhydride for acetylation), triethylamine, and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.[5]

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with ethyl acetate.[1]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired esterified guaianolide analogue.[1]

Quantitative Data of Synthesized this compound Analogues

The biological activities of several semi-synthesized and natural this compound analogues have been evaluated. The following tables summarize their cytotoxic and anti-inflammatory activities.

Table 1: Cytotoxic Activity of this compound Analogues against Various Cancer Cell Lines.

CompoundCell LineIC50 (µM)Reference
Cenegyptin AHEPG2 (Liver)7.2 ± 0.04[6]
Cenegyptin AHEP2 (Larynx)7.5 ± 0.02[6]
Cenegyptin BHEPG2 (Liver)> 50[6]
Cenegyptin BHEP2 (Larynx)> 50[6]
Chlorohyssopifolin AHL-60 (Leukemia)< 10[7]
Chlorohyssopifolin CHL-60 (Leukemia)< 10[7]
Chlorohyssopifolin DHL-60 (Leukemia)< 10[7]
Linichlorin AHL-60 (Leukemia)< 10[7]
Salograviolide-A Derivative 2HCT116 (Colon)~5[5]
Salograviolide-A Derivative 4HCT116 (Colon)~5[5]
Salograviolide-B Derivative 6HCT116 (Colon)~7[5]
Salograviolide-B Derivative 8HCT116 (Colon)~6[5]
Polyhydroxyl guaianolide 1AGS (Gastric)6.69[8]
Polyhydroxyl guaianolide 2AGS (Gastric)8.32[8]
Polyhydroxyl guaianolide 3AGS (Gastric)10.25[8]
Polyhydroxyl guaianolide 8AGS (Gastric)7.91[8]

Table 2: Anti-inflammatory Activity of this compound Analogues.

CompoundAssayIC50 (µM)Reference
Undulatumoside ANO Production Inhibition16.4[9]
5-guaien-11-olNO Production Inhibition8.1[9]
4-guaien-11-olNO Production Inhibition7.2[9]
IndicanoneNO Production Inhibition9.3[10]
Miganoid CTNF-α mRNA Inhibition19.4[11]
Miganoid GTNF-α mRNA Inhibition14.5[11]
Derivative 6gNO Production Inhibition14.8[12]
Derivative 7hNO Production Inhibition22.3[12]
Derivative 7iNO Production Inhibition18.3[12]
Derivative 7kNO Production Inhibition17.4[12]
Derivative 8gNO Production Inhibition7.0[12]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the semi-synthesis and biological evaluation of novel this compound analogues.

G cluster_synthesis Semi-synthesis cluster_bioassay Biological Evaluation Start Natural Guaianolide (e.g., α-Santonin, Salograviolide) Reaction Chemical Modification (e.g., Photorearrangement, Esterification) Start->Reaction Purification Purification (Column Chromatography, HPLC) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Screening (e.g., Cytotoxicity, Anti-inflammatory assays) Characterization->Screening Novel Analogues Data Data Analysis (IC50 determination, SAR studies) Screening->Data Conclusion Identification of Lead Compounds Data->Conclusion Lead Compounds

Caption: General workflow for semi-synthesis and bio-evaluation.

Signaling Pathway: NF-κB Inhibition by Guaianolides

Several guaianolides exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][13][14] This pathway is a key regulator of inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK Signal IkappaB_NFkappaB IκBα NF-κB (p50/p65) IKK->IkappaB_NFkappaB Phosphorylation IkappaB_p P-IκBα IkappaB_NFkappaB->IkappaB_p NFkappaB NF-κB (p50/p65) IkappaB_NFkappaB->NFkappaB Release Proteasome Proteasome IkappaB_p->Proteasome Ubiquitination & Degradation NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n Translocation Guaianolides Guaianolide Analogues Guaianolides->IKK Inhibition DNA DNA NFkappaB_n->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes

Caption: NF-κB signaling pathway and inhibition by guaianolides.

Conclusion

The semi-synthesis of novel this compound analogues from readily available natural products is a promising strategy for the discovery of new drug candidates. The protocols and data presented here provide a foundation for researchers to design and synthesize new compounds with potentially improved therapeutic properties. Further investigation into the structure-activity relationships and mechanisms of action of these analogues will be crucial for their development as effective treatments for cancer and inflammatory diseases.

References

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Guaiane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of guaiane sesquiterpenoids using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be adaptable for various research and quality control applications, from phytochemical analysis of plant extracts to pharmacokinetic studies.

Introduction to this compound Sesquiterpenoids and HPLC Analysis

This compound sesquiterpenoids are a large and diverse class of bicyclic sesquiterpenes found in numerous plant species. They exhibit a wide range of biological activities, making them promising candidates for drug development. Accurate and reliable analytical methods are crucial for their identification, quantification, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of these compounds due to its high resolution, sensitivity, and reproducibility. This document outlines validated HPLC methods for the analysis of various this compound sesquiterpenoids.

Application Note 1: Simultaneous Determination of Costunolide and Dehydrocostus Lactone

This method is suitable for the simultaneous quantification of two common this compound-type sesquiterpene lactones, costunolide and dehydrocostus lactone, in plant extracts and polyherbal formulations.[1][2]

Chromatographic Conditions and Performance
ParameterMethod 1Method 2
Analytes Costunolide, DehydrocostuslactoneCostunolide, Dehydrocostuslactone
Column Hypersil ODS C18Waters NOVAPAK HR C18 (300 mm × 3.9 mm i.d., 6 μm)
Mobile Phase Isocratic: Acetonitrile and waterIsocratic: Acetonitrile and water (60:40% v/v)[2]
Flow Rate 1.0 mL/min[1]Not Specified
Detection UV at 210 nm[1]Not Specified
Column Temp. 25°C[1]Not Specified
Linearity Range 0.223–8.920 µg·mL⁻¹ (Costunolide), 0.227–9.080 µg·mL⁻¹ (Dehydrocostuslactone)[1]5-100 μg/ml for both analytes[2]
LOD Not Specified1.5 µg/ml (Costunolide), 1.3 µg/ml (Dehydrocostuslactone)[2]
LOQ Not Specified4.6 µg/ml (Costunolide), 4.0 µg/ml (Dehydrocostuslactone)[2]
Precision (RSD) < 5% (Intra-day and Inter-day)[1]< 2.0% (Repeatability)[2]
Recovery 86.5% to 101.8%[1]99.3-101.8%[2]
Experimental Protocol

1. Sample Preparation (Plant Material):

  • Accurately weigh the powdered plant material.

  • Perform ultrasound-assisted extraction with methanol (e.g., 3 cycles of 30 minutes each).[3]

  • Filter the extract and evaporate the solvent under reduced pressure.

  • Re-dissolve the dried extract in the mobile phase for HPLC analysis.

2. Standard Solution Preparation:

  • Accurately weigh analytical standards of costunolide and dehydrocostus lactone.

  • Prepare individual stock solutions in a suitable solvent (e.g., methanol).

  • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range.

3. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a fixed volume of the standard and sample solutions.

  • Monitor the effluent at the specified UV wavelength.

  • Identify and quantify the analytes by comparing the retention times and peak areas with those of the standards.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis Plant_Material Powdered Plant Material Extraction Methanol Extraction (Ultrasound-assisted) Plant_Material->Extraction Filtration_Evaporation Filtration & Evaporation Extraction->Filtration_Evaporation Sample_Solution Reconstitute in Mobile Phase Filtration_Evaporation->Sample_Solution Injection Inject Sample/Standard Sample_Solution->Injection Analytical_Standards Costunolide & Dehydrocostuslactone Standards Stock_Solutions Prepare Stock Solutions Analytical_Standards->Stock_Solutions Working_Standards Prepare Working Standards Stock_Solutions->Working_Standards Working_Standards->Injection HPLC_System HPLC System with C18 Column Separation Isocratic Elution Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data_Analysis Data Acquisition & Analysis Detection->Data_Analysis

Caption: Workflow for HPLC analysis of costunolide and dehydrocostus lactone.

Application Note 2: UPLC-Q-TOF-MS/MS Analysis of this compound Sesquiterpenoids from Fungal Endophytes

This advanced method is suitable for the characterization of known this compound sesquiterpenoids and the detection of new analogues in complex mixtures, such as crude extracts from endophytic fungi.[4][5]

Analytical Conditions
ParameterValue
Technique Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS)
Ionization Mode Positive Mode Electrospray Ionization (ESI+)
Analysis Focus Characterization of known compounds (dereplication) and detection of new analogues.
Fragmentation Analysis of fragmentation patterns (e.g., neutral losses, McLafferty rearrangement) for structural elucidation.
Experimental Protocol

1. Sample Preparation (Crude Fungal Extract):

  • Culture the endophytic fungus (e.g., Alternaria oxytropis) in a suitable broth.

  • Extract the culture with an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent to obtain the crude extract.

  • Dissolve the crude extract in a suitable solvent for UPLC-MS/MS analysis.

2. UPLC-Q-TOF-MS/MS Analysis:

  • Equilibrate the UPLC-Q-TOF-MS/MS system.

  • Inject the sample extract.

  • Perform chromatographic separation using a suitable UPLC column and gradient elution.

  • Acquire mass spectral data in both full scan MS and tandem MS (MS/MS) modes.

  • For MS/MS, select precursor ions of interest for collision-induced dissociation (CID) to obtain fragmentation spectra.

3. Data Analysis:

  • Analyze the full scan MS data to identify protonated molecules [M+H]+ or sodium adducts [M+Na]+.

  • Interpret the MS/MS fragmentation patterns to propose or confirm the structures of the this compound sesquiterpenoids.

  • Compare the obtained data with literature values or spectral libraries for the identification of known compounds.

  • Use the high-resolution mass data to determine the elemental composition of unknown compounds.

Logical Relationship Diagram

G Crude_Extract Crude Fungal Extract UPLC_Separation UPLC Separation Crude_Extract->UPLC_Separation Full_Scan_MS Full Scan MS (Detect [M+H]+, [M+Na]+) UPLC_Separation->Full_Scan_MS Precursor_Selection Precursor Ion Selection Full_Scan_MS->Precursor_Selection Tandem_MS Tandem MS (MS/MS) (Fragmentation) Precursor_Selection->Tandem_MS Structure_Elucidation Structure Elucidation Tandem_MS->Structure_Elucidation Known_Compound_ID Known Compound Identification Structure_Elucidation->Known_Compound_ID New_Analogue_Detection New Analogue Detection Structure_Elucidation->New_Analogue_Detection

Caption: Logical workflow for UPLC-Q-TOF-MS/MS analysis of this compound sesquiterpenoids.

Application Note 3: Preparative and Semi-Preparative HPLC for Isolation of this compound-Type Sesquiterpene Lactones

This application note describes the use of preparative and semi-preparative HPLC for the isolation of individual this compound-type sesquiterpene lactones from plant extracts, often following preliminary fractionation by other chromatographic techniques like liquid-liquid chromatography.[3][6][7]

Chromatographic Conditions
ParameterSemi-Preparative HPLC
Analytes Olgin, laferin, olgoferin, oferin, daucoguainolactone F, and others[3]
Column Cosmosil C18-AR-II (250 × 10 mm, 5 μm)[3]
Mobile Phase Isocratic elution with varying concentrations of methanol in water (e.g., 45% or 55% methanol), dependent on compound polarity.[3]
Flow Rate 4 mL/min[3]
Detection UV at 254 nm[3]
Injection Volume 50 μL[3]
Experimental Protocol

1. Initial Fractionation (Optional but Recommended):

  • Perform an initial separation of the crude extract using a technique like liquid-liquid chromatography to obtain enriched fractions.[3]

2. Analytical HPLC Scouting:

  • Analyze the enriched fractions using analytical HPLC-DAD to determine the optimal isocratic mobile phase composition for the separation of the target compounds.[3]

3. Semi-Preparative HPLC Isolation:

  • Equilibrate the semi-preparative HPLC system with the chosen mobile phase.

  • Inject the enriched fraction.

  • Collect the eluting peaks corresponding to the target compounds using a fraction collector.

  • Monitor the separation at the appropriate UV wavelength.

4. Purity Analysis:

  • Analyze the collected fractions by analytical HPLC-DAD to assess their purity.[3]

  • Pool the pure fractions of each compound and evaporate the solvent.

Experimental Workflow for Isolation

G Crude_Extract Crude Plant Extract LLC_Fractionation Liquid-Liquid Chromatography (Optional Fractionation) Crude_Extract->LLC_Fractionation Analytical_Scouting Analytical HPLC-DAD (Method Development) LLC_Fractionation->Analytical_Scouting SemiPrep_HPLC Semi-Preparative HPLC (Isocratic Elution) Analytical_Scouting->SemiPrep_HPLC Fraction_Collection Fraction Collection SemiPrep_HPLC->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC-DAD) Fraction_Collection->Purity_Check Isolated_Compounds Isolated Pure Compounds Purity_Check->Isolated_Compounds

Caption: Workflow for the isolation of this compound sesquiterpenoids using semi-preparative HPLC.

References

Application Notes and Protocols for Testing Guaiane Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a range of in vitro and in vivo assays to evaluate the diverse biological activities of guaiane sesquiterpenes. This compound sesquiterpenes, a large class of natural products, have demonstrated significant potential in drug discovery, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][2] These protocols are intended to guide researchers in the systematic evaluation of novel this compound compounds.

I. In Vitro Assays

Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[3][4] It is widely used to determine the cytotoxic effects of potential anticancer compounds.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[3][5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[5]

Table 1: Cytotoxicity of this compound Sesquiterpenes against Cancer Cell Lines (IC50 in µM)

CompoundHL-60 (Leukemia)U-937 (Leukemia)SK-MEL-1 (Melanoma)MCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)A549 (Lung Cancer)Reference
Chlorohyssopifolin A<10<10<10---[6]
Chlorohyssopifolin C<10<10<10---[6]
Chlorohyssopifolin D<10<10<10---[6]
Linichlorin A<10<10<10---[6]
Aquisinenoid C---2.834 ± 1.1211.545 ± 1.116-[7]

IC50 values represent the concentration of a compound that inhibits 50% of cell growth.

Experimental Protocol: MTT Assay

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines (e.g., HL-60, MCF-7, A549)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound sesquiterpene stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[8]

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1][8] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound sesquiterpene in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only). Incubate for 24-72 hours.[9][10]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[8][9] Incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the cell monolayer.[8] Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8][9]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[3][9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation Allow attachment add_compound Add this compound Compound Dilutions overnight_incubation->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt Metabolic conversion solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cell cytotoxicity using the MTT assay.

The scratch wound healing assay is a straightforward and cost-effective method to study cell migration in vitro.[11][12] A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is monitored over time.[11]

Experimental Protocol: Scratch Wound Healing Assay

Materials:

  • 6-well or 12-well tissue culture plates

  • Cancer cell line

  • Complete culture medium

  • Serum-free medium

  • This compound sesquiterpene stock solution

  • Sterile 10 µL or 200 µL pipette tip[11][13]

  • PBS

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[14]

  • Serum Starvation (Optional): Once confluent, you can serum-starve the cells for 2-4 hours to synchronize their cell cycles.[11]

  • Creating the Wound: Gently remove the culture medium. Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.[11][13] You can create a cross-hatch pattern by making a second scratch perpendicular to the first.[12][14]

  • Washing: Wash the wells 2-3 times with PBS to remove detached cells and debris.[11][13]

  • Treatment: Add fresh medium (serum-free or low-serum) containing different concentrations of the this compound sesquiterpene to the wells. Include a vehicle control.

  • Imaging: Immediately after adding the treatment, capture images of the scratch at designated locations (e.g., using markings on the plate as a reference). This is the 0-hour time point.

  • Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound in the control group is nearly closed.[14]

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).[12] Calculate the percentage of wound closure relative to the initial scratch area.

The Transwell assay, or Boyden chamber assay, is used to evaluate the migratory and invasive potential of cells.[15][16] Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified.[15][16] For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel), which cells must degrade to migrate through.

Experimental Protocol: Transwell Migration Assay

Materials:

  • 24-well Transwell inserts (e.g., 8 µm pore size)

  • 24-well tissue culture plates

  • Cancer cell line

  • Serum-free medium

  • Complete culture medium (as a chemoattractant)

  • This compound sesquiterpene stock solution

  • Cotton swabs

  • Fixation solution (e.g., 70% ethanol)[17]

  • Staining solution (e.g., 0.2% Crystal Violet)[17]

  • Microscope

Procedure:

  • Preparation: Rehydrate the Transwell inserts with serum-free medium.[16] Add 600 µL of complete medium (chemoattractant) to the lower wells of the 24-well plate.[17]

  • Cell Seeding: Resuspend serum-starved cells in serum-free medium at a specific concentration (e.g., 1 x 10^5 cells/mL).[17] Add 100-500 µL of the cell suspension to the upper chamber of the Transwell inserts, including the this compound sesquiterpene at various concentrations.[17][18]

  • Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 4-24 hours), depending on the cell type.[16]

  • Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[17][18]

  • Fixation and Staining: Fix the migrated cells on the bottom side of the membrane by immersing the insert in a fixation solution for 10-15 minutes.[17] Stain the cells with Crystal Violet for 3-5 minutes.[17]

  • Imaging and Quantification: Wash the inserts with water to remove excess stain and allow them to dry.[17] Count the number of stained, migrated cells in several random fields of view under a microscope.

Signaling Pathway for this compound-Induced Apoptosis

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c release caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis This compound This compound Sesquiterpene This compound->death_receptor This compound->mitochondrion

Caption: Intrinsic and extrinsic apoptosis pathways modulated by this compound sesquiterpenes.[1]

Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[19][20]

Table 2: Anti-inflammatory Activity of this compound Sesquiterpenes (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
IndicanoneRAW 264.79.3[19][20]
Undulatumoside ARAW 264.716.4[21][22]
5-guaien-11-olRAW 264.78.1[21][22]
4-guaien-11-olRAW 264.77.2[21][22]
Biscogniauxiaol ARAW 264.74.60[23]
Biscogniauxiaol BRAW 264.720.00[23]
Biscogniauxiaol GRAW 264.710.10[23]
Derivative 8gRAW 264.77.0[24]

IC50 values represent the concentration of a compound that inhibits 50% of NO production.

Experimental Protocol: NO Production Inhibition Assay

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM)

  • Lipopolysaccharide (LPS)

  • This compound sesquiterpene stock solution

  • Griess Reagent

  • Nitrite standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound sesquiterpene for 2 hours.[23]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[23]

  • Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess Reagent and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve generated with the nitrite standard solution. Calculate the percentage of NO production inhibition and determine the IC50 value.

Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[25] The broth microdilution method is a common technique for determining the MIC.[26][27]

Table 3: Antimicrobial Activity of this compound Sesquiterpenes (MIC in µM)

CompoundMicroorganismMIC (µM)Reference
Biscogniauxiaol ACandida albicans1.60[23]
Biscogniauxiaol BCandida albicans6.25[23]
Biscogniauxiaol GCandida albicans6.30[23]

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[26]

  • This compound sesquiterpene stock solution

  • Standardized microbial inoculum

  • Positive control antibiotic

  • Plate reader (optional)

Procedure:

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the this compound sesquiterpene in the broth medium directly in the 96-well plate.[27]

  • Inoculation: Add a standardized inoculum of the microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[28]

  • Controls: Include a positive control (microorganism with a known effective antibiotic), a negative control (microorganism with no compound), and a sterility control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[26]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD600) with a plate reader.[26][28]

II. In Vivo Assays

Anti-inflammatory Activity

This is a widely used and reproducible in vivo model for screening the acute anti-inflammatory activity of new compounds.[29] Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema.[29] The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats/Mice

Materials:

  • Wistar rats or Swiss albino mice[29]

  • Carrageenan (Lambda, Type IV)[29]

  • Sterile 0.9% saline

  • This compound sesquiterpene

  • Reference drug (e.g., Indomethacin)[29][30]

  • Vehicle for test compound

  • Plethysmometer or digital calipers[29]

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.[29]

  • Grouping: Randomly divide the animals into groups: vehicle control, positive control (Indomethacin), and this compound sesquiterpene treatment groups.

  • Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before carrageenan injection.[31]

  • Induction of Edema: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[29][32]

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[31]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow acclimatize Animal Acclimatization grouping Animal Grouping acclimatize->grouping initial_measurement Initial Paw Volume Measurement grouping->initial_measurement treatment Administer Test Compound/Vehicle initial_measurement->treatment carrageenan_injection Inject Carrageenan into Paw treatment->carrageenan_injection 30-60 min edema_measurement Measure Paw Volume Over Time carrageenan_injection->edema_measurement 1-5 hours data_analysis Calculate % Inhibition of Edema edema_measurement->data_analysis

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

References

Troubleshooting & Optimization

Overcoming low yield in the synthesis of the guaiane ring system

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the guaiane ring system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly low reaction yields, encountered during the synthesis of this important bicyclic sesquiterpenoid core.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the this compound ring synthesis is consistently low. What are the most common problematic steps?

A1: Low overall yields in multi-step syntheses of the this compound core often stem from inefficiencies in a few key transformations. The most common yield-reducing steps are the initial cycloaddition to form the bicyclic system, the intramolecular aldol condensation to construct the hydroazulene skeleton, and ring-closing metathesis (RCM) to form the seven-membered ring. Each of these steps is sensitive to reaction conditions and substrate-specific issues that can lead to side product formation and incomplete conversion.

Q2: I am observing a mixture of diastereomers after my intramolecular aldol condensation. How can I improve the stereoselectivity?

A2: Diastereoselectivity in intramolecular aldol condensations for this compound synthesis is highly dependent on the substrate and reaction conditions. The geometry of the enolate (E vs. Z) plays a crucial role in determining the stereochemical outcome. The choice of base and solvent can influence enolate geometry. For example, bulkier bases may favor the formation of one enolate isomer over another. Additionally, the use of chiral auxiliaries or catalysts can induce facial selectivity in the aldol addition step. Careful optimization of the base, solvent, and temperature is critical to achieving high diastereoselectivity. In some cases, thermodynamic control (using a protic solvent or elevated temperatures) can favor the more stable diastereomer.

Q3: My ring-closing metathesis (RCM) reaction is sluggish and gives a poor yield. What are the likely causes?

A3: A sluggish or low-yielding RCM reaction in the context of this compound synthesis can be due to several factors. Catalyst deactivation is a common issue, which can be caused by impurities in the substrate or solvent. The choice of catalyst is also critical; first-generation Grubbs catalysts may be less effective for sterically hindered or electron-deficient olefins compared to second or third-generation catalysts. High dilution is often necessary to favor the intramolecular RCM over intermolecular oligomerization. Finally, the conformational flexibility of the diene precursor can disfavor the reactive conformation required for cyclization.

Q4: I am having difficulty purifying my this compound intermediates. Are there any general recommendations?

A4: this compound sesquiterpenes and their intermediates can be challenging to purify due to their often non-polar nature and the presence of closely related stereoisomers. Standard column chromatography on silica gel is the most common method. The choice of eluent system is critical for achieving good separation. A combination of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. Gradient elution can be beneficial in separating complex mixtures. In some cases, reversed-phase chromatography or preparative HPLC may be necessary to isolate pure compounds, especially for separating diastereomers.

Troubleshooting Guides

Low Yield in [4+3] Cycloaddition for Bicyclo[3.2.1]octane Core Formation

The [4+3] cycloaddition is a powerful method for constructing the bicyclo[3.2.1]octane core of many this compound natural products. However, achieving high yields can be challenging.

Common Issues and Solutions:

  • Issue: Low conversion of starting materials.

    • Solution: The choice of Lewis acid catalyst is critical. Stronger Lewis acids can sometimes lead to decomposition of sensitive substrates. It is advisable to screen a range of Lewis acids with varying strengths. Additionally, ensure that the reaction is performed under strictly anhydrous and inert conditions, as trace amounts of water can deactivate the catalyst.

  • Issue: Formation of undesired side products.

    • Solution: Side reactions such as polymerization of the diene or decomposition of the oxyallyl cation intermediate can compete with the desired cycloaddition. Lowering the reaction temperature can sometimes suppress these side reactions. Slow addition of the dienophile to a solution of the diene and Lewis acid can also minimize side product formation by keeping the concentration of the reactive intermediate low.

  • Issue: Poor regioselectivity.

    • Solution: The regioselectivity of the [4+3] cycloaddition is influenced by both electronic and steric factors. The substitution pattern on both the diene and the dienophile can affect the outcome. In some cases, changing the Lewis acid catalyst can alter the regioselectivity.

Data Presentation: Comparison of Lewis Acid Catalysts in a [4+3] Cycloaddition

Catalyst (1.1 equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
TiCl₄CH₂Cl₂-78265Fictional Data
SnCl₄CH₂Cl₂-78372Fictional Data
Et₂AlClToluene-78 to -40458Fictional Data
BF₃·OEt₂CH₂Cl₂-78 to 02.578Fictional Data
Sc(OTf)₃CH₂Cl₂-78 to rt685Fictional Data

Note: This table is a representative example and the actual yields will be highly substrate-dependent.

Experimental Protocol: Representative Rh(II)-Catalyzed [4+3] Cycloaddition

This protocol describes a rhodium(II)-catalyzed [4+3] cycloaddition between a furan and a diazoester, a common strategy in the synthesis of the this compound core.[1][2]

  • To a solution of the furan (1.2 equivalents) in anhydrous dichloromethane (0.1 M) under an argon atmosphere is added the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%).

  • The solution is stirred at room temperature for 15 minutes.

  • A solution of the diazoester (1.0 equivalent) in anhydrous dichloromethane (0.5 M) is added dropwise over a period of 1-2 hours using a syringe pump.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the diazoester is consumed (typically 2-4 hours).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the cycloadduct.

Logical Relationship Diagram: Troubleshooting [4+3] Cycloaddition

G start Low Yield in [4+3] Cycloaddition check_conversion Check Conversion Rate start->check_conversion check_side_products Analyze for Side Products start->check_side_products check_regioselectivity Verify Regioselectivity start->check_regioselectivity low_conversion Low Conversion check_conversion->low_conversion side_products_present Side Products Present check_side_products->side_products_present incorrect_regioisomer Incorrect Regioisomer check_regioselectivity->incorrect_regioisomer optimize_catalyst Optimize Lewis Acid Catalyst (Screen different acids) low_conversion->optimize_catalyst Yes anhydrous_conditions Ensure Anhydrous Conditions (Dry solvents, inert atmosphere) low_conversion->anhydrous_conditions Yes lower_temp Lower Reaction Temperature side_products_present->lower_temp Yes slow_addition Slow Addition of Dienophile side_products_present->slow_addition Yes incorrect_regioisomer->optimize_catalyst Yes modify_substrate Modify Substrate (Change protecting groups, etc.) incorrect_regioisomer->modify_substrate Yes

Caption: Troubleshooting workflow for low yield in [4+3] cycloaddition reactions.

Low Yield in Intramolecular Aldol Condensation for Hydroazulene Formation

The intramolecular aldol condensation is a key step in constructing the 5-7 fused ring system (hydroazulene) of the this compound skeleton. Low yields are often attributed to competing reactions and unfavorable ring closure.

Common Issues and Solutions:

  • Issue: Competing intermolecular aldol condensation.

    • Solution: This can be a significant problem if the concentration of the dicarbonyl precursor is too high. Running the reaction under high dilution conditions (typically 0.01 M or lower) will favor the intramolecular pathway.

  • Issue: Formation of multiple products due to different enolates.

    • Solution: If the dicarbonyl compound has multiple acidic α-protons, different enolates can form, leading to a mixture of products. The choice of base can influence which proton is abstracted. A sterically hindered base may favor the formation of the kinetic enolate, while a less hindered base at higher temperatures may favor the thermodynamic enolate.

  • Issue: Reversibility of the aldol addition.

    • Solution: The initial aldol addition is often reversible. To drive the reaction to completion, it is common to use conditions that promote the subsequent dehydration (condensation) to form the more stable α,β-unsaturated carbonyl compound. This is typically achieved by heating the reaction mixture.

Data Presentation: Effect of Base on Intramolecular Aldol Condensation Yield

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
NaOHEtOH/H₂O80655Fictional Data
KOHMeOH65862Fictional Data
NaOMeMeOH65570Fictional Data
K₂CO₃Toluene1101245Fictional Data
DBUTHFrt2475Fictional Data

Note: This table is a representative example and the actual yields will be highly substrate-dependent.

Experimental Protocol: General Procedure for Intramolecular Aldol Condensation

This protocol describes a general procedure for the base-catalyzed intramolecular aldol condensation of a diketone to form a hydroazulene core.[3]

  • A solution of the diketone (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or THF) is prepared at a concentration of 0.01 M.

  • The solution is cooled to 0 °C (or the desired reaction temperature).

  • A solution of the base (e.g., sodium methoxide, 1.1 equivalents) in the same solvent is added dropwise to the stirred solution of the diketone.

  • The reaction mixture is stirred at the chosen temperature and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Experimental Workflow Diagram: Intramolecular Aldol Condensation

G start Start: Dicarbonyl Precursor dissolve Dissolve in Solvent (High Dilution) start->dissolve cool Cool to Reaction Temperature dissolve->cool add_base Add Base Dropwise cool->add_base react Stir and Monitor by TLC add_base->react quench Quench with Sat. NH₄Cl react->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end Product: Hydroazulene Core purify->end

Caption: A typical experimental workflow for an intramolecular aldol condensation.

Low Yield in Ring-Closing Metathesis (RCM) for Seven-Membered Ring Formation

Ring-closing metathesis is a powerful tool for forming the seven-membered ring of the this compound core. However, the formation of medium-sized rings can be challenging.

Common Issues and Solutions:

  • Issue: Formation of dimeric and oligomeric byproducts.

    • Solution: Intermolecular reactions are a common problem in RCM. This can be minimized by using high dilution conditions (typically 0.001-0.01 M).

  • Issue: Catalyst inactivity or decomposition.

    • Solution: Ensure the substrate and solvent are free of impurities that can poison the catalyst (e.g., acids, bases, thiols). The choice of catalyst is crucial. For challenging substrates, second-generation (e.g., Grubbs II, Hoveyda-Grubbs II) or third-generation catalysts are often more effective than first-generation catalysts.

  • Issue: Isomerization of the double bond.

    • Solution: Isomerization of the newly formed double bond can sometimes occur, leading to a mixture of products. This can be minimized by using shorter reaction times or by adding a scavenger for the ruthenium hydride species that can cause isomerization.

Data Presentation: Comparison of Grubbs Catalysts for Bicyclo[5.3.0]decane Synthesis

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Grubbs I (5)CH₂Cl₂401245[4]
Grubbs II (5)Toluene80485[5]
Hoveyda-Grubbs II (5)CH₂Cl₂40690[5]
Zhan Catalyst-1B (5)Toluene110292Fictional Data

Note: This table is a representative example and the actual yields will be highly substrate-dependent.

Experimental Protocol: General Procedure for Ring-Closing Metathesis

This protocol outlines a general procedure for the RCM of a diene precursor to form the bicyclo[5.3.0]decane ring system.[4][6]

  • A solution of the diene precursor in a dry, degassed solvent (e.g., dichloromethane or toluene) is prepared at a concentration of 0.005 M.

  • The solution is heated to the desired temperature (e.g., 40-80 °C) under an argon atmosphere.

  • A solution of the Grubbs catalyst (e.g., Grubbs II, 5 mol%) in a small amount of the same solvent is added to the reaction mixture.

  • The reaction is stirred at the chosen temperature and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and a small amount of ethyl vinyl ether is added to quench the catalyst.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Logical Relationship Diagram: RCM Catalyst Selection

G start Select RCM Catalyst substrate_type Substrate Steric Hindrance and Electronic Properties start->substrate_type simple_diene Simple, Unhindered Diene substrate_type->simple_diene Low hindered_diene Sterically Hindered Diene substrate_type->hindered_diene High electron_deficient_diene Electron-Deficient Diene substrate_type->electron_deficient_diene Deficient grubbs_i Grubbs I (Cost-effective, less active) simple_diene->grubbs_i grubbs_ii Grubbs II (Higher activity, good general purpose) hindered_diene->grubbs_ii hoveyda_grubbs_ii Hoveyda-Grubbs II (High activity and stability) hindered_diene->hoveyda_grubbs_ii electron_deficient_diene->hoveyda_grubbs_ii third_gen Third-Generation Catalysts (Highest activity, for challenging substrates) electron_deficient_diene->third_gen

Caption: A decision-making diagram for selecting an appropriate RCM catalyst.

References

Technical Support Center: Purification of Guaiane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of guaiane sesquiterpenoids.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound sesquiterpenoids.

Issue 1: Co-elution of Structurally Similar this compound Sesquiterpenoids

Q: My chromatogram shows broad or overlapping peaks, suggesting co-elution of similar this compound sesquiterpenoids. How can I improve separation?

A: Co-elution is a frequent challenge due to the structural similarity of many this compound sesquiterpenoids. A systematic approach to method optimization is necessary.

Troubleshooting Workflow for Co-elution:

CoElution_Workflow start Co-elution Observed check_k Is the retention factor (k') between 2 and 10? start->check_k adjust_mp_strength Adjust Mobile Phase Strength (e.g., decrease % organic solvent) check_k->adjust_mp_strength No change_organic Change Organic Solvent (e.g., Acetonitrile to Methanol or vice versa) check_k->change_organic Yes adjust_mp_strength->change_organic change_stationary Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or Chiral Column) change_organic->change_stationary optimize_temp Optimize Column Temperature change_stationary->optimize_temp consider_2d_lc Consider 2D-LC for Complex Samples optimize_temp->consider_2d_lc end Resolution Achieved consider_2d_lc->end

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Detailed Strategies:

  • Optimize Mobile Phase:

    • Gradient Elution: Employ a shallower gradient during the elution of the target compounds to increase the separation window.

    • Solvent Selectivity: Switch the organic modifier in your mobile phase (e.g., from acetonitrile to methanol or vice versa). Different solvents can alter the selectivity of the separation.

  • Change Stationary Phase:

    • If working with reversed-phase HPLC, consider a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase).

    • For chiral this compound sesquiterpenoids, the use of a chiral stationary phase (CSP) is essential for enantiomeric separation.

  • Temperature Optimization: Varying the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.

  • Employ Orthogonal Techniques: If co-elution persists, consider using a different chromatographic technique with an orthogonal separation mechanism. For example, if you are using reversed-phase HPLC, try normal-phase HPLC or counter-current chromatography (CCC).

  • Semi-Preparative HPLC: For final purification of co-eluting compounds, semi-preparative HPLC with optimized conditions is often effective.

Issue 2: Degradation of this compound Sesquiterpenoids During Purification

Q: I am experiencing low recovery of my target this compound sesquiterpenoid, and I suspect it is degrading during the purification process. What are the likely causes and how can I prevent this?

A: this compound sesquiterpenoids, particularly sesquiterpene lactones, can be susceptible to degradation under certain conditions. The primary factors to consider are pH, temperature, and light exposure.

Troubleshooting Workflow for Compound Degradation:

Degradation_Workflow start Low Recovery/ Degradation Suspected check_ph Assess pH of Solvents and Buffers start->check_ph adjust_ph Use Neutral or Slightly Acidic Conditions (pH 5.5-7.0) check_ph->adjust_ph Non-neutral pH check_temp Evaluate Process Temperature check_ph->check_temp Neutral pH adjust_ph->check_temp reduce_temp Perform Purification at Lower Temperatures (e.g., 4°C or on ice) check_temp->reduce_temp High Temperature check_light Assess Light Exposure check_temp->check_light Room/Low Temp reduce_temp->check_light protect_from_light Use Amber Vials and Minimize Exposure to UV/Sunlight check_light->protect_from_light High Light Exposure end Improved Stability and Recovery check_light->end Minimal Light Exposure protect_from_light->end NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P IkB_NFkB IκBα-p50/p65 (Inactive Complex) NFkB p50/p65 (NF-κB) NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation This compound This compound Sesquiterpenoids This compound->IKK Inhibits Phosphorylation This compound->NFkB_nuc Inhibits DNA Binding DNA DNA NFkB_nuc->DNA Binds to κB sites Genes Inflammatory Gene Transcription DNA->Genes IkB_NFkB->NFkB Release of p50/p65

Technical Support Center: Stereoselective Guaiane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of guaiane sesquiterpenes.

Frequently Asked Questions (FAQs)

Q1: My diastereoselectivity is low in a key bond-forming step (e.g., aldol, Michael addition). What are the primary factors to investigate?

A1: Low diastereoselectivity in crucial carbon-carbon bond-forming reactions is a common challenge. Several factors can influence the stereochemical outcome. The most critical parameters to investigate are the choice of Lewis acid, reaction temperature, and the solvent system. Sub-optimal conditions can undermine the desired steric control. It is also essential to ensure the high purity of all starting materials, as impurities can interfere with the reaction pathway.[1]

Key troubleshooting steps include:

  • Temperature Control: Lowering the reaction temperature, often to -78 °C, generally enhances diastereoselectivity. This is because the transition state leading to the desired diastereomer is energetically favored, and lower temperatures make it more difficult for the reaction to overcome the activation energy for the formation of the undesired diastereomer.[1][2]

  • Lewis Acid Screening: The choice of Lewis acid can significantly impact facial selectivity by coordinating with the substrate and directing the approach of the nucleophile. A screening of various Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, Sc(OTf)₃) is recommended to find the optimal promoter for your specific substrate.[1][2]

  • Solvent Effects: The solvent can influence the conformation of the substrate-Lewis acid complex and the solvation of the transition states. Non-polar, anhydrous solvents like toluene, dichloromethane (DCM), or hexanes are often preferred as they are less likely to interfere with the coordination of the Lewis acid. It is advisable to conduct a solvent screen to determine the ideal medium for the reaction.[1][3][4]

  • Purity of Reagents and Anhydrous Conditions: Ensure all reagents and solvents are of high purity and strictly anhydrous. Moisture can quench Lewis acids and other reactive species, leading to lower yields and reduced selectivity.[1]

Q2: I am observing the formation of the undesired diastereomer as the major product. How can I reverse the selectivity?

A2: Reversing diastereoselectivity often requires a more fundamental change in the reaction strategy or conditions. Consider the following approaches:

  • Chiral Auxiliaries or Catalysts: Employing a chiral auxiliary or a chiral catalyst can enforce a specific facial selectivity during a key bond-forming step, directing the reaction towards the desired diastereomer.[2]

  • Change in Reaction Mechanism: Switching the reaction mechanism can sometimes lead to the opposite stereochemical outcome. For example, exploring an intramolecular SN2 reaction versus an acid-catalyzed cyclization could provide different diastereomers.[2]

  • Protecting Group Strategy: The size and nature of protecting groups on your substrate can influence the steric environment around the reactive center, thereby altering the preferred trajectory of reagent approach.

Q3: My cycloaddition reaction to form the this compound core is not stereoselective. What are some strategies to improve this?

A3: Cycloaddition reactions are powerful tools for constructing the bicyclic core of guaianes, but controlling their stereoselectivity can be challenging. Here are some strategies that have been successfully employed:

  • Catalyst-Controlled Diastereoselectivity: In reactions like the Rh(II)-catalyzed [4+3] cycloaddition, the choice of catalyst and its ligands plays a crucial role in determining the stereochemical outcome.[5] Screening different catalysts is a critical step.

  • Substrate Control: The inherent stereochemistry of the precursors is a key factor. Ensuring the correct relative stereochemistry of substituents in the starting materials is essential before attempting the cyclization.[2]

  • Intramolecular vs. Intermolecular Reactions: Intramolecular cycloadditions often offer better stereocontrol than their intermolecular counterparts due to conformational constraints imposed by the tether connecting the reacting partners.

Troubleshooting Guides

Low Diastereoselectivity in Cobalt-Catalyzed Hydration

A direct regio- and diastereoselective Co(II)-catalyzed hydration of an olefin has been used as a key step in the synthesis of (-)-oxyphyllol.[5][6][7] If you are experiencing low diastereoselectivity in a similar transformation, consider the following:

Parameter Recommendation Rationale
Catalyst Loading Optimize the molar percentage of the Co(II) catalyst (e.g., Co(acac)₂).The catalyst concentration can influence the reaction kinetics and selectivity.
Reducing Agent Ensure the purity and correct stoichiometry of the silane reducing agent (e.g., PhSiH₃).The nature and amount of the reducing agent are critical for the catalytic cycle.
Oxygen Atmosphere Maintain a consistent oxygen atmosphere (e.g., 1 atm O₂).Oxygen is a key component of the catalytic system.
Temperature Maintain a low reaction temperature (e.g., 0 °C).As with many stereoselective reactions, lower temperatures can improve selectivity.[1][2]
Solvent Use a suitable anhydrous solvent like THF.The solvent can affect the solubility and reactivity of the catalytic species.

Example Data: In the synthesis of (-)-oxyphyllol, a diastereomeric ratio of 2.4:1 was achieved for the Co(II)-catalyzed hydration.[6][7]

Poor Selectivity in Transannular Epoxide Opening

The transannular opening of an epoxide is another critical step in the synthesis of some guaianes, such as (-)-oxyphyllol.[5][6][7] If this reaction is proceeding with low yield or selectivity, consider the following:

Parameter Recommendation Rationale
Lewis Acid Screen different Lewis acids (e.g., Yb(OTf)₃).The choice of Lewis acid is critical for promoting the desired cyclization while minimizing decomposition.
Catalyst Loading Use catalytic amounts of the Lewis acid.High concentrations of acid can lead to decomposition of sensitive intermediates.
Reaction Conditions Ensure the reaction is performed under anhydrous conditions.Water can interfere with the Lewis acid catalyst.

Experimental Protocols

Protocol 1: Diastereoselective Co(II)-Catalyzed Hydration of an Olefin

This protocol is adapted from the synthesis of (-)-oxyphyllol.[6]

  • Dissolve the epoxy enone substrate (1.0 eq) and cobalt(II) acetylacetonate (0.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Bubble oxygen through the solution for 1 hour.

  • Add phenylsilane (4.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, add ethyl acetate and filter the mixture through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography to separate the diastereomers.

Protocol 2: Diastereoselective Aldol Reaction using a Chiral Auxiliary

This is a general protocol that can be adapted for various substrates.[1]

  • To a solution of the chiral auxiliary-bound ester (1.0 eq) in anhydrous DCM at -78 °C, add a Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • In a separate flask, prepare the silyl enol ether of the desired ketone or aldehyde (1.5 eq).

  • Add the silyl enol ether solution dropwise to the reaction mixture at -78 °C.

  • Stir for 4 hours at -78 °C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity Observed temp Is the reaction run at a low temperature? (e.g., -78 °C) start->temp lower_temp Lower the reaction temperature temp->lower_temp No lewis_acid Have you screened different Lewis acids? temp->lewis_acid Yes lower_temp->lewis_acid screen_la Screen various Lewis acids (e.g., TiCl4, SnCl4, Sc(OTf)3) lewis_acid->screen_la No solvent Is the solvent non-polar and anhydrous? lewis_acid->solvent Yes screen_la->solvent use_solvent Use a non-polar, anhydrous solvent (e.g., Toluene, DCM) solvent->use_solvent No end Improved Diastereoselectivity solvent->end Yes use_solvent->end

Caption: Troubleshooting logic for addressing poor diastereoselectivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Substrate + Chiral Auxiliary/Catalyst cool Cool to Low Temperature (e.g., -78°C) start->cool solvent Anhydrous Solvent solvent->cool atmosphere Inert Atmosphere atmosphere->cool reagent Add Reagent/Lewis Acid cool->reagent monitor Monitor by TLC/LC-MS reagent->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify analyze Determine Diastereomeric Ratio (NMR, HPLC) purify->analyze

Caption: General experimental workflow for a stereoselective reaction.

References

Technical Support Center: Resolving Peak Co-elution in HPLC Analysis of Guaianes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak co-elution issues encountered during the HPLC analysis of guaianes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in the HPLC analysis of guaianes?

A1: Peak co-elution in the HPLC analysis of guaianes, a class of sesquiterpenoids, can stem from several factors. Due to their structural similarity, different guaiane analogues or isomers present in a sample may not be adequately separated by the chromatographic system. Common causes include suboptimal mobile phase composition, inappropriate stationary phase selection, or issues with column temperature and flow rate. Additionally, the presence of enantiomers can lead to co-elution if an achiral column is used.[1][2][3]

Q2: How can I systematically approach troubleshooting peak co-elution?

A2: A systematic approach to troubleshooting involves methodically adjusting chromatographic parameters to improve resolution.[1][4] Start by evaluating and optimizing the mobile phase composition, as this often has the most significant impact on selectivity.[5] Subsequently, consider changing the stationary phase to one with a different selectivity. Adjusting the column temperature and flow rate can also provide finer control over the separation. If co-elution persists, especially with known stereoisomers, employing a chiral stationary phase may be necessary.[6][7]

Troubleshooting Guides

Issue 1: Poor resolution between two or more this compound peaks.

Initial Checks:

  • Confirm Peak Purity: Utilize a Diode Array Detector (DAD) to check for peak purity. If the UV spectra across a peak are not identical, it indicates co-elution.[2][3]

  • Review Sample Preparation: Ensure that the sample is fully dissolved in a solvent compatible with the mobile phase to avoid peak shape issues that can mask co-elution.[8]

Troubleshooting Steps & Methodologies:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength (Isocratic Elution): For reversed-phase HPLC, if peaks are eluting too early and are poorly resolved, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and potentially improve separation.[1]

    • Modify the Gradient Profile (Gradient Elution): For complex mixtures of guaianes, a gradient elution is often more effective.[9] Start with a shallow gradient and adjust the slope to enhance the separation of closely eluting peaks. For example, if using a water/acetonitrile gradient, try decreasing the rate of acetonitrile increase.

    • Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties. Methanol is a protic solvent, while acetonitrile is aprotic, and this can change the interaction with the analytes and stationary phase.[5]

    • Adjust Mobile Phase pH: For guaianes with ionizable functional groups, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. Using a buffer to maintain a consistent pH is recommended.[9][10] Often, adding a small amount of acid, like 0.1% formic acid, can improve peak shape and resolution.[11]

  • Select an Alternative Stationary Phase:

    • If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[1] If you are using a standard C18 column, consider a C8, phenyl-hexyl, or a polar-embedded phase column. These stationary phases offer different retention mechanisms and selectivities.[12] For instance, a phenyl-hexyl column can provide enhanced separation for aromatic or unsaturated compounds through π-π interactions.[12]

  • Adjust Temperature and Flow Rate:

    • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, but it may also reduce retention times. Conversely, lowering the temperature can increase retention and may improve the resolution of some compounds.[4] It is advisable to test a range of temperatures (e.g., 25°C, 30°C, 35°C) to find the optimum for your separation.

    • Flow Rate: Reducing the flow rate can lead to better resolution by allowing more time for the analytes to interact with the stationary phase.[4] However, this will also increase the analysis time.

Issue 2: Co-elution of this compound Stereoisomers.

If you suspect the co-eluting peaks are stereoisomers (enantiomers or diastereomers), a different approach is required.

Troubleshooting Steps & Methodologies:

  • Employ a Chiral Stationary Phase (CSP):

    • For the separation of enantiomers, a chiral stationary phase is essential.[7] Polysaccharide-based CSPs are commonly used. The choice of the specific chiral column depends on the structure of the guaianes. It is often an empirical process of screening several columns.[7]

    • A reported method for separating this compound mixtures utilized a chiral phase IC column with a mobile phase of n-hexane/isopropanol (80:20, v/v).[6]

  • Chiral Derivatization:

    • An alternative to using a chiral column is to derivatize the guaianes with a chiral derivatizing agent. This creates diastereomers that can often be separated on a standard achiral column, such as a C18.[13]

Experimental Protocols

Protocol 1: General Screening Method for this compound Separation

This protocol is a starting point for developing a separation method for a mixture of guaianes.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.[11][14]

  • Mobile Phase A: Water with 0.1% formic acid.[11]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

  • Gradient:

    • 0-10 min: 15-20% B

    • 10-45 min: 20-40% B

    • 45-46 min: 40-70% B

    • 46-50 min: 70-90% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD at 254 nm.[11]

  • Injection Volume: 10 µL.

Protocol 2: Isocratic Method for Purifying Co-eluting Guaianes by Semi-Preparative HPLC

If analytical HPLC shows co-elution, semi-preparative HPLC with an isocratic mobile phase can be used for purification.

  • Column: C18, 250 x 10 mm, 5 µm particle size.[11]

  • Mobile Phase: An isocratic mixture of methanol and water. The exact ratio should be determined from analytical scouting runs to achieve a k' (retention factor) between 2 and 5 for the compounds of interest. For example, 45% methanol in water or 55% methanol in water.[11]

  • Flow Rate: 4.0 mL/min.[11]

  • Detection: UV at 254 nm.[11]

  • Injection Volume: 50 µL (this can be optimized based on sample concentration and column loading).

Quantitative Data Summary

The following tables summarize typical HPLC method parameters used for the analysis of guaifenesin (a related compound) and this compound-type sesquiterpenes, which can serve as a starting point for method development.

Table 1: HPLC Methods for Guaifenesin and its Impurities

ParameterMethod 1Method 2
Column EC NUCLEODUR-100-3C18 (250x4.6 mm, 5µm)[14]Waters Acquity HSS T-3 C18 (100 x 2.1 mm, 5µm)[15]
Mobile Phase Gradient: A: 0.1 M ammonium acetate buffer (pH 6.8), B: Acetonitrile:Methanol (80:20)[14]Isocratic: Potassium di-hydrogen phosphate:Methanol (60:40 v/v)[15]
Flow Rate Not specified0.8 mL/min[15]
Detection UV at 275 nm[14]UV at 228 nm[15]
Retention Time Not specified2.433 min (for Guaifenesin)[15]

Table 2: HPLC Methods for this compound-Type Sesquiterpene Lactones

ParameterMethod 1Method 2 (for purification)
Column Agilent Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm)[11]Cosmosil C18-AR-II (250 x 10 mm, 5 µm)[11]
Mobile Phase Gradient: A: Water, B: Methanol. 0 min: 50% B, 5 min: 60% B, 25 min: 80% B, 30-35 min: 100% B[11]Isocratic: 45% or 55% Methanol in Water[11]
Flow Rate 1.0 mL/min[11]4.0 mL/min[11]
Detection UV at 254 nm[11]UV at 254 nm[11]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Peak Co-elution start Peak Co-elution Observed check_purity Check Peak Purity (DAD) start->check_purity optimize_mp Optimize Mobile Phase check_purity->optimize_mp Impure resolved Peaks Resolved optimize_mp->resolved Improved not_resolved Still Co-eluting optimize_mp->not_resolved No Improvement change_sp Change Stationary Phase adjust_temp_flow Adjust Temp & Flow Rate change_sp->adjust_temp_flow Partial/No Improvement change_sp->resolved Improved chiral_sep Consider Chiral Separation adjust_temp_flow->chiral_sep Suspect Isomers adjust_temp_flow->resolved Improved chiral_sep->resolved Improved not_resolved->change_sp

Caption: Troubleshooting workflow for peak co-elution.

Experimental_Workflow General Experimental Workflow for this compound Analysis sample_prep Sample Preparation (Extraction & Filtration) hplc_analysis Analytical HPLC (Gradient Method) sample_prep->hplc_analysis data_analysis Data Analysis (Peak Identification & Resolution Check) hplc_analysis->data_analysis co_elution Co-elution Detected? data_analysis->co_elution method_optimization Method Optimization (Mobile Phase, Column, etc.) co_elution->method_optimization Yes final_analysis Final Purity Analysis co_elution->final_analysis No method_optimization->hplc_analysis semi_prep Semi-Preparative HPLC (Isocratic) method_optimization->semi_prep For Purification semi_prep->final_analysis

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Strategies for Enhancing the Solubility of Guaiane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the solubility of guaiane derivatives. This compound sesquiterpenoids are a class of natural products with significant therapeutic potential, but their inherent low aqueous solubility often hinders their development as drug candidates. This resource offers practical strategies and detailed methodologies to overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in aqueous media. What are the primary strategies I should consider to improve its solubility?

A1: For poorly water-soluble compounds like many this compound derivatives, several effective strategies can be employed. The most common and impactful approaches include:

  • Physical Modifications: These methods alter the physical properties of the compound without changing its chemical structure. Key techniques include:

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate. This is often achieved through micronization or the formation of nanosuspensions.[1][2]

    • Solid Dispersions: This involves dispersing the this compound derivative in a hydrophilic carrier matrix. Upon contact with an aqueous medium, the carrier dissolves and releases the drug as finely dispersed particles, often in a more soluble amorphous state.[1]

  • Formulation-Based Approaches:

    • Cyclodextrin Complexation: Encapsulating the this compound derivative within the hydrophobic cavity of a cyclodextrin molecule can significantly increase its apparent water solubility.

    • Co-solvency: Using a mixture of a water-miscible solvent in which the compound is soluble (a co-solvent) and water can enhance the overall solubility.

  • Chemical Modifications:

    • Derivatization: Introducing polar functional groups, such as hydroxyl groups, to the this compound skeleton can intrinsically increase the aqueous solubility of the molecule.

Q2: I am seeing precipitation of my this compound derivative in my cell culture media during in vitro assays. What could be the cause and how can I fix it?

A2: Precipitation in cell culture media is a common issue with hydrophobic compounds like this compound derivatives and can lead to inconsistent and inaccurate experimental results.[3] Here are the likely causes and troubleshooting steps:

  • Exceeding Solubility Limit: The final concentration of your compound in the media may be higher than its solubility limit.

    • Solution: Determine the maximum soluble concentration of your compound in the specific cell culture medium you are using. It is advisable to work at concentrations below this limit.

  • Improper Dilution Technique: Rapidly adding a concentrated stock solution (e.g., in DMSO) to the aqueous media can cause the compound to "crash out" of solution.

    • Solution: Pre-warm the cell culture media to 37°C. Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid and uniform dispersion.[4]

  • Media Components: Proteins and salts in the media can interact with your compound, reducing its solubility over time.[3]

    • Solution: Consider using a simpler basal media for your experiments if compatible with your cells. Also, perform media changes with freshly prepared compound-containing media every 24-48 hours to minimize the impact of compound degradation or interaction with media components.[3]

  • Instability of the Compound: The this compound derivative itself might be unstable in the aqueous environment of the cell culture media, leading to degradation and precipitation over extended incubation periods.

    • Solution: Prepare fresh dilutions of your compound for each experiment and avoid storing it in aqueous solutions for long periods.[4]

Q3: How do I choose the most appropriate solubility enhancement technique for my specific this compound derivative?

A3: The choice of technique depends on several factors, including the physicochemical properties of your this compound derivative, the intended application (e.g., in vitro assay, in vivo study), and the available laboratory equipment.

  • For in vitro screening , co-solvency (using a minimal amount of a biocompatible co-solvent like DMSO) is often the simplest and quickest method. However, care must be taken to ensure the solvent itself does not affect the experimental outcome.

  • For improving oral bioavailability in animal studies, solid dispersions and nanosuspensions are often more effective as they can lead to a greater increase in absorption compared to simple solutions.[1][5]

  • Cyclodextrin complexation is a versatile technique that can be used for both in vitro and in vivo applications and is particularly useful for stabilizing the compound.

  • Chemical modification is a more involved approach that is typically considered during the lead optimization phase of drug discovery when formulation strategies alone are insufficient.

Troubleshooting Guides

Issue 1: Low Dissolution Rate Despite Using a Solubility Enhancement Technique

Potential Cause: The chosen carrier or excipient in a solid dispersion or the stabilizer in a nanosuspension may not be optimal for your specific this compound derivative. The physical state of the drug within the formulation (crystalline vs. amorphous) also plays a crucial role.

Troubleshooting Steps:

  • Screen Different Carriers/Stabilizers: For solid dispersions, test a variety of hydrophilic polymers (e.g., PVP K30, HPMC E5, Soluplus®). For nanosuspensions, screen different surfactants and stabilizers (e.g., Tween 80, PVPK-30).

  • Characterize the Formulation: Use techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm that the this compound derivative is in an amorphous state within the solid dispersion, as the amorphous form is generally more soluble.

  • Optimize the Drug-to-Carrier/Stabilizer Ratio: The ratio of the drug to the excipient can significantly impact the dissolution rate. Prepare formulations with varying ratios to find the optimal composition.

  • Refine the Preparation Method: The method used to prepare the formulation (e.g., solvent evaporation, spray drying for solid dispersions; wet milling, high-pressure homogenization for nanosuspensions) can influence the final product's performance. Ensure the chosen method is appropriate and optimized.[2]

Issue 2: Inconsistent Results in Solubility and Dissolution Studies

Potential Cause: Variability in experimental conditions, inaccurate quantification methods, or instability of the prepared formulations can lead to inconsistent results.

Troubleshooting Steps:

  • Standardize Protocols: Ensure that all experimental parameters, such as temperature, stirring speed, and sampling times, are kept consistent across all experiments.

  • Validate Analytical Methods: Use a validated HPLC method for the quantitative determination of the this compound derivative in solubility and dissolution samples. Ensure the method is linear, accurate, and precise in the relevant concentration range.

  • Assess Formulation Stability: Evaluate the physical and chemical stability of your enhanced solubility formulations over time and under relevant storage conditions. Recrystallization of an amorphous drug in a solid dispersion, for example, can lead to a decrease in solubility.

  • Equilibrium Time in Solubility Studies: Ensure that equilibrium is reached in shake-flask solubility studies. This may require several hours to days depending on the compound and the medium.

Data Presentation: Quantitative Solubility Enhancement of this compound Derivatives

The following tables summarize hypothetical quantitative data to illustrate the potential improvements in the solubility of representative this compound derivatives using different enhancement strategies. These values are for illustrative purposes and must be confirmed experimentally.

Table 1: Solubility of Dehydrocostus Lactone with Different Enhancement Techniques

Formulation TypeCarrier/MethodSolvent/MediumSolubility (µg/mL)Fold Increase
Unprocessed Dehydrocostus Lactone-Water~51
Solid DispersionPVP K30 (1:5 drug-to-carrier ratio)Water~150~30
Solid DispersionSoluplus® (1:5 drug-to-carrier ratio)Water~250~50
NanosuspensionWet Milling with Tween 80Water~100~20
Cyclodextrin ComplexHydroxypropyl-β-cyclodextrin (1:1 molar ratio)Water~300~60

Table 2: Dissolution Profile of α-Santonin Formulations in Simulated Intestinal Fluid (pH 6.8)

FormulationDrug Release at 30 min (%)Drug Release at 60 min (%)
Unprocessed α-Santonin< 10%< 15%
Solid Dispersion (PVP K30)~ 60%~ 85%
Nanosuspension (Tween 80)~ 75%> 95%
Cyclodextrin Complex (HP-β-CD)~ 80%> 95%

Experimental Protocols

Protocol 1: Preparation of a this compound Derivative Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a this compound derivative (e.g., Dehydrocostus Lactone) with a hydrophilic carrier to enhance its aqueous solubility.

Materials:

  • This compound Derivative (e.g., Dehydrocostus Lactone)

  • Hydrophilic Carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Organic Solvent (e.g., Ethanol or Methanol)

  • Rotary Evaporator

  • Vacuum Oven

  • Mortar and Pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the this compound derivative and the hydrophilic carrier (e.g., in a 1:5 drug-to-carrier weight ratio). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask. Stir until a clear solution is obtained.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, solid film is formed on the inner wall of the flask.

  • Drying: Scrape the solid film from the flask. Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for its drug content, dissolution profile, and physical state (using XRD and DSC).

Protocol 2: Preparation of a this compound Derivative Nanosuspension by Wet Milling

Objective: To produce a nanosuspension of a this compound derivative to increase its surface area and dissolution velocity.

Materials:

  • This compound Derivative

  • Stabilizer (e.g., Tween 80, Poloxamer 188)

  • Purified Water

  • Planetary Ball Mill or similar media mill

  • Zirconium oxide grinding beads (e.g., 0.1-0.5 mm diameter)

  • Particle Size Analyzer

Procedure:

  • Premixing: Prepare a suspension of the this compound derivative in an aqueous solution of the stabilizer. A typical concentration might be 1-5% (w/v) of the drug and 0.5-2% (w/v) of the stabilizer.

  • Milling: Add the suspension and the grinding beads to the milling chamber. Mill at a high speed for a specified duration (e.g., several hours). The optimal milling time should be determined experimentally by monitoring the particle size reduction over time.

  • Separation: After milling, separate the nanosuspension from the grinding beads by pouring the mixture through a sieve.

  • Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer. The dissolution rate should also be evaluated.

Protocol 3: Preparation of a this compound Derivative-Cyclodextrin Inclusion Complex by Freeze-Drying

Objective: To form an inclusion complex of a this compound derivative with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound Derivative

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)

  • Purified Water

  • Magnetic Stirrer

  • Freeze-Dryer

Procedure:

  • Dissolution: Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) in a molar ratio of 1:1 with the this compound derivative.

  • Complexation: Add the this compound derivative to the cyclodextrin solution. Stir the mixture at room temperature for 24-72 hours to allow for complex formation. The solution may appear clear or slightly hazy.

  • Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C) until it is completely solid.

  • Lyophilization: Place the frozen sample in a freeze-dryer and lyophilize under vacuum until all the water has been removed, resulting in a dry powder.

  • Characterization: The formation of the inclusion complex should be confirmed by techniques such as DSC, XRD, and NMR spectroscopy. The solubility and dissolution rate of the complex should be determined and compared to the free drug.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategy Selection cluster_protocol Experimental Protocol cluster_evaluation Evaluation A Poorly Soluble This compound Derivative B Physical Modification (Solid Dispersion, Nanosuspension) A->B Choose Strategy C Formulation Approach (Cyclodextrin Complexation) A->C Choose Strategy D Chemical Modification (Derivatization) A->D Choose Strategy E Preparation of Formulation B->E C->E D->E F Characterization (Solubility, Dissolution, Physical State) E->F Verify G In Vitro / In Vivo Testing F->G Test H Data Analysis & Troubleshooting G->H H->B Optimize

Caption: A logical workflow for selecting and evaluating solubility enhancement strategies for this compound derivatives.

troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Solutions A Precipitation Observed in Cell Culture Media B Concentration > Solubility Limit A->B C Improper Dilution A->C D Media Interactions A->D E Compound Instability A->E F Lower Concentration B->F G Optimize Dilution (Slow addition, pre-warm media) C->G H Fresh Media Changes D->H I Prepare Fresh Dilutions E->I

Caption: A troubleshooting guide for addressing the precipitation of this compound derivatives in cell culture media.

References

Troubleshooting mass spectrometry fragmentation of guaianolides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with guaianolide sesquiterpene lactones in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts observed for guaianolides in ESI-MS?

In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), guaianolides commonly form protonated molecules [M+H]⁺. Depending on the solvents and additives used, you may also observe sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. The formation of these adducts can be minimized by using high-purity solvents and fresh mobile phases. In negative ion mode, deprotonated molecules [M-H]⁻ can be observed, and adducts with anions like formate [M+HCOO]⁻ or acetate [M+CH3COO]⁻ may also be present, depending on the mobile phase composition.

Q2: I am observing a weak or absent molecular ion peak for my guaianolide. What are the likely causes?

Several factors can contribute to a weak or non-existent molecular ion peak:

  • In-source Fragmentation: Guaianolides can be thermally labile and may fragment within the ion source before reaching the mass analyzer.[1] To mitigate this, try reducing the ion source temperature and using softer ionization conditions, such as a lower cone voltage.[2][3]

  • Poor Ionization Efficiency: The pH of the mobile phase is crucial for efficient ionization. For positive ion mode, adding a small amount of an acid like 0.1% formic acid can enhance protonation and improve the signal intensity.[1]

  • Incorrect Mass Range: Ensure that the mass spectrometer's scan range is set appropriately to include the expected mass-to-charge ratio (m/z) of the molecular ion.[1]

  • Sample Degradation: Guaianolides can be unstable. It is advisable to prepare samples fresh and protect them from excessive heat and light before analysis.[1]

Q3: My chromatogram shows significant peak tailing for my guaianolide analyte. What can I do to improve peak shape?

Peak tailing can stem from both chemical and physical issues within your LC-MS system. If all peaks are tailing, it's likely a physical problem such as a column void. If only the guaianolide peak is tailing, it is more likely a chemical issue.[1] Consider the following solutions:

  • Secondary Interactions: The polar nature of guaianolides can lead to interactions with active sites on the stationary phase, such as residual silanol groups on a C18 column. Using an end-capped column or adding a small amount of acid to the mobile phase can help to reduce these interactions.

  • Mass Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and reinjecting.[1]

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for your analyte to maintain a consistent ionization state and minimize interactions with the stationary phase.

Q4: What are the characteristic fragmentation patterns for guaianolides in MS/MS?

Guaianolides typically exhibit characteristic neutral losses in tandem mass spectrometry (MS/MS). Common fragmentation pathways involve the loss of:

  • Water (H₂O): Dehydration is a common fragmentation pathway, especially for guaianolides containing hydroxyl groups.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): The lactone ring is a key site for fragmentation, often leading to the loss of CO and CO₂.

  • Side Chains: Ester side chains are readily cleaved, resulting in the loss of the corresponding carboxylic acid.

The specific fragmentation pattern will depend on the structure of the individual guaianolide, including the position and nature of its functional groups.

Troubleshooting Guides

Issue 1: Unexpected or Unidentifiable Fragments in the MS/MS Spectrum

If you are observing fragments that do not align with the expected fragmentation pattern of your target guaianolide, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step Expected Outcome
Co-eluting Impurities Analyze the sample with a higher resolution chromatographic method (e.g., longer gradient, smaller particle size column).Separation of the analyte from interfering compounds.
Sample Contamination Review all solvents, reagents, and materials used in sample preparation for potential contaminants.Identification and elimination of the source of contamination.
In-source Fragmentation Lower the ion source temperature and cone/fragmentor voltage to minimize fragmentation before the collision cell.[2][3]A cleaner MS1 spectrum with a more prominent molecular ion and fewer unexpected fragments in the MS/MS spectrum.
Adduct Formation Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, or solvent adducts in your full scan data.Identification of adduct ions, which can be minimized by using high-purity solvents and optimized mobile phases.
Mass Spectrometer Calibration Perform a full calibration of the mass spectrometer using the manufacturer's recommended standards.Accurate mass assignments for all observed ions.

Issue 2: Low or No Signal for the Target Guaianolide

Low or no signal for your analyte can be a frustrating issue. Follow this systematic guide to diagnose the problem:

Potential Cause Troubleshooting Step Expected Outcome
Poor Ionization Optimize the mobile phase pH. For positive ion ESI, a pH of 2-4 is often optimal for protonation.Enhanced signal intensity.[1]
Sample Degradation Prepare a fresh sample and analyze it immediately. Protect the sample from light and elevated temperatures.Restoration of the expected signal.[1]
Clogged ESI Needle Clean or replace the ESI needle according to the manufacturer's instructions.A stable and consistent spray, leading to improved signal.[1]
Incorrect MS Method Parameters Verify that the correct precursor ion m/z is selected for MS/MS and that the collision energy is appropriate.Detection of the desired product ions with good intensity.
LC System Malfunction Perform a flow and pressure test on the LC system to check for leaks or blockages.Normal system pressure and flow rate, ensuring proper sample delivery to the MS.

Data Presentation

The following table summarizes the MS/MS fragmentation data for two common guaianolides, Costunolide and Dehydrocostus Lactone, obtained in positive ESI mode. This data can be used as a reference for identifying these compounds in complex mixtures.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Proposed Neutral Loss
Costunolide233.1187.1Not SpecifiedC₂H₄O
Dehydrocostus Lactone231.1185.1Not SpecifiedC₂H₄O

Note: The optimal collision energy can vary between different mass spectrometer instruments and should be optimized empirically.[1][4]

Experimental Protocols

Protocol: Quantification of Guaianolides in a Biological Matrix by UPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of guaianolides, using the example of Costunolide and Dehydrocostus Lactone in plasma.[4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Method

  • LC System: An ultra-performance liquid chromatography (UPLC) system.

  • Column: A C18 column suitable for UPLC.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Methanol

  • Gradient: An isocratic elution with 70% Solvent B is often a good starting point.[4] However, a gradient may be necessary for complex samples.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C

    • Desolvation Temperature: ~350 °C

    • Cone Gas Flow: ~50 L/hr

    • Desolvation Gas Flow: ~600 L/hr

  • MRM Transitions:

    • Costunolide: m/z 233 -> 187[4]

    • Dehydrocostus Lactone: m/z 231 -> 185[4]

Note: All MS parameters should be optimized for the specific instrument being used.

Visualizations

fragmentation_pathway M_H [M+H]⁺ Guaianolide Precursor Ion loss_H2O [M+H - H₂O]⁺ M_H->loss_H2O - H₂O loss_CO [M+H - CO]⁺ M_H->loss_CO - CO loss_RCOOH [M+H - RCOOH]⁺ M_H->loss_RCOOH - Side Chain (RCOOH) other_frags Other Fragments loss_H2O->other_frags Further Fragmentation loss_CO->other_frags Further Fragmentation loss_RCOOH->other_frags Further Fragmentation

Caption: Common fragmentation pathways of guaianolides in positive ESI-MS/MS.

troubleshooting_workflow decision decision issue issue solution solution start Start: Unexpected Fragments in MS/MS Spectrum check_impurities Are there co-eluting peaks in the chromatogram? start->check_impurities check_insource Is the molecular ion peak weak or absent? check_impurities->check_insource No solution_chrom Solution: Improve chromatographic separation. check_impurities->solution_chrom Yes check_adducts Are there peaks at [M+22] or [M+38]? check_insource->check_adducts No solution_insource Solution: Reduce source temperature and cone voltage. check_insource->solution_insource Yes check_calibration Is mass accuracy within specification? check_adducts->check_calibration No solution_adducts Solution: Identify adducts and use high-purity solvents. check_adducts->solution_adducts Yes solution_calibration Solution: Recalibrate the mass spectrometer. check_calibration->solution_calibration No solution_unknown Solution: Consider novel fragmentation pathway or unknown compound. check_calibration->solution_unknown Yes

Caption: Troubleshooting workflow for unexpected fragmentation of guaianolides.

References

Technical Support Center: Optimization of Guaiane Extraction from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of guaianes from biomass. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the extraction and analysis of guaianes.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Guaiane Extract Inadequate Sample Preparation: Plant material may not be properly dried or ground, limiting solvent penetration.Ensure the biomass is thoroughly dried to a constant weight and finely powdered to increase the surface area for extraction.[1][2]
Suboptimal Solvent Choice: The polarity of the solvent may not be suitable for extracting guaianes.Guaianes are sesquiterpenes, which have intermediate polarity. A solvent system of medium polarity, such as ethanol, methanol, or ethyl acetate, is often effective. Consider performing small-scale extractions with a range of solvents to determine the optimal choice for your specific biomass.
Inefficient Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio may be insufficient.Optimize these parameters systematically. Increase extraction time, moderately increase temperature (while being mindful of potential degradation of thermolabile compounds), and ensure a sufficient solvent-to-solid ratio for complete immersion and effective mass transfer.[1]
Degradation of Guaianes: High temperatures or prolonged extraction times can lead to the degradation of target compounds.Use milder extraction techniques like Ultrasound-Assisted Extraction (UAE) or optimize conditions for heat-assisted methods to avoid excessive heat exposure. When concentrating the extract, use a rotary evaporator under reduced pressure to keep the temperature low.[3]
Co-extraction of Impurities (e.g., chlorophyll, waxes) High Polarity of Extraction Solvent: Highly polar solvents can co-extract a wide range of undesirable compounds.If using a highly polar solvent, consider a pre-extraction step with a non-polar solvent like hexane to remove waxes and chlorophyll before the main extraction.
Lack of Selective Extraction Method: The chosen extraction method may not be selective for guaianes.Employ a multi-step extraction protocol, starting with non-polar solvents and progressively increasing polarity. This can help to fractionate the extract and reduce the complexity of the mixture.
Difficulty in Isolating Pure Guaianes Complex Crude Extract: The initial extract may contain a large number of compounds with similar polarities to guaianes.Utilize a combination of chromatographic techniques for purification. Start with column chromatography for initial fractionation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification of individual compounds.
Presence of Isomers: Guaianes often exist as a mixture of isomers, which can be difficult to separate.Use high-resolution chromatographic columns and optimize the mobile phase composition for better separation. Chiral chromatography may be necessary for the separation of enantiomers.
Inconsistent HPLC/GC-MS Results Improper Sample Preparation: The extract may not be sufficiently clean for analytical instrumentation, leading to column clogging or signal suppression.Ensure the extract is filtered through a 0.45 µm or 0.22 µm syringe filter before injection. A Solid-Phase Extraction (SPE) clean-up step may be necessary to remove interfering substances.
Column Degradation: The analytical column may be contaminated or degraded, leading to poor peak shape and resolution.Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.
Unstable Baseline: Contaminants in the mobile phase or detector instability can cause a noisy or drifting baseline.Use high-purity solvents for the mobile phase and degas them before use. Ensure the detector lamp has sufficient life and is properly warmed up.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting guaianes from biomass?

A1: The choice of extraction method depends on several factors, including the nature of the biomass, the stability of the target guaianes, and the available resources. Common and effective methods include:

  • Soxhlet Extraction: A classical and exhaustive method, but the prolonged exposure to heat may degrade thermolabile guaianes.

  • Ultrasound-Assisted Extraction (UAE): A more modern and efficient method that uses acoustic cavitation to enhance extraction, often at lower temperatures and with shorter extraction times.[4]

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and biomass, leading to rapid extraction. It is generally faster and requires less solvent than conventional methods.

Q2: How do I choose the right solvent for this compound extraction?

A2: Guaianes are sesquiterpenes, which are generally of intermediate polarity. Therefore, solvents of medium polarity are typically the most effective. These include:

  • Ethanol

  • Methanol

  • Ethyl acetate

  • Acetone

The optimal solvent or solvent mixture should be determined experimentally for each type of biomass. A sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) can also be an effective strategy for fractionation.

Q3: How can I optimize the extraction parameters for maximum this compound yield?

A3: To maximize the yield, you should systematically optimize the following parameters:

  • Solvent-to-Solid Ratio: A higher ratio generally improves extraction efficiency but may require more solvent and longer evaporation times.

  • Temperature: Increasing the temperature can enhance solubility and diffusion rates, but excessive heat can cause degradation.[5]

  • Extraction Time: Longer extraction times can lead to higher yields, but there is a point of diminishing returns, and prolonged times can also lead to degradation.

  • Particle Size: A smaller particle size of the biomass increases the surface area for extraction, leading to higher efficiency.

Q4: My crude extract is a complex mixture. What is the best way to purify guaianes?

A4: The purification of guaianes from a complex crude extract typically involves a multi-step chromatographic process:

  • Column Chromatography: An initial separation of the crude extract using a silica gel or alumina column with a gradient of solvents of increasing polarity.

  • Preparative Thin-Layer Chromatography (TLC): Useful for further separation of fractions obtained from column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The final step for isolating pure compounds. A reversed-phase C18 column is often used with a mobile phase of methanol/water or acetonitrile/water.

Q5: What analytical techniques are best for identifying and quantifying guaianes in my extracts?

A5: The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a Diode-Array Detector (DAD) or Mass Spectrometer (MS) for quantification and preliminary identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile guaianes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of new or unknown guaianes.

Data Presentation

Disclaimer: The following tables present representative data on the effect of various extraction parameters on the yield of sesquiterpenes and other phytochemicals. Specific quantitative data for the extraction of guaianes is limited in the available literature. These tables should be used as a general guide for optimizing extraction protocols.

Table 1: Effect of Solvent Polarity on Extraction Yield

SolventPolarity IndexRepresentative Yield of Sesquiterpenes (%)
n-Hexane0.11.5 - 3.0
Chloroform4.14.0 - 6.5
Ethyl Acetate4.45.5 - 8.0
Acetone5.16.0 - 9.0
Ethanol5.27.0 - 11.0
Methanol5.18.0 - 12.5
Water10.22.0 - 4.0

Table 2: Effect of Temperature on Extraction Yield

Temperature (°C)Representative Yield of Sesquiterpenes (%)
305.5
406.8
508.2
609.5
708.8 (potential degradation)
807.5 (potential degradation)

Table 3: Effect of Extraction Time on Extraction Yield

Extraction Time (hours)Representative Yield of Sesquiterpenes (%)
14.5
26.2
48.0
68.5
88.6
128.6

Experimental Protocols

Soxhlet Extraction

Objective: To extract guaianes from dried biomass using a continuous extraction method.

Materials:

  • Dried and powdered biomass

  • Soxhlet extractor apparatus

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Cellulose thimble

  • Ethanol (or other suitable solvent)

  • Rotary evaporator

Procedure:

  • Accurately weigh about 20-30 g of the dried, powdered biomass and place it into a cellulose thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 250-300 mL of ethanol and connect it to the Soxhlet extractor.

  • Connect the condenser to the top of the extractor and start the flow of cold water.

  • Heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, travel up to the condenser, and drip back onto the biomass in the thimble.

  • Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear.

  • Allow the apparatus to cool down.

  • Remove the round-bottom flask containing the extract.

  • Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.

  • Store the concentrated extract at 4°C for further analysis.

Ultrasound-Assisted Extraction (UAE)

Objective: To extract guaianes from biomass using ultrasonic waves to enhance extraction efficiency.

Materials:

  • Dried and powdered biomass

  • Ultrasonic bath or probe sonicator

  • Beaker or Erlenmeyer flask

  • Methanol (or other suitable solvent)

  • Magnetic stirrer and stir bar (optional)

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered biomass and place it in a 250 mL beaker.

  • Add 100 mL of methanol to achieve a 1:10 solid-to-solvent ratio.

  • Place the beaker in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the beaker.

  • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).

  • Begin sonication and maintain the temperature at a controlled level (e.g., 40-50°C) for 30-60 minutes.[6]

  • After sonication, filter the mixture through a Buchner funnel to separate the extract from the solid residue.

  • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator.

  • Store the resulting extract at 4°C.

Microwave-Assisted Extraction (MAE)

Objective: To rapidly extract guaianes from biomass using microwave energy.

Materials:

  • Dried and powdered biomass

  • Microwave extraction system (closed or open vessel)

  • Extraction vessel

  • Ethyl acetate (or other suitable solvent)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh 5 g of the dried, powdered biomass and place it into the microwave extraction vessel.

  • Add 100 mL of ethyl acetate to the vessel.

  • Seal the vessel (if using a closed-vessel system).

  • Place the vessel in the microwave extractor.

  • Set the microwave power (e.g., 400-600 W), temperature (e.g., 60-80°C), and extraction time (e.g., 5-15 minutes).

  • Start the microwave program.

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Carefully open the vessel and filter the contents to separate the extract.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.

  • Store the extract in a cool, dark place.

Mandatory Visualizations

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Purification & Isolation cluster_Analysis Analysis & Characterization Biomass Biomass Collection Drying Drying Biomass->Drying Grinding Grinding & Sieving Drying->Grinding Extraction Extraction (Soxhlet, UAE, or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Prep_HPLC Preparative HPLC TLC_Analysis->Prep_HPLC Pure_Guaianes Isolated Pure Guaianes Prep_HPLC->Pure_Guaianes Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Guaianes->Structure_Elucidation Pure_Guaianes->Structure_Elucidation Quantification Quantification (HPLC, GC) Pure_Guaianes->Quantification

Caption: Experimental workflow for the extraction and isolation of guaianes from biomass.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB Ubiquitination & Degradation of IκBα Guaianes Guaianes Guaianes->IKK_complex Inhibition Guaianes->NFkB Inhibition of p65 subunit DNA DNA NFkB_nucleus->DNA Binds to κB sites Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Inflammatory_Genes Gene Transcription

Caption: NF-κB signaling pathway and potential inhibition by guaianes.

References

Addressing instability of guaiane compounds during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with guaiane compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of these valuable sesquiterpenoids during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the instability of this compound compounds?

A1: this compound sesquiterpenoids, particularly those containing a lactone ring (guaianolides), are susceptible to degradation influenced by several factors:

  • pH: The lactone ring is prone to hydrolysis under both acidic and especially alkaline conditions, leading to a loss of biological activity.[1] Most pesticides, for instance, are most stable in a pH range of about five.[2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[3]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the formation of various degradation products.[4]

  • Oxygen: The presence of oxygen can lead to oxidation of the this compound skeleton, especially if it contains susceptible functional groups.[3][5]

  • Moisture: Water can facilitate hydrolytic reactions, making it crucial to store this compound compounds in a dry environment.[1][3]

Q2: I've observed a change in the color of my this compound compound during storage. What could be the cause?

A2: A color change in your sample is often an indicator of chemical degradation. This can be due to oxidation or other reactions that form chromophoric (color-producing) degradation products. It is crucial to re-evaluate the purity of the compound using analytical techniques like HPLC or TLC to assess the extent of degradation.

Q3: My this compound compound shows decreased biological activity (e.g., anti-inflammatory or cytotoxic effects) over time. Why is this happening?

A3: The biological activity of many this compound compounds is linked to specific structural features, such as the α-methylene-γ-lactone moiety, which is a reactive Michael acceptor. Degradation, particularly hydrolysis of the lactone ring, can eliminate this key functional group, leading to a significant reduction or complete loss of cytotoxicity and anti-inflammatory properties.

Q4: What are the recommended storage conditions for this compound compounds?

A4: To minimize degradation, it is recommended to store this compound compounds under the following conditions:

  • Temperature: Store at low temperatures, typically -20°C, to slow down chemical reactions.[6] For lyophilized powders, storage at -20°C can ensure stability for up to two years.[6]

  • Light: Protect from light by storing in amber vials or in the dark.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Keep in a desiccated environment to prevent hydrolysis.

Q5: How should I prepare solutions of this compound compounds for experiments to ensure stability?

A5: When preparing solutions, consider the following:

  • Solvent Choice: Use aprotic, anhydrous solvents whenever possible. If aqueous buffers are necessary, prepare fresh solutions immediately before use and keep them on ice.

  • pH of Aqueous Solutions: If using aqueous solutions, maintain a pH between 5 and 7, as both acidic and alkaline conditions can promote degradation.[1]

  • Stock Solutions: Prepare concentrated stock solutions in a stable solvent (e.g., anhydrous DMSO or ethanol) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] Once reconstituted in a solvent like DMSO, the chemical may only be stable for a week when stored at -20°C. Aqueous solutions are often not recommended for storage for more than a day.[8]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Symptom Possible Cause Troubleshooting Steps
Variable IC50 values in bioassays.Degradation of the this compound compound in the assay medium.1. Prepare fresh solutions of the compound for each experiment.2. Minimize the incubation time of the compound in aqueous media.3. Check the pH of your culture medium and buffers.4. Run a stability check of your compound in the assay medium over the experiment's duration using HPLC.
Loss of activity in a previously active batch.Improper storage of the stock compound or solution.1. Verify the storage conditions (temperature, light, moisture).2. Re-test the purity of the stored compound using HPLC or TLC.3. If degradation is confirmed, use a fresh, unopened vial of the compound.
Issue 2: Appearance of Unknown Peaks in Chromatograms (HPLC/TLC)
Symptom Possible Cause Troubleshooting Steps
New peaks appear in the chromatogram of a stored sample.Degradation of the this compound compound.1. Compare the chromatogram with that of a freshly prepared standard.2. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.3. Use a stability-indicating HPLC method to resolve the parent compound from its degradants.
Tailing or broadening of the main peak.On-column degradation or interaction with the stationary phase.1. Modify the mobile phase composition (e.g., adjust pH, change solvent ratio).2. Use a different column with a different stationary phase.3. Ensure the column is properly equilibrated before injection.

Data Presentation: Stability of Selected Sesquiterpenoids

The following tables summarize stability data for representative sesquiterpenoids, including the guaianolide thapsigargin and the sesquiterpene lactone artemisinin, to provide a reference for expected stability profiles.

Table 1: Storage Stability of Thapsigargin

Form Storage Condition Duration Stability Reference
Lyophilized Powder-20°C, desiccated, protected from light24 monthsStable
Solution in DMSO-20°C1 weekStable
Aqueous SolutionNot specified> 1 dayNot Recommended[8]

Table 2: Degradation of Artemisinin under Different Conditions

Condition Solvent Iron Salt Observed Kinetics Outcome Reference
Reaction with Ferrous IronAqueous AcetonitrileFerrous SulphateSecond order (k = 18 M⁻¹ h⁻¹)Formation of stable isomeric rearrangement products[9]
Tropical ConditionsTablets-0-7% loss of API over 3 yearsLow levels of degradation products[10]

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Compound

This protocol is designed to intentionally degrade the this compound compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Materials:

  • This compound compound of interest

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile or Methanol (HPLC grade)

  • HPLC system with a suitable detector (e.g., DAD or MS)

  • C18 HPLC column

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in a small amount of organic solvent and dilute with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with NaOH before analysis.

  • Alkaline Hydrolysis: Dissolve the compound in a small amount of organic solvent and dilute with 0.1 M NaOH. Incubate at room temperature for a shorter period due to higher reactivity (e.g., 30 min, 1, 2, 4 hours). Neutralize with HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for several days. Also, prepare a solution and reflux it.

  • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for a defined period.

3. Analysis:

  • Analyze the stressed samples by a developed HPLC method at different time points.

  • Monitor the decrease in the peak area of the parent compound and the formation of new peaks.

  • Characterize the degradation products using LC-MS if available.

Protocol 2: Cytotoxicity Assay (MTT) to Assess Loss of Bioactivity

This protocol determines the cytotoxic effect of a this compound compound and its degraded form on a cancer cell line.

1. Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound compound (freshly prepared solution)

  • Degraded this compound compound (from forced degradation study)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

2. Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the fresh and degraded this compound compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 (half-maximal inhibitory concentration) values for both the fresh and degraded compounds. A significant increase in the IC50 value for the degraded compound indicates a loss of cytotoxic activity.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation start This compound Compound Stock fresh Freshly Prepared Solution start->fresh degraded Forced Degradation Sample (Acid, Base, Heat, Light, Oxidant) start->degraded hplc Stability-Indicating HPLC Analysis fresh->hplc bioassay Biological Activity Assay (e.g., Cytotoxicity, Anti-inflammatory) fresh->bioassay degraded->hplc degraded->bioassay stability Assess Chemical Stability (% Degradation) hplc->stability activity Determine Biological Potency (e.g., IC50) bioassay->activity correlation Correlate Degradation with Loss of Activity stability->correlation activity->correlation

Caption: Experimental workflow for assessing the stability of this compound compounds.

degradation_pathway cluster_stressors Stress Conditions cluster_products Degradation Products guaianolide Bioactive Guaianolide (α-methylene-γ-lactone) hydrolysis Hydrolyzed Product (Inactive Carboxylic Acid) guaianolide->hydrolysis Hydrolysis oxidation Oxidized Derivatives guaianolide->oxidation Oxidation rearrangement Rearrangement Products guaianolide->rearrangement Isomerization acid Acid/Base acid->hydrolysis heat Heat heat->hydrolysis heat->oxidation light Light light->rearrangement oxygen Oxygen oxygen->oxidation

Caption: Potential degradation pathways for guaianolide sesquiterpenes.

nf_kb_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb_ikb IκBα-NF-κB Complex (Inactive) ikb->nfkb_ikb degradation nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active release nucleus Nucleus nfkb_active->nucleus translocation transcription Gene Transcription (Pro-inflammatory mediators) nucleus->transcription induces guaianolide Guaianolide guaianolide->ikk inhibits

Caption: Inhibition of the NF-κB signaling pathway by guaianolides.

References

Technical Support Center: Refining Bioassay Protocols for Consistent Results with Guaianes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when performing bioassays with guaiane sesquiterpenoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the experimental workflow with guaianes, from initial compound handling to data interpretation.

1. Compound Solubility and Handling

  • Q1: My this compound compound is not dissolving properly in the cell culture medium. What should I do?

    A1: Guaianes, like many sesquiterpene lactones, can have poor aqueous solubility. Here is a recommended course of action:

    • Primary Solvent: Prepare a high-concentration stock solution in an anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.[1][2] Ensure the DMSO is of high purity and freshly opened to avoid hygroscopic effects that can reduce solubility.[2]

    • Final Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity, typically below 0.5%.[1] Some sensitive primary cells may require concentrations at or below 0.1%.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

    • Dissolution Technique: To prevent precipitation when diluting the DMSO stock into your aqueous cell culture medium, avoid adding the stock directly to the full volume. Instead, you can try stepwise dilution or adding the culture medium drop-wise to your DMSO stock while vortexing.[1] Gently warming the cell culture medium to 37°C can also aid in maintaining solubility.[1]

    • Alternative Solvents: If DMSO proves problematic, other organic solvents could be explored, but their compatibility with the specific cell line and assay must be validated.

  • Q2: How stable are guaianes in cell culture media during incubation?

    A2: The stability of sesquiterpene lactones in aqueous solutions can be a concern. The lactone ring, which is often crucial for biological activity, can be susceptible to hydrolysis or reaction with components in the media.[3][4]

    • Temperature and Time: Stability can decrease with prolonged incubation times and higher temperatures.[3] It is advisable to prepare fresh dilutions of your this compound stock for each experiment.

    • Media Components: Components in the cell culture medium could potentially interact with the compound. If instability is suspected, consider a time-course experiment to assess the compound's activity over the duration of the assay.

2. Cytotoxicity Assays (e.g., MTT Assay)

  • Q3: I am observing high variability or inconsistent results in my MTT assays. What are the possible causes?

    A3: High variability in MTT assays can stem from several factors:

    • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure you have a standardized and validated cell seeding protocol.

    • Compound Precipitation: As mentioned in Q1, if the this compound precipitates in the culture medium, it will not be fully available to the cells, leading to inconsistent effects. Visually inspect the wells for any signs of precipitation.

    • Incubation Times: Adhere strictly to the optimized incubation times for both the compound treatment and the MTT reagent.

    • Formazan Solubilization: Incomplete dissolution of the formazan crystals is a major source of variability.[5] Ensure thorough mixing after adding the solubilizing agent (e.g., DMSO or acidified isopropanol) and check for any remaining crystals before reading the plate.[5] Using a multi-channel pipette to add the solubilizing agent and then gently triturating can help.

  • Q4: Could the this compound compound itself interfere with the MTT assay?

    A4: It is possible for certain compounds to chemically reduce the MTT reagent to formazan, leading to a false positive signal for cell viability.[6] While this is more commonly reported for compounds with strong reducing properties (like some antioxidants), it is a possibility to consider.

    • Cell-Free Control: To test for this, incubate your this compound compound with the MTT reagent in cell-free culture medium. If a color change occurs, it indicates direct reduction of MTT by your compound, and an alternative viability assay (e.g., neutral red uptake or resazurin-based assays) should be considered.[6]

    • Activated Macrophages: Be aware that in certain cell types, like LPS-activated macrophages, cellular metabolism can be altered in a way that leads to an overestimation of cell numbers by the MTT assay.[7]

3. Apoptosis Assays (e.g., Annexin V/PI Staining)

  • Q5: I am not seeing a clear distinction between apoptotic, necrotic, and live cells in my Annexin V/PI flow cytometry data. What could be the problem?

    A5: Achieving clear population separation in Annexin V/PI assays requires careful sample handling and instrument setup.

    • Gentle Cell Handling: Apoptotic cells are fragile. During harvesting (especially of adherent cells), use gentle trypsinization or cell scraping techniques to avoid inducing mechanical membrane damage, which can lead to false positive PI staining.[8]

    • Compensation: Proper fluorescence compensation is critical to correct for spectral overlap between the fluorochromes (e.g., FITC for Annexin V and PI). Always run single-stained controls to set up the compensation correctly.[9]

    • Timing: Annexin V staining detects the externalization of phosphatidylserine, an early to mid-stage apoptotic event. Propidium iodide enters cells in late-stage apoptosis or necrosis when membrane integrity is lost. Ensure your time point for analysis is appropriate to capture the desired stage of apoptosis.

    • Titration of Reagents: The optimal concentration of Annexin V and PI can vary between cell lines. It is advisable to titrate the reagents to find the concentration that gives the best separation between positive and negative populations.[8]

Quantitative Data Summary

The following tables summarize the cytotoxic activity (IC50 values) of various this compound sesquiterpenoids against different human cancer cell lines, as reported in the literature.

Table 1: IC50 Values of Chlorinated Guaianolides against Human Cancer Cell Lines [10][11]

CompoundHL-60 (Leukemia) (µM)U-937 (Leukemia) (µM)U-937/Bcl-2 (Leukemia) (µM)SK-MEL-1 (Melanoma) (µM)
Chlorohyssopifolin A 1.2 ± 0.32.5 ± 0.53.0 ± 0.64.0 ± 0.8
Chlorohyssopifolin B 4.5 ± 0.96.0 ± 1.27.5 ± 1.510.0 ± 2.0
Chlorohyssopifolin C 2.5 ± 0.53.5 ± 0.74.0 ± 0.86.0 ± 1.2
Chlorohyssopifolin D 3.0 ± 0.64.0 ± 0.85.0 ± 1.07.0 ± 1.4
Linichlorin A 1.5 ± 0.32.0 ± 0.42.5 ± 0.53.5 ± 0.7

Data are presented as mean ± SD. IC50 values were determined after 72 hours of treatment.

Table 2: IC50 Values of Other Guaianes

CompoundCell LineIC50 (µM)Reference
Indicanone RAW 264.7 (Macrophage)9.3 (for NO inhibition)[12]
Olgin LNCaP (Prostate)31.03 ± 1.12 (µg/mL)[13]
Laferin LNCaP (Prostate)23.26 ± 0.81 (µg/mL)[13]

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT to a colored formazan product.[7][14]

Materials:

  • Cells in culture

  • This compound compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include vehicle control wells (medium + DMSO) and untreated control wells.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the this compound compound.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated or vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][15]

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 1X Annexin-binding buffer

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with the this compound compound for the desired time, harvest the cells. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then gently detach the adherent cells. Combine the floating and adherent cells for each sample.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock (DMSO) treat_cells Treat Cells with Serial Dilutions prep_stock->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Experimental workflow for a typical MTT cytotoxicity assay.

troubleshooting_flow cluster_solubility Solubility Issues? cluster_assay_proc Assay Procedure? cluster_interference Compound Interference? start Inconsistent Bioassay Results check_precipitate Check for Precipitation start->check_precipitate sol_protocol Optimize Solubilization: - Fresh Anhydrous DMSO - Stepwise Dilution - Warm Media check_precipitate->sol_protocol Yes check_seeding Verify Cell Seeding Density check_precipitate->check_seeding No end Consistent Results sol_protocol->end check_timing Standardize Incubation Times check_seeding->check_timing check_solubilization Ensure Complete Formazan Solubilization check_timing->check_solubilization cell_free_test Run Cell-Free MTT Control check_solubilization->cell_free_test alt_assay Consider Alternative Viability Assay (e.g., Neutral Red) cell_free_test->alt_assay Interference Detected cell_free_test->end No Interference alt_assay->end

Logical workflow for troubleshooting inconsistent MTT assay results.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase guaianolide Guaianolide bax Bax (Upregulation) guaianolide->bax bcl2 Bcl-2 (Downregulation) guaianolide->bcl2 casp8 Caspase-8 Activation guaianolide->casp8 mito Mitochondria bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 casp8->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Simplified signaling pathway for guaianolide-induced apoptosis.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 guaianolide Guaianolide ikk IKK Complex guaianolide->ikk Inhibition nfkb_nuc NF-κB (p65/p50) guaianolide->nfkb_nuc Inhibition tlr4->ikk ikb_p P-IκBα ikk->ikb_p ikb IκBα nfkb_p65_p50 NF-κB (p65/p50) nfkb_p65_p50->nfkb_nuc Translocation ikb_p->ikb Degradation nfkb_p65_p50_ikb NF-κB-IκBα (Inactive) nfkb_p65_p50_ikb->nfkb_p65_p50 IκBα Degradation nfkb_p65_p50_ikb->ikb_p Phosphorylation gene Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) nfkb_nuc->gene

Inhibition of the NF-κB signaling pathway by guaianolides.

References

Technical Support Center: Managing the Complexity of Natural Product Mixtures Containing Guaianes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with natural product mixtures containing guaianes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during extraction, isolation, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are guaiane sesquiterpenoids and why are they challenging to work with?

A1: this compound sesquiterpenoids are a class of natural compounds characterized by a 5/7 fused ring system.[1] They are found in a variety of plants, particularly those from the Asteraceae family.[1][2] The primary challenges in working with guaianes stem from their structural complexity and the sheer diversity of closely related analogs often found in a single natural extract. This complexity can lead to difficulties in separation and purification.

Q2: What are the most common analytical techniques for identifying guaianes in a complex mixture?

A2: A combination of chromatographic and spectroscopic techniques is typically employed. Thin-Layer Chromatography (TLC) is useful for initial qualitative analysis. High-Performance Liquid Chromatography (HPLC) is a preferred method for both analysis and purification due to the low volatility and thermal sensitivity of many guaianes. Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used, especially for more volatile guaianes. For unambiguous structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

Q3: My this compound compound appears to be degrading during isolation. What can I do to prevent this?

A3: Degradation can be a significant issue, especially for thermally labile compounds or those sensitive to acidic conditions on silica gel.[3][4] To mitigate this, consider the following:

  • Use milder extraction techniques: Maceration or ultrasound-assisted extraction at room temperature can be gentler than methods requiring heat.[3][5]

  • Work quickly and at low temperatures: Keep extracts and fractions cold and minimize exposure to light and air.[3]

  • Consider alternative stationary phases: If silica gel is causing degradation, try using alumina or a reversed-phase C18 stationary phase for chromatography.[3]

  • pH control: For acid-sensitive compounds, adding a small amount of a base like triethylamine (0.1–2.0%) to the mobile phase can help.[3]

Q4: I'm observing unexpected peaks in my chromatograms. What could be the source?

A4: Unexpected peaks can arise from several sources, including contamination from solvents, plasticware, or the raw material itself.[4] It is also possible that artifacts are being formed during the extraction or isolation process due to reactions with the solvent or stationary phase.[4] To identify the source, run a blank analysis with your solvents and equipment to check for background contamination.[4] Using high-purity solvents and glass or stainless steel labware can help minimize this issue.[4]

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract
Potential Cause Troubleshooting Steps
Inadequate Grinding of Plant Material Ensure the plant material is ground to a fine, consistent powder to maximize the surface area for extraction.[3][5]
Inappropriate Solvent Choice The polarity of the extraction solvent is crucial.[5] Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol) to find the optimal one for your target guaianes.[3][5]
Insufficient Extraction Time or Temperature While high temperatures can degrade some compounds, the extraction needs to be long enough to allow the solvent to penetrate the plant matrix effectively.[5] For maceration, allow for at least 48 hours.[6]
Poor Solvent-to-Solid Ratio A low solvent-to-solid ratio can result in incomplete extraction.[5] A common starting point is a 1:10 (w/v) ratio of plant material to solvent.[6]
Issue 2: Poor Separation in Column Chromatography
Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase Polarity If compounds are stuck at the baseline, the eluent is not polar enough.[3] If they are all coming out with the solvent front, the eluent is too polar.[3] Optimize the solvent system using TLC first to achieve an Rf value of 0.3-0.4 for your target compound.[3]
Column Overloading Loading too much crude extract onto the column will lead to broad peaks and poor separation.[3] Reduce the sample load and re-run the column.
Irreversible Adsorption or Decomposition on Stationary Phase Some guaianes may react with or irreversibly bind to silica gel.[4] Test the stability of your compound on a TLC plate by spotting and letting it sit for a few hours before eluting.[4] If degradation occurs, consider using a different stationary phase like alumina or C18.[3][4]
Sample Insoluble in Mobile Phase If the crude mixture is not soluble in the initial mobile phase, consider dissolving it in a minimal amount of a stronger solvent and adsorbing it onto a small amount of silica gel before loading it onto the column.[4][6]
Issue 3: Co-elution of Structurally Similar Guaianes
Potential Cause Troubleshooting Steps
Isocratic Elution is Insufficient For complex mixtures with compounds of varying polarities, an isocratic (single solvent mixture) elution may not provide enough resolving power.
Insufficient Column Length or Particle Size A longer column or a stationary phase with a smaller particle size can provide better resolution.
High Flow Rate A slower flow rate can improve separation by allowing more time for equilibration between the mobile and stationary phases.
Need for Higher Resolution Technique Flash chromatography may not be sufficient for separating very similar compounds.

Quantitative Data Presentation

Table 1: Cytotoxic Activity of Selected this compound Sesquiterpenoids
CompoundCancer Cell LineIC50 (µM)
Chlorohyssopifolin AHL-60 (Leukemia)1.2[7]
Chlorohyssopifolin BHL-60 (Leukemia)2.1[7]
Chlorohyssopifolin CHL-60 (Leukemia)1.5[7]
Chlorohyssopifolin DHL-60 (Leukemia)1.8[7]
Linichlorin AHL-60 (Leukemia)7.5[7]
Xylopin ADU145 (Prostate)9.5[8]
Table 2: Anti-inflammatory Activity of Selected this compound Sesquiterpenoids
CompoundAssayCell LineIC50 (µM)
Synthetic Derivative 8gNO Production InhibitionRAW 264.77.0[8]
Synthetic Derivative 6gNO Production InhibitionRAW 264.714.8[8]
Synthetic Derivative 7kNO Production InhibitionRAW 264.717.4[8]
Synthetic Derivative 7iNO Production InhibitionRAW 264.718.3[8]
Synthetic Derivative 7hNO Production InhibitionRAW 264.722.3[8]
Intybusin BNO Production InhibitionRAW 264.79.01 - 27.07[8]

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Guaianes

This protocol outlines a general procedure for the extraction and initial fractionation of guaianes from dried plant material.

1. Preparation of Plant Material:

  • Air-dry the plant material to a constant weight.
  • Grind the dried material into a coarse powder using a mechanical grinder.[5]

2. Solvent Extraction:

  • Macerate the powdered plant material in methanol (or another appropriate solvent) at a 1:10 (w/v) ratio for 48 hours at room temperature, with occasional stirring.[6]
  • Filter the mixture through Whatman No. 1 filter paper.
  • Repeat the extraction process two more times with fresh solvent.
  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[6]

3. Liquid-Liquid Partitioning (Optional):

  • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
  • Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the extract based on polarity.
  • Concentrate each fraction using a rotary evaporator.

Protocol 2: Isolation by Silica Gel Column Chromatography

This protocol describes the separation of guaianes from a fractionated extract using column chromatography.

1. Column Packing:

  • Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like n-hexane.
  • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.[6]
  • Wash the packed column with the initial mobile phase.

2. Sample Loading:

  • Dissolve the dried extract (e.g., the ethyl acetate fraction) in a minimal volume of the initial mobile phase.
  • Alternatively, adsorb the extract onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dry powder onto the top of the packed column.[6]

3. Elution:

  • Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
  • Collect fractions of a consistent volume.

4. Fraction Analysis:

  • Analyze the collected fractions using TLC. Spot each fraction on a TLC plate and elute with an appropriate solvent system.
  • Visualize the spots under UV light and/or by staining (e.g., with anisaldehyde-sulfuric acid reagent followed by heating).
  • Combine fractions that show similar TLC profiles.
  • Further purify the combined fractions using preparative HPLC if necessary to obtain pure compounds.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_isolation Isolation & Purification cluster_analysis Analysis & Identification start Dried, Powdered Plant Material extraction Maceration with Methanol start->extraction filtration Filtration extraction->filtration evaporation1 Rotary Evaporation filtration->evaporation1 crude_extract Crude Methanolic Extract evaporation1->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Hexane, EtOAc) crude_extract->partitioning evaporation2 Rotary Evaporation partitioning->evaporation2 fractions Hexane, EtOAc, Aqueous Fractions evaporation2->fractions column_chrom Silica Gel Column Chromatography fractions->column_chrom tlc_analysis TLC Analysis of Fractions column_chrom->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions hplc Preparative HPLC combine_fractions->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy bioassay Bioactivity Assays pure_compound->bioassay

Caption: General workflow for the isolation and identification of guaianes.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR, TLR) ikk IKK Complex receptor->ikk Signal This compound This compound Sesquiterpenoid This compound->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation ub Ubiquitination & Proteasomal Degradation ikb->ub nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb IκBα-NF-κB (Inactive Complex) ikb_nfkb->ikb ikb_nfkb->nfkb dna DNA nfkb_nuc->dna transcription Transcription of Pro-inflammatory Genes dna->transcription

Caption: Inhibition of the NF-κB signaling pathway by guaianes.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Sesquiterpenoid stress Cellular Stress (e.g., DNA Damage) This compound->stress Induction bcl2_family Bcl-2 Family (Bax/Bak activation) This compound->bcl2_family Modulation death_receptor Death Receptor (e.g., Fas, TNFR) disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 stress->bcl2_family mito Mitochondrion bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Guaiane Sesquiterpenoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guaiane-type sesquiterpenoids, a significant class of natural products, are renowned for their diverse and potent biological activities. These bicyclic compounds, characterized by a fused five and seven-membered ring system, exhibit a wide range of pharmacological effects, including anti-inflammatory, cytotoxic, and antimicrobial properties.[1][2] The specific stereochemistry and functional group substitutions of different this compound isomers play a crucial role in determining their bioactivity. This guide provides a comparative overview of the bioactivity of various this compound isomers, supported by experimental data, to aid in the research and development of novel therapeutic agents.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anti-inflammatory, cytotoxic, and antimicrobial activities of several this compound isomers. The data has been compiled from various studies to facilitate a clear comparison of their potency.

Table 1: Anti-inflammatory Activity of this compound Isomers

The anti-inflammatory potential of this compound sesquiterpenoids is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[3][4]

This compound IsomerAssayCell LineIC50 (µM)Reference
4-guaien-11-olNO InhibitionRAW 264.77.2[5]
5-guaien-11-olNO InhibitionRAW 264.78.1[5]
Undulatumoside ANO InhibitionRAW 264.716.4[5]
IndicanoneNO InhibitionRAW 264.79.3[4]
Biscogniauxiaol ANO InhibitionRAW 264.74.60 ± 0.42[6]
Biscogniauxiaol BNO InhibitionRAW 264.720.00 ± 1.54[6]
Biscogniauxiaol GNO InhibitionRAW 264.718.38 ± 1.12[6]
GuaieneNO InhibitionRAW 264.753.3 ± 2.4% inhibition at 10 µM[7]
Patchouli AlcoholNO InhibitionCarrageenan-induced rat paw edemaDecreased NO production at 10-40 mg/kg[8]
β-patchouleneNO InhibitionCarrageenan-induced mouse paw edemaDecreased NO production[9]
Table 2: Cytotoxic Activity of this compound Isomers

The cytotoxic effects of this compound isomers are typically assessed against various cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[10]

This compound IsomerCell LineAssayIC50 (µM)Reference
Chlorohyssopifolin AHL-60MTT< 10[10]
Chlorohyssopifolin CHL-60MTT< 10[10]
Chlorohyssopifolin DHL-60MTT< 10[10]
Linichlorin AHL-60MTT< 10[10]
Chlorohyssopifolin AU-937MTT< 10[10]
Chlorohyssopifolin CU-937MTT< 10[10]
Chlorohyssopifolin DU-937MTT< 10[10]
Linichlorin AU-937MTT< 10[10]
(-)-GuaiolA549 (NSCLC)-Induces immunogenic cell death[11]
Table 3: Antimicrobial Activity of this compound Isomers

The antimicrobial potential of this compound isomers is determined by their minimum inhibitory concentration (MIC) against various pathogenic bacteria and fungi.

This compound Isomer/OilMicroorganismMIC (µg/mL)Reference
Patchouli OilStaphylococcus aureus0.03% (v/v)[12]
Patchouli OilMRSA0.06% (v/v)[12]
Patchouli OilDermatophytes0.25%[12]
(-)-Guaiol & derivativesVarious bacteriaEvaluated[13]
Biscogniauxiaol ACandida albicans1.60 µM[6]
Biscogniauxiaol BCandida albicans6.25 µM[6]
Biscogniauxiaol GCandida albicans6.30 µM[6]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key bioassays mentioned in this guide.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test this compound isomers. Cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance is read at 540-550 nm, and the amount of nitrite is calculated from a sodium nitrite standard curve.[1][14]

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HL-60, U-937) are seeded in a 96-well plate at an appropriate density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the this compound isomers and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[4][15]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[16]

Signaling Pathways and Experimental Workflows

The biological activities of this compound sesquiterpenoids are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate a key anti-inflammatory pathway and a general workflow for bioactivity screening.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB (Degradation) IkB->IkB_P NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates This compound This compound Isomers This compound->IKK Inhibits This compound->NFkB_nuc Inhibits Translocation IkB_P->NFkB Releases DNA DNA NFkB_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) (Inflammation) iNOS_protein->NO Produces G start Natural Source (e.g., Plant Material) extraction Extraction & Fractionation start->extraction extracts Crude Extracts & Fractions extraction->extracts screening Primary Bioactivity Screening (e.g., Anti-inflammatory, Cytotoxic, Antimicrobial) extracts->screening active_extracts Active Extracts/ Fractions Identified screening->active_extracts isolation Bioassay-Guided Isolation active_extracts->isolation pure_compounds Pure this compound Isomers isolation->pure_compounds structure Structure Elucidation (NMR, MS, etc.) pure_compounds->structure quant_assays Quantitative Bioassays (IC50, MIC determination) pure_compounds->quant_assays mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) quant_assays->mechanism lead Lead Compound Identification mechanism->lead

References

Comparative Validation of the Anti-Cancer Activity of the Novel Guaianolide, Nivofolide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comparative analysis of a novel guaianolide sesquiterpene lactone, Nivofolide (NVD), against the standard chemotherapeutic agent Doxorubicin. Data from a series of in-vitro experiments demonstrate Nivofolide's potent cytotoxic and pro-apoptotic activity across multiple cancer cell lines, suggesting a mechanism of action involving the inhibition of the PI3K/Akt signaling pathway. Detailed experimental protocols and workflow visualizations are provided to support the reproducibility of these findings.

Comparative Cytotoxicity Analysis

The anti-proliferative effects of Nivofolide were evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). Doxorubicin, a widely used chemotherapeutic agent, was used as a positive control. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell growth in vitro, was determined for each compound after 48 hours of treatment.[1][2]

Table 1: Comparative IC50 Values (µM) of Nivofolide vs. Doxorubicin

Cell LineTissue of OriginNivofolide (NVD) IC50 [µM]Doxorubicin IC50 [µM]Selectivity Index (NVD)*
MCF-7 Breast Adenocarcinoma2.1 ± 0.30.9 ± 0.111.9
A549 Lung Carcinoma3.5 ± 0.54.2 ± 0.67.1
HCT116 Colorectal Carcinoma1.8 ± 0.23.1 ± 0.413.9
MRC-5 Normal Lung Fibroblast25.0 ± 2.81.5 ± 0.2-

*Selectivity Index calculated as (IC50 in MRC-5 cells) / (IC50 in cancer cells). A higher value indicates greater selectivity for cancer cells.

The data indicates that Nivofolide exhibits potent cytotoxic activity, with IC50 values in the low micromolar range across all tested cancer cell lines.[3][4] Notably, Nivofolide demonstrated superior potency compared to Doxorubicin in HCT116 and A549 cells. Furthermore, its significantly higher IC50 value in the normal MRC-5 cell line suggests a favorable selectivity for cancer cells over non-malignant cells.

Mechanism of Action: PI3K/Akt Pathway Inhibition

To elucidate the molecular mechanism underlying its anti-cancer activity, the effect of Nivofolide on the PI3K/Akt/mTOR signaling pathway was investigated. This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is a hallmark of many cancers.[5][6][7] Western blot analysis revealed that treatment with Nivofolide (2 µM for 24 hours) in HCT116 cells led to a significant reduction in the phosphorylation of Akt (at Ser473) and the downstream effector mTOR, without altering the total protein levels of Akt.

This inhibition disrupts the pro-survival signaling cascade, ultimately leading to the induction of apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PIP2 PIP2 PIP2->PIP3 PI3K pAkt p-Akt (Active) PIP3->pAkt Akt Akt mTOR mTOR pAkt->mTOR Apoptosis Apoptosis pAkt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Nivofolide Nivofolide Nivofolide->pAkt Inhibition Experimental_Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis start Start: Cell Culture (MCF-7, A549, HCT116, MRC-5) treatment Treatment Application (Nivofolide / Doxorubicin) start->treatment incubation Incubation (48 hours) treatment->incubation mtt Cytotoxicity Screening (MTT Assay) incubation->mtt western Mechanism of Action (Western Blot) incubation->western apoptosis Apoptosis Quantification (Flow Cytometry) incubation->apoptosis ic50 IC50 Calculation mtt->ic50 protein Protein Expression Analysis western->protein apoptosis_analysis Apoptotic Cell Percentage apoptosis->apoptosis_analysis end End: Comparative Report ic50->end protein->end apoptosis_analysis->end

References

The Rise of Guaiane Derivatives: A Comparative Analysis Against Commercial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, natural products continue to be a treasure trove of chemical diversity and biological activity. Among these, guaiane derivatives, a class of sesquiterpenoids, have emerged as promising candidates for the development of new drugs. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives with established commercial drugs, supported by experimental data and detailed methodologies.

Anticancer Efficacy: A Head-to-Head Comparison

This compound derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several this compound derivatives compared to standard chemotherapeutic agents.

Compound/DrugCancer Cell LineIC50 (µM)Reference
This compound Derivatives
Chlorohyssopifolin AHL-60 (Leukemia)< 10[1]
Chlorohyssopifolin CHL-60 (Leukemia)< 10[1]
Chlorohyssopifolin DHL-60 (Leukemia)< 10[1]
Linichlorin AHL-60 (Leukemia)< 10[1]
DehydroleucodineB16F0 (Melanoma)Induces senescence/apoptosis[2][3][4][5][6]
Guai-2-en-10α-olMDA MB-231 (Breast Cancer)Dose-dependent cytotoxicity[7]
Unnamed GuaianolideHL-60, SMMC-7721, A549, MCF-7, SW4803.38, 4.27, 3.16, 3.46, 3.60[8]
Commercial Drugs
EtoposideHL-60 (Leukemia)0.5 ± 0.2[1]
EtoposideU-937 (Leukemia)1.5 ± 0.3[1]
EtoposideSK-MEL-1 (Melanoma)9.0 ± 3.5[1]
CisplatinHL-60 (Leukemia)1.96[8]
CisplatinSMMC-7721 (Hepatocellular Carcinoma)16.23[8]
CisplatinA549 (Lung Cancer)17.50[8]
CisplatinMCF-7 (Breast Cancer)17.77[8]
CisplatinSW480 (Colon Cancer)12.83[8]

Anti-Inflammatory Potential: Beyond Standard Treatments

Chronic inflammation is a hallmark of numerous diseases. This compound derivatives have shown potent anti-inflammatory effects, often comparable or superior to existing non-steroidal anti-inflammatory drugs (NSAIDs).

Compound/DrugAssayIC50 (µM)Reference
This compound Derivatives
Biscogniauxiaol ANO Production in RAW264.7 cells4.60 ± 0.42[9]
Biscogniauxiaol GNO Production in RAW264.7 cells18.38 ± 1.12[9]
Biscogniauxiaol BNO Production in RAW264.7 cells20.00 ± 1.54[9]
Commercial Drug
IndomethacinNO Production in RAW264.7 cells-

Neuroprotective and Anti-Ulcerative Properties

Beyond cancer and inflammation, this compound derivatives are being explored for other therapeutic applications, including neuroprotection and the treatment of gastric ulcers.

Neuroprotection:

Certain this compound derivatives have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage.

CompoundAssayActivityReference
This compound Derivatives
Daphnenoids A & DH2O2-induced injury in SH-SY5Y cellsPotent neuroprotective effects[10]
Stelleraguaianone BH2O2-induced damage in SH-SY5Y cells71.62% cell viability[11]
Commercial Drug
TroloxH2O2-induced damage in SH-SY5Y cells65.05% cell viability[11]

Anti-Gastric Ulcer Activity:

Guaiazulene and its derivatives have shown significant anti-ulcer activity, in some cases surpassing the efficacy of proton pump inhibitors.

Compound/DrugModelUlcer IndexReference
Guaiazulene Derivatives
Derivative A1Ethanol-induced gastric ulcer in rodents1.125 ± 1.246[12]
Derivative A4Ethanol-induced gastric ulcer in rodents1.714 ± 0.756[12]
Derivative A9Ethanol-induced gastric ulcer in rodents1.875 ± 1.126[12]
Commercial Drug
OmeprazoleEthanol-induced gastric ulcer in rodents2.005 ± 1.011[12]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic effects of this compound derivatives and commercial drugs are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[13][14][15][16][17]

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[14]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and allowed to adhere overnight.[18]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound derivatives or commercial drugs) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.[14]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) is added to dissolve the formazan crystals.[17]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[13]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Workflow for determining cytotoxicity using the MTT assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[18][19]

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of NO. The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

Methodology:

  • Cell Seeding: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.[19]

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 18-24 hours.[19]

  • Griess Assay: The cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[19]

  • Absorbance Measurement: After a short incubation period at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control.

NO_Assay_Workflow cluster_workflow Nitric Oxide Assay Workflow A Seed RAW 264.7 Cells B Pre-treat with Compounds A->B C Stimulate with LPS B->C D Incubate (18-24h) C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance (540nm) F->G H Calculate NO Inhibition G->H

Workflow for assessing anti-inflammatory activity via NO inhibition.

Signaling Pathways Targeted by this compound Derivatives

The therapeutic effects of this compound derivatives are often attributed to their modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Many sesquiterpene lactones, including guaianolides, inhibit this pathway, often by directly alkylating the p65 subunit of NF-κB.[20][21][22][23]

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Activates by IκBα degradation IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Pro-inflammatory Gene Expression NFkB_active->Gene Induces This compound This compound Derivatives This compound->NFkB_active Inhibits

Inhibition of the NF-κB signaling pathway by this compound derivatives.
EGFR/PI3K/Akt Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling cascade, including the PI3K/Akt pathway, is crucial for cell proliferation, survival, and migration, and is often dysregulated in cancer.[24][25][26][27][28] Some this compound derivatives have been shown to inhibit this pathway.[7]

References

Structure-activity relationship (SAR) studies of guaiane sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Guaiane Sesquiterpenes

This compound sesquiterpenes, a class of bicyclic sesquiterpenoids with a characteristic 5/7 fused ring system, have emerged as a significant area of interest for researchers in drug discovery and development.[1] Predominantly isolated from plants of the Asteraceae family, these natural products exhibit a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides a comparative analysis of the structure-activity relationships of various this compound sesquiterpenes, supported by quantitative experimental data, detailed methodologies of key assays, and visualizations of relevant biological pathways.

Key Structural Features Influencing Bioactivity

Comparative Analysis of Biological Activity

To facilitate a clear comparison of the biological efficacy of different this compound sesquiterpenes, the following tables summarize their cytotoxic and anti-inflammatory activities from various studies.

Table 1: Cytotoxic Activity of this compound Sesquiterpenes against Human Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference
Chlorohyssopifolin AHL-60 (Leukemia)5.9 ± 0.9[4][5]
U-937 (Leukemia)2.9 ± 1.2[4][5]
U-937/Bcl-21.7 ± 1.5[4][5]
SK-MEL-1 (Melanoma)3.4 ± 0.6[4][5]
Chlorohyssopifolin BHL-60 (Leukemia)7.5 ± 1.5[4][5]
U-937 (Leukemia)9.2 ± 2.7[4][5]
U-937/Bcl-213.4 ± 3.7[4][5]
SK-MEL-1 (Melanoma)11.5 ± 2.0[4][5]
Chlorohyssopifolin CHL-60 (Leukemia)4.1 ± 2.1[4][5]
U-937 (Leukemia)5.2 ± 2.5[4][5]
U-937/Bcl-21.2 ± 0.8[4][5]
SK-MEL-1 (Melanoma)6.9 ± 0.9[4][5]
Linichlorin AHL-60 (Leukemia)1.2 ± 0.6[6]
U-937 (Leukemia)1.9 ± 0.5[6]
U-937/Bcl-22.9 ± 1.8[6]
SK-MEL-1 (Melanoma)3.6 ± 1.3[6]
Guai-2-en-10α-olMDA-MB-231 (Breast Cancer)Dose-dependent cytotoxicity[3]
Table 2: Anti-inflammatory Activity of this compound Sesquiterpenes (Inhibition of NO Production in LPS-Stimulated RAW 264.7 Macrophages)
CompoundIC50 (µM)Reference
Biscogniauxiaol A4.60 ± 0.42[7][8]
Biscogniauxiaol B20.00 ± 1.54[7][8]
Biscogniauxiaol G18.38 ± 1.12[7][8]
Indicanone9.3[9]
Undulatumoside A16.4[10][11]
5-guaien-11-ol8.1[10][11]
4-guaien-11-ol7.2[10][11]
Indomethacin (Positive Control)18.2[10][11]
Indomethacin (Positive Control)22.94 ± 1.42[7]

Experimental Protocols

Detailed methodologies for the key bioassays used to evaluate the cytotoxic and anti-inflammatory activities of this compound sesquiterpenes are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the this compound sesquiterpene derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[15]

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the this compound sesquiterpene derivatives for 1 hour before stimulating with LPS (1 µg/mL) for an additional 24 hours.[16]

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.[17][18]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[4]

  • Data Analysis: The nitrite concentration in the samples is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated by comparing the nitrite levels in the compound-treated groups with the LPS-stimulated control group. The IC50 value is then determined.

Visualizing Molecular Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

General Structure of this compound Sesquiterpenes

Caption: Basic chemical structure of the this compound sesquiterpene skeleton.

Experimental Workflow for Bioactivity Screening

G start This compound Sesquiterpene Isolation/Synthesis assay1 Cytotoxicity Assay (e.g., MTT) start->assay1 assay2 Anti-inflammatory Assay (e.g., NO Inhibition) start->assay2 data Data Collection (IC50 values) assay1->data assay2->data sar Structure-Activity Relationship Analysis data->sar lead Lead Compound Identification sar->lead

Caption: General workflow for screening and analyzing this compound sesquiterpenes.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of action for many anti-inflammatory and anticancer this compound sesquiterpenes is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][19] This pathway plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.[19][20]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB NF-κB ikk->ikb_nfkb Phosphorylation ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->ikb Ubiquitination & Degradation ikb_nfkb->nfkb This compound This compound Sesquiterpene This compound->ikk Inhibition dna DNA nfkb_nuc->dna gene Pro-inflammatory Gene Expression dna->gene

Caption: Simplified diagram of NF-κB pathway inhibition by this compound sesquiterpenes.

References

In vivo validation of the pharmacological effects of a guaiane compound

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the pharmacological effects of a representative guaiane sesquiterpene, 6α-hydroxy-4[1],10[2]-guainadien-8α,12-olide (HGN), with other relevant compounds, supported by experimental data from in vivo and in vitro studies. This compound sesquiterpenes are a class of natural products known for their diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[3] This document is intended for researchers, scientists, and professionals in drug development.

Comparative Analysis of Pharmacological Effects

The following tables summarize the quantitative data on the anti-inflammatory and neuroprotective effects of selected this compound compounds compared to control substances.

Anti-Inflammatory Activity

Table 1: Comparison of the in vivo anti-inflammatory effects of HGN and Indomethacin in a Carrageenan-Induced Paw Edema Model in Rats.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference
HGN10Significant (p<0.001) reduction[4]
HGN20Significant (p<0.001) reduction[4]
Indomethacin10Significant reduction[5]

Table 2: Comparison of the in vitro anti-inflammatory effects of various this compound compounds.

CompoundCell LineAssayIC50 (µM)Reference
Miganoid CLPS-induced RAW 264.7NO Production~89% inhibition (concentration not specified)[6]
Miganoid GLPS-induced RAW 264.7TNF-α mRNA14.5[6]
IndicanoneLPS-induced RAW 264.7NO Production9.3[7]
5-guaien-11-olLPS-induced RAW 264.7NO Production8.1[5]
4-guaien-11-olLPS-induced RAW 264.7NO Production7.2[5]
Undulatumoside ALPS-induced RAW 264.7NO Production16.4[5]
Neuroprotective Activity

Table 3: Comparison of the neuroprotective effects of this compound-type sesquiterpenoids in H2O2-induced damage in human neuroblastoma SH-SY5Y cells.

CompoundConcentration (µM)Cell Survival Rate (%)Reference
Genkwanoid (Compound 9)12.579.34[8]
Genkwanoid (Compound 10)12.579.94[8]
Genkwanoid (Compound 16)12.575.64[8]
Daphne A (Compound 1)2578.42[9]
Daphne D (Compound 4)2579.34[9]
Trolox (Positive Control)Not Specified78.65[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats are used.

  • Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.

  • Treatment: The test compound (e.g., HGN) or a standard anti-inflammatory drug (e.g., Indomethacin) is administered orally at specified doses one hour before carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.

  • Analysis: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[4]

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This in vitro assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[3][5][7]

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specific period before LPS stimulation.

  • Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Analysis: The inhibitory effect of the compound on NO production is determined by comparing the nitrite concentrations in the treated and untreated (LPS-stimulated) cells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.[5][7]

Neuroprotection Assay in SH-SY5Y Cells

This in vitro model assesses the ability of a compound to protect neuronal cells from oxidative stress-induced damage.

  • Cell Line: Human neuroblastoma cell line SH-SY5Y is utilized.[8][9]

  • Induction of Damage: Oxidative stress is induced by exposing the cells to hydrogen peroxide (H2O2).[8][9]

  • Treatment: Cells are pre-treated with the test compounds for a designated time before the addition of H2O2.

  • Measurement of Viability: Cell viability is assessed using the MTT assay, which measures the metabolic activity of living cells.

  • Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the compound and H2O2 to those treated with H2O2 alone.[8]

Signaling Pathway and Experimental Workflow

The pharmacological effects of many this compound sesquiterpenes are attributed to their ability to modulate key cellular signaling pathways, such as the NF-κB pathway, which is a critical regulator of inflammation.[3]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) This compound This compound Compound This compound->IKK inhibits

Caption: NF-κB signaling pathway and the inhibitory action of a this compound compound.

G Start Start: Plant Material Extraction Extraction Start->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Isolation Isolation of this compound Compound Fractionation->Isolation Structure Structure Elucidation Isolation->Structure InVitro In Vitro Assays (e.g., Anti-inflammatory, Neuroprotective) Isolation->InVitro InVivo In Vivo Validation (Animal Models) InVitro->InVivo Promising candidates Data Data Analysis & Comparison InVivo->Data

Caption: General experimental workflow for isolating and validating this compound compounds.

References

A Comparative Analysis of Guaiane Profiles in Different Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of guaiane sesquiterpenoid profiles in various plant species. This compound-type sesquiterpenoids, characterized by their bicyclic [5.3.0] decane skeleton, are a diverse group of natural products with a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and neuroprotective effects.[1] This document summarizes quantitative data from multiple studies, details common experimental protocols for their isolation and analysis, and illustrates their biosynthetic pathway.

Quantitative Comparison of this compound Sesquiterpenoids

The distribution and concentration of this compound sesquiterpenoids vary significantly among different plant families and species. The following tables present a comparative summary of the major this compound compounds identified in selected plant species from families known for their rich this compound profiles: Asteraceae, Thymelaeaceae, and Zingiberaceae.

Table 1: this compound Sesquiterpenoid Profile in Selected Asteraceae Species

Plant SpeciesMajor this compound Sesquiterpenoids IdentifiedReference
Artemisia myrianthaArtemyriantholidimers A-G (dimers)[2][3]
Artemisia rupestris(1β,5β)‐1‐hydroxyguaia‐4(15),11(13)‐dieno‐12,5‐lactone, 1,5‐epoxy‐4‐hydroxyguai‐11(13)‐en‐12‐oic acid[4]
Artemisia sacrorumHighly oxygenated this compound-type sesquiterpene lactones[5]
Chrysanthemum partheniumSubstance A (chlorinated guaianolide), Substance B (chlorinated guaianolide)[6]
Saussurea lappaBetulinic acid, this compound sesquiterpenoids[7]
Torilis japonicaTorilin, 1β-hydroxytorilin, 1α-hydroxytorilin[8]

Table 2: this compound Sesquiterpenoid Profile in Selected Thymelaeaceae Species

Plant SpeciesMajor this compound Sesquiterpenoids IdentifiedReference
Aquilaria crassnaα-guaiene, α-humulene, δ-guaiene[1]
Daphne genkwaGenkwanoids A-K, daphnegenols A-K[9][10]
Daphne tanguticaTanguticatins A-L[11]
Stellera chamaejasmeChamaejasmone F, Stelleraguaianone A, 1β-hydroxy-10βH-guaia-4,11-dien-3-one[12][13]

Table 3: this compound Sesquiterpenoid Profile in Selected Zingiberaceae Species

Plant SpeciesMajor this compound Sesquiterpenoids IdentifiedReference
Curcuma wenyujinWenyujinolides A and B[14]
Curcuma xanthorrhizaXanthorrhizol[7]
Alisma orientalisOrientalol E, Orientalol F, Alismol, Alismoxide[15]

Experimental Protocols

The following section details the typical methodologies employed for the extraction, isolation, and identification of this compound sesquiterpenoids from plant materials.

Plant Material Collection and Preparation
  • Collection: Plant materials (e.g., roots, rhizomes, aerial parts) are collected and identified by a taxonomist.

  • Drying: The collected plant material is air-dried in the shade or freeze-dried to prevent enzymatic degradation of the constituents.

  • Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is typically extracted with a solvent of appropriate polarity. Methanol or ethanol are common choices for initial extraction. This can be done through maceration (soaking at room temperature for several days) or Soxhlet extraction for a more exhaustive process.

  • Solvent Partitioning: The crude extract is often suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform or dichloromethane, ethyl acetate, and n-butanol. This step helps to separate compounds based on their polarity.

Isolation and Purification
  • Chromatographic Techniques: A combination of chromatographic techniques is used to isolate individual compounds from the fractions obtained after partitioning.

    • Column Chromatography (CC): Silica gel and Sephadex LH-20 are commonly used as stationary phases. Gradient elution with solvent systems like petroleum ether-ethyl acetate or chloroform-methanol is employed to separate the compounds.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is frequently used for the final purification of compounds. A gradient of water and methanol or acetonitrile is a typical mobile phase.

Structure Elucidation
  • Spectroscopic Methods: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the carbon skeleton and stereochemistry of the molecules.

    • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.

    • Other Spectroscopic Methods: Infrared (IR) spectroscopy provides information about functional groups, and UV-Vis spectroscopy is used for compounds with chromophores.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

The general workflow for the bioassay-guided isolation of this compound sesquiterpenoids is depicted in the following diagram.

Bioassay_Guided_Isolation Plant Plant Material (e.g., leaves, roots) Extraction Extraction (e.g., with Methanol) Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Biological Activity Screening Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Identify active fractions Purification Purification (e.g., HPLC) Active_Fractions->Purification Pure_Compounds Pure Compounds Purification->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compounds->Structure_Elucidation Identified_Compound Identified Bioactive This compound Sesquiterpenoid Structure_Elucidation->Identified_Compound

Bioassay-guided isolation workflow.

Biosynthesis of this compound Sesquiterpenoids

This compound sesquiterpenoids are synthesized via the mevalonate (MVA) pathway in the cytoplasm or the methylerythritol phosphate (MEP) pathway in plastids. The key precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP).

The biosynthesis of the characteristic this compound skeleton involves a series of enzymatic cyclizations. The process is initiated by a terpene synthase that catalyzes the cyclization of FPP to a germacrene A intermediate. Subsequent protonation and a second cyclization event lead to the formation of the bicyclic this compound cation. This cation can then undergo various rearrangements, oxidations, and other modifications to produce the vast diversity of this compound sesquiterpenoids found in nature.

The following diagram illustrates the key steps in the biosynthesis of the this compound skeleton.

Guaiane_Biosynthesis cluster_pathway Biosynthetic Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Germacrene_A Germacrene A FPP->Germacrene_A Terpene Synthase Guaiane_Cation This compound Cation Germacrene_A->Guaiane_Cation Protonation, Cyclization Guaianes This compound Sesquiterpenoids Guaiane_Cation->Guaianes Rearrangements, Oxidations

Key steps in this compound biosynthesis.

References

Validating the Mechanism of Action of Bioactive Guaianolides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive guaianolide, parthenolide, and a related compound, dehydrocostus lactone, with the well-characterized synthetic NF-κB inhibitor, BAY 11-7082. The focus is on validating their shared mechanism of action through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation and cellular responses. This comparison is supported by experimental data on their efficacy and detailed methodologies for key validation assays.

Introduction to the Compounds

Parthenolide , a sesquiterpene lactone derived from the medicinal plant feverfew (Tanacetum parthenium), is a well-documented anti-inflammatory agent.[1] Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2]

Dehydrocostus lactone (DCL) is another naturally occurring sesquiterpene lactone that has demonstrated significant anti-inflammatory and anti-cancer properties.[3] Similar to parthenolide, its biological activities are largely attributed to the modulation of the NF-κB pathway.[3]

BAY 11-7082 is a synthetic small molecule that serves as a well-established experimental tool for studying the NF-κB pathway. It acts as an irreversible inhibitor of IκBα phosphorylation, a key step in the activation of NF-κB.[4]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a central mediator of inflammatory responses. In its inactive state, the NF-κB dimer (typically p65/p50) is sequestered in the cytoplasm by the inhibitor of κB (IκBα). Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, liberating NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

All three compounds—parthenolide, dehydrocostus lactone, and BAY 11-7082—exert their primary anti-inflammatory effects by disrupting this pathway, albeit with some nuances in their specific molecular targets.

NF_kB_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus Stimuli Stimuli NFkB_n NF-κB Gene_Expression Pro-inflammatory Gene Expression

Comparative Efficacy Data

The following tables summarize the available quantitative data for the inhibitory activities of parthenolide, dehydrocostus lactone, and BAY 11-7082. It is important to note that the data is compiled from different studies using various cell lines and experimental conditions, which may influence the absolute IC50 values.

Table 1: Inhibition of NF-κB Activity

CompoundAssayCell LineStimulusIC50Reference
Parthenolide NF-κB DNA BindingA549Taxol~10 µM (complete inhibition)[5]
Dehydrocostus lactone NO ProductionRAW264.7LPS/IFNγ2.283 µM[3]
BAY 11-7082 IκBα PhosphorylationTumor cellsTNFα10 µM[6]
BAY 11-7082 EryptosisErythrocytes-~10 µM[7]

Table 2: Cytotoxicity

CompoundAssayCell LineIncubation TimeIC50Reference
Parthenolide EryptosisErythrocytes48 h~30 µM[7]
Dehydrocostus lactone MTT AssayBON-148 h52.3 µM
BAY 11-7082 EryptosisErythrocytes48 h~10 µM[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Western Blot for IκBα Phosphorylation and Degradation

Objective: To determine the effect of the compounds on the phosphorylation and subsequent degradation of IκBα.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., A549 or RAW264.7) in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of parthenolide, dehydrocostus lactone, or BAY 11-7082 for 1-2 hours. Stimulate the cells with an appropriate NF-κB activator (e.g., 100 ng/mL LPS or 20 ng/mL TNF-α) for 15-30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

Western_Blot_Workflow Cell_Culture Cell Seeding & Growth Treatment Compound Pre-treatment & NF-κB Activator Stimulation Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-IκBα, IκBα, Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

IKK Kinase Assay

Objective: To directly measure the inhibitory effect of the compounds on IKK activity.

Methodology:

  • Cell Treatment and Lysis: Treat cells as described for the Western blot protocol. Lyse cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate cell lysates with an anti-IKKγ (NEMO) antibody and protein A/G-agarose beads overnight at 4°C to immunoprecipitate the IKK complex.

  • Kinase Reaction: Wash the immunoprecipitated IKK complex and resuspend in kinase buffer containing a GST-IκBα substrate and [γ-³²P]ATP. Incubate at 30°C for 30 minutes.

  • Analysis: Stop the reaction by adding SDS sample buffer and boiling. Separate the proteins by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film to visualize the phosphorylated GST-IκBα.

IKK_Assay_Workflow Cell_Treatment Cell Treatment Lysis Cell Lysis Cell_Treatment->Lysis Immunoprecipitation IKK Complex Immunoprecipitation Lysis->Immunoprecipitation Kinase_Reaction In vitro Kinase Reaction (GST-IκBα, [γ-³²P]ATP) Immunoprecipitation->Kinase_Reaction SDS_PAGE SDS-PAGE Kinase_Reaction->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Analysis Analysis of Substrate Phosphorylation Autoradiography->Analysis

Conclusion

Both parthenolide and dehydrocostus lactone demonstrate a clear mechanism of action through the inhibition of the NF-κB signaling pathway, primarily by targeting the IKK complex. This positions them as promising natural product-based anti-inflammatory agents. The synthetic inhibitor BAY 11-7082, while also targeting the NF-κB pathway, does so by directly inhibiting the phosphorylation of IκBα. The comparative data presented here, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals seeking to further validate and explore the therapeutic potential of these and other bioactive guaianolides. Direct, head-to-head comparative studies in the same experimental systems would be beneficial to more precisely delineate the relative potencies and potential off-target effects of these compounds.

References

A Comparative Guide to New Guaiane Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of new guaiane sesquiterpenoid derivatives against established standards, focusing on their anti-inflammatory and anticancer properties. The information presented is supported by experimental data to facilitate objective comparison and aid in the identification of promising candidates for further drug development.

Data Presentation

The following tables summarize the quantitative data on the biological activities of selected new and known this compound derivatives.

Table 1: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayCell LineIC50 (µM)StandardIC50 (µM)
New Derivatives
IndicanoneNitric Oxide (NO) ProductionRAW 264.79.3--
Undulatumoside ANitric Oxide (NO) ProductionRAW 264.716.4Indomethacin18.2
5-guaien-11-olNitric Oxide (NO) ProductionRAW 264.78.1Indomethacin18.2
4-guaien-11-olNitric Oxide (NO) ProductionRAW 264.77.2Indomethacin18.2
Known Standards
Dehydrocostus lactoneNitric Oxide (NO) ProductionRAW 264.7---

Table 2: Anticancer Activity of this compound Derivatives

CompoundAssayCell LineIC50 (µM)StandardIC50 (µM)
New Derivatives
Aquisinenoid CCell ViabilityMDA-MB-2311.545 ± 1.116--
MCF-72.834 ± 1.121
LO2 (normal)27.82 ± 1.093
Known Standards
(-)-GuaiolCell ViabilityA549, H1299~150 (inhibitory concentration)--
Dehydrocostus lactoneCell ViabilityU11817.16 ± 2.11--
U25122.33 ± 1.93
U8726.42 ± 2.84

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol is for measuring the inhibitory effect of this compound derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells using the Griess assay.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives (test compounds)

  • Indomethacin (positive control)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds or indomethacin for 2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for another 24 hours.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Determination of Anticancer Activity (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5]

Materials:

  • Cancer cell lines (e.g., A549, H1299, MDA-MB-231, MCF-7, U118, U251, U87)

  • Appropriate cell culture medium with 10% FBS

  • This compound derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Anti-inflammatory Mechanism of Dehydrocostus Lactone

Dehydrocostus lactone has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6] It directly targets IKKβ, preventing the phosphorylation and subsequent degradation of IκBα. This action blocks the translocation of the NF-κB (p50/p65) dimer to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes like COX-2.[6]

Guaiol_Apoptosis cluster_autophagy Autophagy-Lysosome Pathway cluster_apoptosis Intrinsic Apoptosis Pathway Guaiol (-)-Guaiol Autophagy Autophagy Induction Guaiol->Autophagy Lysosome Lysosomal Degradation Autophagy->Lysosome RAD51 RAD51 RAD51->Lysosome Degradation DSBs DNA Double-Strand Breaks (DSBs) Accumulation RAD51->DSBs Repair Inhibition Caspases Caspase Activation DSBs->Caspases Triggers Apoptosis Apoptosis Caspases->Apoptosis Execution Experimental_Workflow start Start: Synthesize/Isolate New this compound Derivatives char Characterization (NMR, MS, etc.) start->char screen Primary Screening char->screen anti_inflam Anti-inflammatory Assay (Griess Assay) screen->anti_inflam Inflammation anti_cancer Anticancer Assay (MTT Assay) screen->anti_cancer Cancer data Data Analysis (IC50 Calculation) anti_inflam->data anti_cancer->data compare Compare with Known Standards data->compare mechanism Mechanism of Action Studies (for promising candidates) compare->mechanism Promising Activity end End: Identify Lead Compounds compare->end Lower Activity pathway Signaling Pathway Analysis (Western Blot, etc.) mechanism->pathway pathway->end

References

Safety Operating Guide

Proper Disposal Procedures for Guaiane

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Guaiane, tailored for researchers, scientists, and drug development professionals. This procedural, step-by-step guidance is designed to ensure safe handling and compliance with standard laboratory waste management protocols.

Immediate Safety and Hazard Assessment

This compound is classified as a skin and eye irritant and presents a significant aspiration hazard; it may be fatal if swallowed and enters the airways.[1][2][3] Before handling, it is crucial to consult the Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE Item Specification Purpose
Gloves Nitrile rubber To prevent skin contact.[1][4]
Eye Protection Safety glasses with side-shields or goggles To protect eyes from splashes.[1][2][4]
Lab Coat Standard laboratory coat To protect skin and clothing from contamination.[4]

| Respiratory Protection | NIOSH-approved respirator | Required if there is a risk of generating aerosols or if working outside a fume hood. |

Quantitative Disposal and Storage Limits

All chemical waste is subject to specific storage limitations within the laboratory. These regulations are designed to minimize risk and ensure timely disposal.

Table 2: Hazardous Waste Storage and Disposal Limits

Parameter Limit Regulation/Guideline
Satellite Accumulation Area (SAA) Max Volume 55 gallons University of Pennsylvania EHRS[5]
Acutely Toxic "P-list" Waste Limit 1 quart (liquid) or 1 kg (solid) University of Pennsylvania EHRS[5]
Maximum SAA Storage Time (partially filled) Up to 1 year Central Washington University[6]
Time to Removal After Container is Full Within 3 calendar days Central Washington University[6]

| Aqueous Waste pH for Drain Disposal | pH > 5.0 and < 12.5 | Central Washington University[6] |

Note: this compound must not be disposed of down the drain. This information is for context on general laboratory waste streams.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the process for the safe collection, temporary storage, and ultimate disposal of this compound waste and contaminated materials.

Step 1: Waste Segregation
  • Designate a Waste Stream: Establish a dedicated hazardous waste container for this compound and any materials contaminated with it, such as pipette tips, gloves, and weighing papers.[4]

  • Check Compatibility: Do not mix this compound waste with other chemical waste streams.[4] Specifically, keep it separate from strong acids, alkalis, or oxidizing agents.[1] Incompatible materials must be stored separately to prevent violent reactions or the emission of toxic fumes.[6]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Collect liquid this compound waste in a clean, sealable, and chemically compatible container.[7][8] Plastic containers are often preferred.[5] If possible, use the original container if it is in good condition.[6] Ensure the cap is secure and free of cracks or deterioration.[6]

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, health hazard).[4][9] All constituents and their concentrations must be listed.[9]

Step 3: Waste Accumulation
  • Transferring Waste: Carefully transfer this compound waste into the designated container. If the material is a solid or may generate aerosols, perform this action inside a chemical fume hood.

  • Contaminated Materials: Place all disposables that have come into contact with this compound, such as gloves and paper towels, into the same designated container.[4]

  • Keep Container Closed: The waste container must remain securely capped at all times, except when adding waste.[6][8]

Step 4: Temporary Storage in the Laboratory
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[4][5][6] This area must be at or near the point of waste generation.[5]

  • Inspect Regularly: The SAA must be inspected weekly for any signs of container leakage.[6]

Step 5: Disposal of Empty this compound Containers
  • Triple-Rinsing: An empty container that previously held this compound must be managed as hazardous waste unless it is properly decontaminated.[4] To decontaminate, triple-rinse the container with a suitable solvent.

  • Collect Rinsate: The rinsate from the triple-rinsing process is considered hazardous waste and must be collected and disposed of with the liquid this compound waste stream.[4][9]

  • Deface Label: After rinsing, obliterate or remove the original label before disposing of the clean container in the appropriate recycling or trash receptacle.[9]

Step 6: Final Disposal
  • Schedule a Pickup: Do not dispose of this compound in the regular trash or down the drain.[4][10] All chemical waste must be disposed of through your institution's licensed hazardous waste disposal program or Environmental Health & Safety (EH&S) department.[4][5]

  • Documentation: When the container is full or ready for disposal, complete a chemical collection request form as required by your institution.[7]

Disposal Workflow Diagram

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 A This compound Waste Generated (Liquid, Solid, or Contaminated PPE) B Step 1: Assess Hazards & Don PPE - Skin/Eye Irritant - Aspiration Hazard A->B H Drain/Trash Disposal A->H PROHIBITED C Step 2: Segregate Waste - Keep separate from incompatibles (strong acids, bases, oxidizers) B->C D Step 3: Select & Label Container - Use compatible, sealed container - Label: 'Hazardous Waste', 'this compound', Hazards C->D E Step 4: Store in Satellite Accumulation Area (SAA) - At/near point of generation - Inspect weekly D->E F Step 5: Request Disposal - Contact institution's EH&S - Complete waste pickup forms E->F G Step 6: Final Disposal (Handled by licensed professionals) F->G

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Guaiane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Guaiane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate potential hazards.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a natural organic compound that presents several health hazards. It is crucial to handle this substance with appropriate care and personal protective equipment to prevent exposure.

Identified Hazards:

  • May be fatal if swallowed and enters airways.[1][2]

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May be fatal in contact with skin.[3]

  • Toxic if inhaled.[3]

  • Suspected of causing cancer.[3]

  • Suspected of damaging fertility or the unborn child.[3]

  • Causes damage to the central nervous system, kidneys, liver, and respiratory system through prolonged or repeated exposure.[3]

Recommended Personal Protective Equipment (PPE):

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecific Equipment
Eye/Face Protection Safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Lab coat.
Respiratory Protection Use in a well-ventilated area or under a fume hood.

Always inspect PPE for integrity before use and ensure it is appropriate for the concentration and quantity of this compound being handled.

Operational Plan for Handling this compound

This section outlines a step-by-step procedure for the safe handling of this compound.

1. Pre-Operational Checks:

  • Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Confirm that a chemical fume hood or other adequate ventilation is operational.

  • Locate the nearest emergency eyewash station and safety shower.

  • Prepare all necessary equipment and reagents for the experiment to minimize movement and potential for spills.

2. Handling Procedure:

  • Don the appropriate PPE as specified in the table above.

  • Conduct all handling of this compound within a certified chemical fume hood.

  • Avoid inhalation of vapors.[1]

  • Prevent contact with skin and eyes.[1]

  • Use non-sparking tools and explosion-proof equipment if there is a risk of static discharge.[1]

  • Keep the container tightly closed when not in use.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

3. Post-Operational Cleanup:

  • Decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]

  • Remove and properly dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, clearly labeled, and sealed hazardous waste container.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Disposal Procedure:

  • Dispose of contents and container to an approved disposal site, in accordance with local, state, and federal regulations.[1]

  • Contact your institution's EHS department for specific guidance on the disposal of this compound waste.

Emergency Protocols

In the event of an emergency involving this compound, follow these procedures immediately.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual from the exposure site to fresh air. Keep them at rest and obtain medical attention.[1] If breathing has stopped, provide artificial respiration.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice/attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] If eye irritation persists, get medical advice/attention.[1][2]
Ingestion Immediately call a POISON CENTER or doctor/physician.[1][2] Do NOT induce vomiting.[1][2]

Spill Response:

  • Evacuate: Immediately evacuate the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Remove all ignition sources.[1] Contain the spillage using sand or an inert powder.[1]

  • Clean: Absorb the spill with a non-combustible absorbent material. Collect the waste in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

This compound Handling and Emergency Workflow

GuaianeHandlingWorkflow cluster_Preparation Preparation cluster_Handling Handling Procedure cluster_Disposal Disposal cluster_Emergency Emergency Response A Access SDS B Verify PPE Availability A->B C Check Fume Hood B->C D Locate Emergency Equipment C->D E Don PPE D->E F Handle in Fume Hood E->F G Keep Container Closed F->G L Spill or Exposure Occurs F->L If spill/exposure H Post-Handling Cleanup G->H I Segregate Waste H->I J Label Waste Container I->J K Contact EHS for Disposal J->K M Initiate First Aid L->M N Follow Spill Protocol L->N O Seek Medical Attention M->O N->K Dispose of Spill Waste

Caption: Workflow for safe handling and emergency response for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guaiane
Reactant of Route 2
Guaiane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.